molecular formula C8H11NO3 B2604304 Methyl (2S)-2-amino-3-(furan-2-YL)propanoate CAS No. 146725-85-1

Methyl (2S)-2-amino-3-(furan-2-YL)propanoate

カタログ番号: B2604304
CAS番号: 146725-85-1
分子量: 169.18
InChIキー: RGZJZYPBZXARCU-ZETCQYMHSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Methyl (2S)-2-amino-3-(furan-2-YL)propanoate is a useful research compound. Its molecular formula is C8H11NO3 and its molecular weight is 169.18. The purity is usually 95%.
BenchChem offers high-quality Methyl (2S)-2-amino-3-(furan-2-YL)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2S)-2-amino-3-(furan-2-YL)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

methyl (2S)-2-amino-3-(furan-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-11-8(10)7(9)5-6-3-2-4-12-6/h2-4,7H,5,9H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZJZYPBZXARCU-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Methyl (2S)-2-amino-3-(furan-2-yl)propanoate: A Mechanistic Guide to Furan-Functionalized Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of peptide engineering and bioconjugation, non-canonical amino acids (ncAAs) serve as critical structural modulators. Methyl (2S)-2-amino-3-(furan-2-yl)propanoate (CAS: 146725-85-1) is a highly specialized, chiral ester derivative of L-3-(2-furyl)alanine. As a foundational building block, it provides researchers with a gateway to synthesize Fmoc-protected monomers for Solid-Phase Peptide Synthesis (SPPS).

Beyond its role as a structural bioisostere for aromatic amino acids like histidine and phenylalanine[1], the furan side-chain introduces orthogonal chemical reactivity into peptide sequences. This enables late-stage functionalizations, including thermally reversible Diels-Alder cycloadditions[2][3] and singlet oxygen-mediated crosslinking[4]. This technical guide explores the physicochemical profiling, synthetic workflows, and mechanistic applications of this vital intermediate.

Physicochemical Profiling & Structural Dynamics

The utility of Methyl (2S)-2-amino-3-(furan-2-yl)propanoate stems from its unique electronic and steric profile. The furan ring is a


-electron-rich heteroaromatic system that acts as a hydrogen-bond acceptor while presenting less steric bulk than a standard phenyl ring. This allows it to alter receptor binding kinetics without destabilizing native 

-helical or

-sheet conformations[1].
Quantitative Data Summary

Table 1: Core Physicochemical Parameters

ParameterValue / Description
Chemical Name Methyl (2S)-2-amino-3-(furan-2-yl)propanoate
CAS Registry Number 146725-85-1
Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
Stereochemistry (S)-configuration (L-enantiomer)
Derivative CAS (Fmoc-protected) 159611-02-6
Primary Application Precursor for SPPS monomers & bioisosteric replacement

Synthetic Workflow: Conversion to SPPS-Ready Monomer

To utilize the furan moiety in modern peptide synthesis, the methyl ester must be converted into an SPPS-compatible monomer, specifically Fmoc-L-2-Furylalanine (CAS: 159611-02-6).

Workflow A Methyl (2S)-2-amino-3- (furan-2-yl)propanoate (Starting Material) B Saponification (LiOH, Dioxane/H2O) Preserves Chirality A->B C L-2-Furylalanine (Intermediate) B->C D Fmoc Protection (Fmoc-Cl, NaHCO3) Amine Masking C->D E Fmoc-L-2-Furylalanine (SPPS Monomer) D->E

Synthetic workflow from methyl ester to Fmoc-protected SPPS monomer.

Protocol: Self-Validating Synthesis of Fmoc-L-2-Furylalanine

Objective: Convert the methyl ester to an SPPS-compatible Fmoc-protected monomer without racemization. Causality & Design: The use of Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent system (Dioxane/H2O) ensures mild, irreversible saponification of the methyl ester. Employing stronger bases or elevated temperatures risks epimerization of the sensitive


 stereocenter. Subsequent Fmoc protection requires a mildly basic environment (NaHCO3) to keep the amine nucleophilic while preventing premature Fmoc cleavage.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq (e.g., 1 g, 6.5 mmol) of Methyl (2S)-2-amino-3-(furan-2-yl)propanoate in 3.27 mL of 1,4-dioxane. Cool the reaction vessel to 0 °C under nitrogen protection.

  • Saponification: Slowly add 1.0 eq of 2M aqueous LiOH (3.27 mL). Stir the reaction mixture at room temperature overnight.

  • Validation Checkpoint: Monitor the progress via Thin-Layer Chromatography (TLC) using a mobile phase of CHCl3/MeOH/NH3 (1:1:0.1). Self-Validation: The reaction must only proceed to the next step once the ester spot completely disappears, confirming quantitative hydrolysis without side-product formation.

  • Fmoc Protection: To the crude aqueous mixture, add 2.0 eq of NaHCO3, followed by the dropwise addition of 1.1 eq of 9-Fluorenylmethyl chloroformate (Fmoc-Cl) dissolved in dioxane. Stir for 4 hours at room temperature.

  • Acidification & Extraction: Acidify the aqueous layer to pH ~2.0 using 1M HCl. Causality: Adjusting the pH protonates the newly formed carboxylate, rendering the molecule uncharged and driving the Fmoc-amino acid into the organic phase during extraction. Extract with CHCl3 or Ethyl Acetate (3 × 20 mL).

  • Purification: Dry the combined organic phases over anhydrous MgSO4, concentrate under reduced pressure, and purify via flash column chromatography (Eluent: Hexane/Ethyl Acetate/Acetic Acid = 10:10:1) to yield white crystals of Fmoc-L-2-Furylalanine.

Mechanistic Applications in Peptide Engineering

Once incorporated into a peptide sequence, the furan side-chain acts as a "caged electrophile" and a highly reactive diene, unlocking several advanced bioconjugation pathways[4].

Pathway A Peptide containing L-2-Furylalanine B Diels-Alder Cycloaddition (Maleimide Conjugate) Reversible Tethering A->B Bioconjugation C Singlet Oxygen Oxidation (Reactive Enal Generation) Crosslinking A->C Oxidative Activation D Electrophilic Aromatic Substitution (C5 position) Halogenation A->D Late-Stage Functionalization

Orthogonal late-stage functionalization pathways of the furan side-chain.

Diels-Alder Mediated Controlled Release

The furan ring is a classic diene that readily undergoes Diels-Alder cycloadditions with electron-deficient dienophiles, such as maleimides[2]. Because this reaction is thermally reversible (retro-Diels-Alder), it is heavily utilized in the design of controlled-release biomaterials. Peptides expressing the furan moiety can be covalently tethered to maleimide-functionalized poly(ethylene glycol) (PEG) hydrogels[2][3]. By modulating the temperature (e.g., from 37 °C to 80 °C), researchers can precisely control the retro-Diels-Alder reaction rate, tuning the release profile of the therapeutic peptide from the polymer network over several days[2][3].

Oxidative Crosslinking & Multicomponent Reactions

Furan-containing peptides can be subjected to mild oxidative conditions (e.g., using singlet oxygen generated by a photosensitizer and visible light) to generate highly reactive


-unsaturated aldehydes (4-oxo-enals)[4].
  • Nucleophilic Interception: These reactive intermediates can be intercepted by

    
    -effect nucleophiles (such as hydrazine derivatives of fluorescent labels) to form stable conjugates in physiological aqueous solutions[4].
    
  • Furan-Thiol-Amine (FuTine) Reaction: The oxidized furan can undergo a bioinspired multicomponent reaction with amines and thiols to form highly stable N-pyrrole macrocycles, enabling the synthesis of stapled peptides and complex protein-drug conjugates[5].

Bioisosteric Replacement

In structural biology, furylalanine is considered a premier bioisostere for Tyrosine (Tyr) and Histidine (His)[1]. Incorporating the furan amino acid into a native sequence typically results in no destabilization or alteration of the native protein structure, while simultaneously protecting the peptide from specific proteolytic degradation pathways[1].

Analytical Characterization & Quality Control

To ensure the integrity of Methyl (2S)-2-amino-3-(furan-2-yl)propanoate and its downstream derivatives, rigorous analytical validation is required:

  • 1H and 13C NMR: Used to confirm the integrity of the furan ring protons (typically resonating at distinct chemical shifts around 6.1–7.4 ppm) and the preservation of the chiral

    
    -carbon.
    
  • LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for verifying the exact mass (M+H

    
     = 170.18 m/z for the methyl ester) and monitoring the complete removal of the methyl group during saponification.
    
  • Chiral HPLC: Mandatory post-saponification to ensure that the enantiomeric excess (ee) remains >99%, confirming that the mild LiOH protocol successfully prevented racemization.

References

  • Source: chemicalbook.
  • Diels-Alder Mediated Controlled Release From a Poly(ethylene Glycol)
  • Diels–Alder Mediated Controlled Release from a Poly(ethylene glycol)
  • Source: google.
  • Source: researchgate.
  • Source: tcichemicals.

Sources

Mass Spectrometry of Furan-Containing Amino Acids: From Natural Product Discovery to Targeted Cross-Linking and Surfaceome Profiling

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Analytical Chemists and Chemical Biologists

Executive Summary

Furan-containing amino acids, most notably 3-furylalanine (Fua), occupy a unique dual-role in modern biochemical research. In nature, they act as critical pharmacophores in highly bioactive, antiproliferative cyclopeptides[1]. In synthetic chemical biology, the furan moiety serves as a conditionally reactive "warhead." Because the furan ring is stable under physiological conditions but highly reactive upon targeted oxidation, it provides an orthogonal handle for proximity-induced protein cross-linking and cellular surfaceome profiling[2].

This whitepaper provides a comprehensive guide to the mass spectrometry (MS) of furan-containing amino acids. By synthesizing current literature and field-proven methodologies, we detail the mechanistic causality behind furan reactivity, outline self-validating LC-MS/MS protocols, and provide quantitative frameworks for identifying furan-cross-linked peptides.

Mechanistic Foundations: The Dual Reactivity of the Furan Ring

To effectively analyze furan-containing amino acids via mass spectrometry, one must first understand the two primary chemical modalities of the furan ring that dictate sample preparation and MS behavior:

  • Diels-Alder Cycloaddition (The "Catch-and-Release" Modality): The electron-rich furan diene can reversibly react with dienophiles (e.g., maleimides). This reversible chemoselective tagging is exploited to enrich ultra-rare native Fua-peptides from complex microbial matrices prior to MS analysis[1].

  • Oxidative Activation (The "Cross-Linking" Modality): Furan is a "caged" electrophile. Upon exposure to reactive oxygen species (ROS, such as singlet oxygen) or chemical oxidants like N-bromosuccinimide (NBS), the furan ring is oxidized into a highly electrophilic cis-keto-enal[2][3]. This intermediate rapidly undergoes Michael-type additions or Schiff base formation with proximal nucleophilic amino acids (Lysine, Cysteine, Tyrosine)[4].

FuranCrosslinking Furan Furan-Modified Amino Acid (Stable / Caged Warhead) Oxidation Oxidative Trigger (NBS or Singlet Oxygen) Furan->Oxidation Activation KetoEnal Keto-Enal Intermediate (Highly Electrophilic) Oxidation->KetoEnal +15.99 Da Mass Shift Nucleophile Target Protein Nucleophile (Lys, Cys, Tyr) KetoEnal->Nucleophile Proximity Binding Crosslink Covalent Cross-Linked Adduct (Analyzed via LC-MS/MS) Nucleophile->Crosslink Michael Addition / Schiff Base

Fig 1: Oxidative activation of furan warheads into keto-enals for covalent protein cross-linking.

Quantitative Data: Mass Spectrometry Signatures

The identification of furan-containing peptides and their cross-linked adducts relies heavily on high-resolution accurate mass (HRAM) spectrometry. The oxidation of the furan ring and subsequent cross-linking yield highly specific, predictable mass shifts (Δm) that are critical for database search engines and manual spectral interpretation.

Table 1: Characteristic Mass Shifts in Furan-Targeted LC-MS/MS Analysis

Chemical SpeciesStructural StateMass Shift (Δm)MS/MS Diagnostic Features
Native Furan (Fua) Caged / Unreacted0 Da (Base Mass)Characteristic neutral losses in HCD; intact furylium ions.
Keto-Enal Oxidized Intermediate+15.9949 Da (+O)Increased hydrophilicity (earlier RT); diagnostic MS2 fragments.
Cysteine Adduct Michael Addition+15.9949 Da + Mass(Target)Thioether bond fragmentation; +339.13 Da shift if using Furan-Biotin[2].
Lysine Adduct Pyrrolinone / Schiff BaseAdduct-specific (-H₂O common)Highly stable cross-link under CID/HCD; branched peptide fragments.
Tyrosine Adduct Electrophilic Aromatic Sub.+15.9949 Da + Mass(Target)Rare, proximity-driven cross-link; identified via exact mass matching[4].

Note: The +15.9949 Da shift corresponds to the net addition of one oxygen atom during the conversion of the furan ring (C₄H₄O) to the keto-enal (C₄H₄O₂).

Workflow 1: MS-Guided Discovery of Native Furan-Peptides

Naturally occurring peptides with furyl side chains (like rhizonin and rubriamides) are exceedingly rare and often masked by highly abundant metabolites in microbial extracts[1][5]. To overcome ion suppression and dynamic range limitations in MS, a "Catch-and-Release" sample preparation strategy is employed.

Protocol A: Diels-Alder Catch-and-Release Enrichment

Causality: This protocol leverages the diene character of Fua. By immobilizing a dienophile on a solid support, Fua-peptides are selectively covalently bound ("caught"). After washing away the matrix, thermal retro-Diels-Alder reaction "releases" the pure Fua-peptides for LC-HRMS[1].

  • Extract Preparation: Lyse the microbial culture (e.g., Mycetohabitans endofungorum) using methanol/water. Centrifuge at 15,000 x g to clarify the crude extract.

  • Diels-Alder "Catch": Incubate the crude extract with maleimide-functionalized silica beads (solid-supported dienophile) at room temperature for 12 hours under gentle agitation.

  • Stringent Washing: Wash the beads sequentially with methanol, acetonitrile, and water. Self-Validation: Analyze the final wash fraction via MS to ensure the complete removal of non-furan background metabolites.

  • Retro-Diels-Alder "Release": Resuspend the beads in a release solvent (e.g., DMSO/water) and heat to 90°C for 4 hours. The thermal energy breaks the cycloadduct, releasing the intact Fua-peptides into the supernatant.

  • LC-HRMS Analysis: Inject the supernatant onto a C18 column coupled to an Orbitrap mass spectrometer. Acquire data in Data-Dependent Acquisition (DDA) mode. The resulting spectra will yield highly enriched signals for Fua-containing cyclopeptides.

CatchRelease Extract Crude Microbial Extract (Contains Fua-peptides) Catch Diels-Alder 'Catch' (Chemoselective Tagging) Extract->Catch SolidSupport Immobilized Dienophile (Solid Support) SolidSupport->Catch Wash Stringent Washing (Removes Matrix) Catch->Wash Release Retro-Diels-Alder 'Release' (Thermal Cleavage) Wash->Release MS High-Resolution LC-MS/MS (Metabolite Profiling) Release->MS Fua-Peptide Recovery

Fig 2: Diels-Alder catch-and-release workflow for MS-guided discovery of furan-peptides.

Workflow 2: Furan-Based Surfaceome Biotinylation & Cross-Linking

Profiling the cellular surfaceome is notoriously difficult due to the low abundance and high hydrophobicity of membrane proteins. Furan-biotin probes solve this by covalently tagging surface proteins upon controlled oxidation[2].

Protocol B: Oxidation-Triggered Cross-Linking and MS Mapping

Causality: Furan-biotin is added to live cells. Because furan is unreactive, it diffuses freely without off-target binding. Upon addition of N-bromosuccinimide (NBS), furan oxidizes to a keto-enal, rapidly cross-linking to surface-exposed Lys/Cys residues. NeutrAvidin enrichment isolates these tagged proteins, and on-bead digestion circumvents the insolubility of membrane proteins[2].

  • Cell Labeling & Activation:

    • Wash live cells (e.g., MCF-7) with cold PBS.

    • Incubate cells with 500 µM Furan-Biotin probe (e.g., FB1) and 1 mM NBS for 15 minutes at 4°C. Note: The low temperature prevents endocytosis, ensuring only the surfaceome is labeled.

    • Quench the oxidation reaction by adding 10 mM L-methionine or ascorbic acid.

  • Lysis and Solubilization:

    • Lyse cells using a harsh buffer (e.g., 1% SDS, 8 M urea) to fully solubilize membrane proteins. Sonicate to shear DNA.

  • Affinity Enrichment:

    • Incubate the lysate with NeutrAvidin agarose beads for 2 hours.

    • Wash beads extensively with 1% SDS, 8 M urea, and finally 50 mM ammonium bicarbonate to remove all non-covalently bound intracellular proteins.

  • On-Bead Digestion:

    • Reduce disulfide bonds with 10 mM DTT (45 min, 56°C) and alkylate with 20 mM iodoacetamide (30 min, dark).

    • Add sequencing-grade Trypsin directly to the beads (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

  • LC-MS/MS Acquisition:

    • Elute the digested peptides and desalt using C18 StageTips.

    • Analyze via LC-MS/MS using an Orbitrap Fusion Lumos.

    • MS Parameters: MS1 resolution at 60,000 (m/z 400–700); MS2 HCD fragmentation at 34% Normalized Collision Energy (NCE)[2].

  • Bioinformatic Search:

    • Search raw files against the human proteome. Set a variable modification for the Furan-Biotin-Keto-Enal adduct (+339.13 Da on Cys/Lys) to identify the exact cross-link sites[2][3].

Conclusion

The mass spectrometry of furan-containing amino acids requires a nuanced understanding of furan chemistry. Whether hunting for rare antiproliferative cyclopeptides using Diels-Alder catch-and-release, or mapping the cellular surfaceome via NBS-triggered keto-enal cross-linking, the furan moiety offers unparalleled chemoselectivity. By adhering to the precise LC-MS/MS protocols and mass-shift calculations detailed in this guide, analytical chemists can unlock the full potential of furan-functionalized peptides in both natural product discovery and structural biology.

References

  • 5, db-thueringen.de. 2.2, PMC (nih.gov). 3.4, ResearchGate. 4.1, PubMed (nih.gov).

  • 6, PMC (nih.gov).

Sources

chiral synthesis of 2-amino-3-(furan-2-yl)propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chiral Synthesis of 2-Amino-3-(furan-2-yl)propanoic Acid Derivatives

Introduction

Non-proteinogenic amino acids are crucial building blocks in modern drug discovery and development, offering novel scaffolds to enhance peptide stability, receptor affinity, and pharmacological profiles. Among these, 2-amino-3-(furan-2-yl)propanoic acid, a furan-containing derivative of alanine, and its analogues have garnered significant attention.[1] These compounds serve as valuable intermediates for bioactive molecules and as unique components in peptide synthesis, where the furan moiety can introduce specific conformational constraints or engage in unique binding interactions.[2][3]

The primary challenge in synthesizing these molecules lies in the precise control of the stereochemistry at the α-carbon. The biological activity of chiral molecules is often enantiomer-dependent, making the development of efficient, stereoselective synthetic routes a critical objective for researchers in medicinal chemistry and process development.[4]

This technical guide provides a Senior Application Scientist's perspective on the principal strategies for the . We will move beyond simple procedural lists to explore the underlying causality of experimental choices, focusing on four field-proven methodologies: Asymmetric Hydrogenation, Enzymatic Kinetic Resolution, Chiral Pool Synthesis, and modern Enantioconvergent Catalysis. Each section presents the core principles, detailed protocols, and critical insights to ensure reproducibility and scalability.

Asymmetric Hydrogenation of Prochiral Dehydroamino Acid Precursors

This strategy represents one of the most direct and atom-economical approaches to enantiomerically pure α-amino acids. The core principle involves the hydrogenation of a prochiral α,β-unsaturated amino acid precursor using a chiral transition metal catalyst, which orchestrates the delivery of hydrogen to one face of the double bond, thereby establishing the desired stereocenter.

Guiding Principle & Causality

The success of this method hinges on the design of the chiral ligand that coordinates to the metal center (commonly rhodium or ruthenium).[5] Chiral phosphine ligands, such as those used in the synthesis of furylalanine derivatives, form a C₂-symmetric chiral environment around the metal.[1] The substrate, the dehydroamino acid, coordinates to the metal complex in a bidentate fashion through the amide carbonyl oxygen and the double bond. This rigid coordination geometry, dictated by the steric and electronic properties of the ligand, forces the substrate to adopt a specific orientation, exposing one prochiral face to catalytic hydrogenation while shielding the other. This directed attack results in the formation of one enantiomer in high excess.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from established methods for the synthesis of furylalanine derivatives.[1]

  • Precursor Synthesis: The (Z)-2-acetamido-3-(furan-2-yl)acrylic acid precursor is synthesized via the Erlenmeyer-Plöchl reaction, condensing 2-furfuraldehyde with N-acetylglycine in the presence of acetic anhydride and sodium acetate.

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), the rhodium precursor [Rh(COD)₂]BF₄ (1 mol%) and the chiral bisphosphine ligand (e.g., a suitable amino-phosphine-phosphinite ligand, 1.1 mol%) are dissolved in a degassed solvent such as methanol or THF. The solution is stirred for 20-30 minutes to allow for the formation of the active catalyst complex.

  • Hydrogenation Reaction: The dehydroamino acid precursor (1 equivalent) is dissolved in the reaction solvent in a separate hydrogenation vessel. The pre-formed catalyst solution is then transferred via cannula.

  • Execution: The vessel is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 1-10 bar). The reaction is stirred vigorously at a controlled temperature (e.g., 25-50 °C) for a specified time (typically 12-24 hours).

  • Work-up and Analysis: Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The crude product is then analyzed by chiral HPLC or GC to determine the enantiomeric excess (ee). The N-acetyl protecting group can be removed by acidic hydrolysis (e.g., 6M HCl, reflux) to yield the final amino acid.

Workflow and Data

G cluster_precursor Precursor Synthesis cluster_hydrogenation Asymmetric Hydrogenation cluster_deprotection Deprotection P1 2-Furfuraldehyde + N-Acetylglycine P2 (Z)-2-acetamido-3- (furan-2-yl)acrylic acid P1->P2 Erlenmeyer-Plöchl H1 Precursor + Chiral Rh-Catalyst P2->H1 H2 N-Acetyl-(R/S)-2-amino-3- (furan-2-yl)propanoic acid H1->H2 H2 (gas) D1 Final Product H2->D1 Acid Hydrolysis

Caption: Asymmetric Hydrogenation Workflow.

Catalyst SystemSubstrate/Catalyst RatioEnantiomeric Excess (ee)Reference
Rhodium / Amino-phosphine-phosphiniteup to 2000:170-90%[1]

Enzymatic Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a robust and highly selective method that leverages the stereospecificity of enzymes to separate enantiomers. The process begins with a racemic mixture (a 50:50 mixture of both enantiomers) of a suitable derivative. An enzyme then selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. This creates two distinct chemical species that can be easily separated.

Guiding Principle & Causality

The efficacy of this technique is rooted in the chiral active site of the enzyme. For instance, L-amino acid transaminases possess a highly structured binding pocket that preferentially accommodates the L-enantiomer of an amino acid, facilitating its transamination.[6] Similarly, proteases like papain or acylases will only hydrolyze the N-acyl group from the L-enantiomer of a racemic N-acetyl amino acid.[7] The D-enantiomer does not fit correctly into the active site and therefore remains unreacted. This difference in reaction rates allows for the effective separation of the enantiomers, with a theoretical maximum yield of 50% for the unreacted enantiomer.

Experimental Protocol: Transaminase-Based Resolution

This protocol is based on methods for resolving heterocyclic alanine derivatives.[6]

  • Racemate Synthesis: Prepare racemic N-acetyl-2-amino-3-(furan-2-yl)propanoic acid via standard methods, followed by acidic deprotection to yield the racemic amino acid.

  • Enzymatic Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), dissolve the racemic amino acid (e.g., 10 mM). Add a suitable amino group acceptor (e.g., α-ketoglutarate) and the co-factor pyridoxal 5'-phosphate (PLP).

  • Initiation: Add the enzyme, E. coli aromatic L-amino acid transaminase, to the solution. The reaction is maintained at a controlled temperature (e.g., 30-37 °C) with gentle agitation.

  • Monitoring and Termination: The reaction progress is monitored by HPLC, observing the depletion of the L-enantiomer and the formation of the D-enantiomer. The reaction is terminated (e.g., by pH change or heat) when the desired conversion is reached (typically close to 50%).

  • Separation and Isolation: The remaining D-amino acid can be separated from the keto-acid product and the enzyme by ion-exchange chromatography. The D-enantiomer is isolated with high enantiomeric purity.

Workflow and Data

G Racemate Racemic (D/L) Furan-Alanine Enzyme L-Amino Acid Transaminase Racemate->Enzyme L_Product 2-oxo-3-(furan-2-yl)propanoic acid Enzyme->L_Product L-enantiomer reacts Separation Chromatographic Separation Enzyme->Separation D-enantiomer unreacted D_Product Enriched D-Furan-Alanine Separation->D_Product

Caption: Enzymatic Kinetic Resolution Workflow.

EnzymeSubstrateConversion YieldEnantiomeric Excess (ee) of D-isomerReference
E. coli Aromatic L-amino acid transaminaseRacemic Imidazolylalanine48%95%[6]
E. coli Aromatic L-amino acid transaminaseRacemic Pyrazolylalanine46%85%[6]

(Note: Data for analogous heterocyclic alanines are presented to illustrate typical performance.)

Chiral Pool Synthesis: A Chiron-Based Approach

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials.[4] Naturally occurring α-amino acids like L-serine or L-aspartic acid are ideal "chirons" because they already contain the required α-amino acid stereocenter.[8][9] The synthetic challenge is then transformed into the chemical modification of the side chain to construct the desired furan moiety while preserving the initial stereochemistry.

Guiding Principle & Causality

This strategy's integrity relies on performing a sequence of reactions that do not compromise the stereochemical purity of the α-carbon. Key steps often involve the activation of the side-chain functional group (e.g., converting the hydroxyl of serine into a good leaving group like a tosylate or mesylate) followed by a nucleophilic substitution (S_N2) reaction. The S_N2 mechanism proceeds with a predictable inversion of configuration. To retain the original stereochemistry, a double-inversion sequence might be necessary. Alternatively, reactions that build the side chain without directly involving the chiral center, such as Wittig reactions or cross-coupling on a derivative of aspartic acid, are employed. Careful selection of protecting groups for the amine (e.g., Boc, Cbz) and carboxylic acid (e.g., methyl or benzyl ester) is critical to prevent side reactions and racemization.

Hypothetical Protocol from L-Serine
  • Protection: Protect both the amino and carboxyl groups of L-serine. For example, react L-serine with Boc-anhydride to get N-Boc-L-serine, followed by esterification (e.g., using methyl iodide and K₂CO₃) to yield N-Boc-L-serine methyl ester.

  • Side-Chain Activation: Activate the primary hydroxyl group of the serine side chain by converting it to a tosylate using tosyl chloride and a base like pyridine.

  • Side-Chain Elongation (Example Path): The tosylate can be displaced by a suitable nucleophile. A more versatile approach involves oxidation (e.g., Swern or Dess-Martin oxidation) of the alcohol to an aldehyde.

  • Furan Moiety Introduction: The resulting aldehyde can undergo a Wittig reaction with a furan-2-yl-methylidenephosphorane to introduce the furan ring and extend the carbon chain.

  • Reduction & Deprotection: The double bond introduced by the Wittig reaction is then reduced (e.g., by catalytic hydrogenation, which will not affect the furan ring under appropriate conditions). Finally, the Boc and methyl ester protecting groups are removed by acid hydrolysis (e.g., TFA or HCl) to yield the target L-2-amino-3-(furan-2-yl)propanoic acid.

Conceptual Workflow

G Start L-Serine (Chiral Pool) Step1 Protection (N-Boc, O-Me) Start->Step1 Step2 Side-Chain Oxidation Step1->Step2 Step3 Wittig Reaction with Furan-ylide Step2->Step3 Step4 Reduction of Alkene Step3->Step4 Step5 Deprotection Step4->Step5 End L-Furan-Alanine Step5->End

Caption: Chiral Pool Synthesis Conceptual Flow.

Modern Asymmetric Catalysis: Enantioconvergent Cross-Coupling

This cutting-edge strategy represents a paradigm shift from classical resolution. Instead of discarding one enantiomer, an enantioconvergent reaction transforms a racemic starting material entirely into a single enantiomeric product. This is achieved using a chiral catalyst that preferentially reacts with one enantiomer of the racemic substrate while also enabling the racemization of the unreacted enantiomer, allowing it to be channeled into the same product pathway.

Guiding Principle & Causality

The nickel-catalyzed enantioconvergent coupling of racemic α-haloglycine derivatives with organozinc reagents is a powerful example of this principle.[10] A chiral nickel/pybox catalyst system is employed. The proposed mechanism involves the oxidative addition of the nickel(0) catalyst to the C-X bond of both enantiomers of the α-haloglycine, forming alkylnickel(II) intermediates. These intermediates are believed to be configurationally unstable, allowing for epimerization. The chiral ligand then controls the subsequent reductive elimination step, favoring the formation of one enantiomer of the product. The unreacted alkylnickel(II) intermediate can epimerize, re-entering the catalytic cycle. This dynamic kinetic resolution allows for theoretical yields approaching 100% with high enantioselectivity.

Experimental Protocol: Ni-Catalyzed Enantioconvergent Coupling

This protocol is adapted from the general method developed by Fu and coworkers.[10]

  • Substrate Preparation: Synthesize the racemic N-protected-α-bromoglycine ester. Prepare the 2-furylzinc reagent by reacting 2-bromofuran with an organolithium reagent followed by transmetalation with ZnCl₂.

  • Reaction Setup: In a glovebox, add the nickel precursor (e.g., NiCl₂·glyme, 5 mol%) and the chiral ligand (e.g., a pybox derivative, 7.5 mol%) to a vial. Add a suitable solvent (e.g., THF).

  • Execution: To the catalyst mixture, add the racemic α-bromoglycine derivative (1 equivalent) followed by the 2-furylzinc reagent solution (1.5-2 equivalents).

  • Reaction: Seal the vial and stir at room temperature for the prescribed time (e.g., 24-48 hours).

  • Work-up and Analysis: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The product is purified by column chromatography. Enantiomeric excess is determined by chiral HPLC. Subsequent deprotection yields the final product.

Catalytic Cycle and Data

G cluster_coupling Transmetalation & Reductive Elimination Ni0 LNi(0) Racemate Racemic α-Bromo Ester NiII_R LNi(II)-R NiII_S L*Ni(II)-S NiII_R->NiII_S Epimerization Product Enantioenriched Product (S) NiII_R->Product slow NiII_S->Product fast Racemate->NiII_R Oxidative Addition Racemate->NiII_S Oxidative Addition Product->Ni0 Organozinc Furan-ZnX Organozinc->NiII_R Organozinc->NiII_S

Caption: Enantioconvergent Ni-Catalysis Cycle.

Coupling Partner 1 (Racemic)Coupling Partner 2YieldEnantiomeric Excess (ee)Reference
Racemic α-halo amino acid deriv.Alkylzinc reagentsup to 84%up to 97%[10]

(Note: Data represents the general scope of the methodology.)

Conclusion

The chiral synthesis of 2-amino-3-(furan-2-yl)propanoic acid and its derivatives can be approached through several robust strategies, each with distinct advantages.

  • Asymmetric Hydrogenation is highly efficient and atom-economical, making it suitable for large-scale synthesis, provided an effective catalyst is identified.

  • Enzymatic Resolution offers unparalleled selectivity and operates under mild, environmentally friendly conditions, though it is limited by a 50% theoretical yield for the desired enantiomer.

  • Chiral Pool Synthesis is a reliable method that leverages nature's stereochemical precision, but can involve multi-step sequences and requires careful protecting group strategies.

  • Enantioconvergent Catalysis represents the forefront of asymmetric synthesis, offering the potential for near-quantitative yields from inexpensive racemic starting materials and demonstrating broad functional group tolerance.

The optimal strategy depends on the specific project goals, including scale, cost, available starting materials, and the desired enantiomer. For drug development professionals and researchers, a thorough understanding of these diverse methodologies is essential for selecting and implementing the most effective synthetic route to these valuable non-proteinogenic amino acids.

References

  • Shin, H. J., Kim, M. J., & Kim, J. (2004). Enzymatic resolution for the preparation of enantiomerically enriched D-beta-heterocyclic alanine derivatives using Escherichia coli aromatic L-amino acid transaminase. Biotechnology and Bioengineering, 88(4), 529-535. [Link]

  • Arvanitis, E., Ernst, H., LudwigéD'Souza, A. A., Robinson, A. J., & Wyatt, P. B. (1998). Enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives which are β-analogues of aromatic amino acids. Journal of the Chemical Society, Perkin Transactions 1, (4), 521-528. [Link]

  • Mal, K. (2025). Synthetic Strategies to Substituted Chiral Furans: A Review. Current Organic Chemistry, 29(18), 1390-1408. [Link]

  • Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons.
  • Denizet, A., et al. (2023). Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. In Chiral Pool Synthesis. [Link]

  • Alker, A., et al. (1990). High yield synthesis of heterocyclic β-substituted alanine derivatives. Tetrahedron Letters, 31(15), 2109-2112. [Link]

  • Asymmetric Synthesis. (n.d.). Course material. [Link]

  • Krause, H. W., Wilcke, F. W., Kreuzfeld, H. J., & Döbler, C. (1992). Unusual amino acids. I: Asymmetric synthesis of furylalanine derivatives. Chirality, 4(2), 110-115. [Link]

  • O'Donnell, M. J. (Ed.). (1992). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In ACS Symposium Series. American Chemical Society.
  • Lee, E. S., & Lim, D. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 951. [Link]

  • Singh, P., & Kumar, A. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical and Pharmaceutical Research, 7(7), 896-914. [Link]

  • Singh, P., & Kumar, A. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

  • Yang, Z. P., Freas, D. J., & Fu, G. C. (2021). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 143(23), 8614-8618. [Link]

  • Mal, K. (2025). Synthetic Strategies to Substituted Chiral Furans: A Review. ResearchGate. [Link]

  • Singh, M. S., & Singh, S. (2014). Amino acid chirons: a tool for asymmetric synthesis of heterocycles. Organic & Biomolecular Chemistry, 12(23), 3746-3763. [Link]

  • Vasilieva, E. S., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

  • Doherty, D. G., & Popenoe, E. A. (1951). The resolution of amino acids by asymmetric enzymatic synthesis. Journal of Biological Chemistry, 189(2), 447-460. [Link]

Sources

The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Furan-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The furan nucleus, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry, prized for its versatile chemical reactivity and its presence in a multitude of pharmacologically active agents.[1][2] This guide offers an in-depth exploration of the discovery and synthesis of novel furan-based compounds, tailored for researchers, scientists, and professionals in drug development. We will navigate through the strategic considerations of incorporating the furan scaffold, delve into the mechanistic intricacies of both classical and modern synthetic methodologies, and provide actionable, field-proven protocols. By grounding our discussion in the principles of causality and self-validating experimental design, this document aims to empower researchers to not only synthesize novel furan derivatives but to do so with a profound understanding of the underlying chemical principles that govern success.

The Furan Scaffold: A Privileged Motif in Drug Discovery

The enduring appeal of the furan ring in medicinal chemistry is not accidental; it is a direct consequence of its unique electronic and structural properties.[3] As a bioisostere for the phenyl group, the furan moiety can modulate a compound's steric and electronic profile, which in turn can enhance metabolic stability, improve drug-receptor interactions, and optimize overall bioavailability.[1] This strategic substitution is a powerful tool in lead optimization. Furthermore, the electron-rich nature of the furan ring allows for a diverse range of chemical interactions with biological targets, including hydrogen bonding and π–π stacking, which are fundamental to achieving high binding affinity and selectivity.[1][3]

The therapeutic landscape of furan-containing compounds is remarkably broad, encompassing a wide array of biological activities. These include potent antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][4] This wide spectrum of activity underscores the furan scaffold's ability to be tailored to interact with a diverse set of biological targets, from enzymes and receptors to signaling pathways.[2] The inherent versatility of the furan nucleus makes it a highly attractive starting point for the design and development of novel therapeutic agents.[5]

Core Synthetic Strategies: From Classical Canons to Modern Marvels

The construction of the furan ring is a mature field of organic synthesis, yet one that continues to evolve with the advent of new catalytic systems and reaction conditions. A thorough understanding of the available synthetic methodologies is paramount for any researcher venturing into this area.

The Paal-Knorr Furan Synthesis: A Timeless Workhorse

First reported in 1884, the Paal-Knorr synthesis remains one of the most direct and reliable methods for the preparation of substituted furans from 1,4-dicarbonyl compounds.[6][7][8] The reaction is typically catalyzed by acid and proceeds through an intramolecular cyclization and subsequent dehydration.[9]

Causality Behind Experimental Choices: The choice of acid catalyst is critical and depends on the substrate's sensitivity. Protic acids like sulfuric acid or hydrochloric acid are effective but can be too harsh for molecules with acid-labile functional groups.[7] In such cases, Lewis acids such as zinc bromide or milder dehydrating agents like phosphorus pentoxide offer a more controlled reaction environment.[6][9] The reaction temperature and time are also key parameters to optimize for maximizing yield and minimizing side reactions.

Self-Validating System: A successful Paal-Knorr synthesis is characterized by the clean conversion of the 1,4-dicarbonyl starting material to the corresponding furan. The disappearance of the carbonyl signals and the appearance of characteristic aromatic furan protons in the 1H NMR spectrum, along with a confirmatory mass spectrum, provide a self-validating system for the reaction's completion.

Experimental Protocol: Synthesis of 2,5-Dimethylfuran via Paal-Knorr Reaction [10]

  • Materials:

    • 2,5-Hexanedione

    • Concentrated Sulfuric Acid

    • Deionized Water

    • Round-bottomed flask

    • Reflux condenser

    • Heating mantle with magnetic stirring

    • Separatory funnel

    • Sodium bicarbonate (saturated solution)

    • Anhydrous sodium sulfate

    • Rotary evaporator

  • Procedure:

    • To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 2,5-hexanedione (10.0 g, 87.6 mmol).

    • Slowly and with caution, add concentrated sulfuric acid (2.0 mL) to the flask while stirring. An exothermic reaction will occur.

    • Once the initial reaction subsides, fit the flask with a reflux condenser and heat the mixture to 100°C using a heating mantle.

    • Maintain the reaction at this temperature for 30 minutes, during which the solution should darken.

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture into a separatory funnel containing 50 mL of cold deionized water.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic extracts and wash with a saturated solution of sodium bicarbonate (2 x 20 mL) to neutralize any remaining acid, followed by a final wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2,5-dimethylfuran.

    • Purify the product by distillation to obtain pure 2,5-dimethylfuran.

Diagram: Paal-Knorr Furan Synthesis Mechanism

Paal_Knorr_Mechanism diketone 1,4-Diketone protonated_carbonyl Protonated Carbonyl diketone->protonated_carbonyl + H+ enol Enol Intermediate protonated_carbonyl->enol Enolization hemiacetal Cyclic Hemiacetal enol->hemiacetal Intramolecular Attack protonated_hydroxyl Protonated Hemiacetal hemiacetal->protonated_hydroxyl + H+ furan Furan Product protonated_hydroxyl->furan - H2O, -H+ Drug_Discovery_Workflow start Target Identification & Validation synthesis Synthesis of Furan Library start->synthesis screening High-Throughput Screening synthesis->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead sar Structure-Activity Relationship (SAR) Studies hit_to_lead->sar preclinical Preclinical Development hit_to_lead->preclinical sar->hit_to_lead Iterative Design clinical Clinical Trials preclinical->clinical

Sources

The Ascendant Utility of Furan-Containing Unnatural Amino Acids: A Technical Whitepaper on Covalent Biology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The mapping of transient and weak protein-protein interactions (PPIs) within their native cellular environment remains a formidable challenge in structural biology and drug discovery. Traditional photo-crosslinkers (e.g., diazirines, benzophenones) often suffer from high background reactivity, UV-induced phototoxicity, and poor tissue penetration. Furan-containing unnatural amino acids (UAAs) have emerged as a highly specific, triggerable alternative. Operating as "caged electrophiles," furan moieties remain completely inert until activated by specific oxidative triggers, whereupon they selectively form covalent bonds with proximal nucleophilic residues.

This technical guide synthesizes the mechanistic principles, genetic encoding strategies, and self-validating experimental protocols for deploying furan-based UAAs in advanced biological research.

Mechanistic Foundation: The Furan Oxidation Trigger

The core causality behind selecting furan over traditional crosslinkers lies in its conditional reactivity. In its native state, the furan ring is a stable, aromatic heterocycle that does not perturb the native folding of peptides or proteins. However, upon exposure to reactive oxygen species (ROS), singlet oxygen (generated via red light and a photosensitizer), or chemical oxidants like N-bromosuccinimide (NBS), the furan ring undergoes a rapid oxidative ring-opening [1].

This oxidation converts the inert furan into a highly reactive 4-oxo-enal (a cis-butene-1,4-dial derivative). Because this oxo-enal is a soft electrophile, it does not react indiscriminately with ambient water. Instead, it requires the high local effective concentration provided by spatial proximity to a target protein to undergo nucleophilic attack. This proximity-driven mechanism ensures that cross-linking only occurs between genuinely interacting partners, targeting the side chains of Lysine (Schiff base/pyrrole formation), Cysteine (Michael addition), or Tyrosine [3].

FuranMechanism A Inert Furan UAA (Caged Electrophile) B Oxidative Trigger (ROS, NBS, or Red Light + PS) A->B Activation C Reactive 4-Oxo-enal (cis-butene-1,4-dial) B->C Oxidative Ring Opening D Target Nucleophile (Proximal Lys, Cys, Tyr) C->D Proximity-Driven Attack E Stable Covalent Cross-link D->E Conjugation

Fig 1: Mechanistic pathway of furan oxidation and subsequent proximity-driven covalent cross-linking.

Genetic Encoding: Expanding the Cellular Toolkit

To utilize furan UAAs for in vivo PPI mapping, the UAA must be site-specifically incorporated into the protein of interest. This is achieved through amber suppression technology.

Pioneering work by Summerer and colleagues demonstrated the genetic encoding of a furan-based amino acid in human cells [2]. The causality behind their success lies in the use of a polyspecific pyrrolysyl-tRNA-synthetase (PylRS) mutant. The engineered PylRS features an expanded binding pocket capable of accommodating the bulky furan ring, efficiently charging it onto an orthogonal tRNA recognizing the amber stop codon (UAG).

The strategic choice to use furan here is heavily influenced by activation depth: unlike UV-activated crosslinkers, furan can be activated by red light (in the presence of a photosensitizer like Methylene Blue), which penetrates biological tissues significantly deeper and avoids UV-induced cellular damage [2]. Furthermore, in certain microenvironments, furan can be activated endogenously by ROS produced by NADPH oxidase (NOX) enzymes, allowing for zero-toxicity, spontaneous cross-linking of receptor-ligand complexes [5].

GeneticEncoding N1 Plasmid Delivery: PylRS/tRNA + Target(TAG) N3 Ribosomal Translation: Amber Suppression N1->N3 N2 Media Supplementation: Furan-UAA N2->N3 Uptake N4 Activation: Red Light / ROS N3->N4 Folded Protein N5 Covalent Trapping of Target Protein N4->N5 Cross-linking

Fig 2: Workflow for the genetic encoding and activation of furan-containing UAAs in living cells.

Data Synthesis: Target Scope and Applications

The modular nature of furan cross-linking has been validated across diverse biological systems, from nucleic acids to complex membrane receptors. Table 1 summarizes the quantitative and qualitative parameters of key furan-mediated cross-linking systems.

Table 1: Comparative Analysis of Furan-Based Cross-linking Systems
Interacting SystemFuran Carrier TypeTarget NucleophileActivation TriggerValidation Metric / YieldReference
DNA/RNA Duplexes Acyclic furan nucleosideExocyclic amines (A, C)NBS or Singlet OxygenHigh isolated yield; stable for months[1]
Kisspeptin-10 / GPR54 Furan-modified peptideLysineEndogenous ROS (NOX)Spontaneous in situ shift on Western Blot[5]
Thymosin β4 / Actin Furan-modified proteinLysineROS / Light + PhotosensitizerCovalent complex via MS/MS mapping[4]
Coiled-Coil Dimers Furan-modified peptideCys, Tyr, LysSinglet Oxygen>80% cross-link efficiency (HPLC)[3]

Experimental Methodologies: Self-Validating Protocols

To ensure scientific rigor, the following protocols are designed as self-validating systems , meaning each critical phase contains a built-in checkpoint to verify success before proceeding.

Protocol A: Site-Specific Incorporation of Furan UAA in Mammalian Cells

Objective: Genetically encode a furan UAA into a bait protein using amber suppression.

  • Plasmid Preparation: Co-transfect HEK293T cells with a plasmid encoding the orthogonal PylRS/tRNA pair and a plasmid encoding the bait protein with an engineered TAG mutation at the interaction interface.

    • Causality: The TAG codon hijacks the translation machinery, forcing the insertion of the UAA precisely where the PPI is hypothesized to occur.

  • UAA Supplementation: Supplement the culture media with 1–2 mM of the synthesized furan UAA immediately post-transfection.

  • Self-Validation Checkpoint (Reporter Assay): Include a parallel control well transfected with a GFP-TAG reporter construct. Validation: Observe the cells under a fluorescence microscope at 24h. Fluorescence only in the presence of the furan UAA confirms that the UAA is cell-permeable, non-toxic, and successfully recognized by the PylRS/tRNA pair.

  • Harvesting: Wash cells with PBS to remove unincorporated UAA and lyse using a non-denaturing buffer to preserve native protein interactions.

Protocol B: Triggered Cross-linking and Complex Validation

Objective: Activate the furan moiety to covalently trap the interacting prey protein.

  • Complex Formation: Allow the UAA-containing bait protein to interact with its putative prey protein (either in vitro or in live cells).

  • Oxidative Activation:

    • For Light Activation: Add 1 µM Rose Bengal (photosensitizer) to the sample. Irradiate with a 540 nm LED (green/red spectrum) for 10–15 minutes on ice.

    • Causality: The photosensitizer absorbs the light and transfers energy to ambient oxygen, creating singlet oxygen. This specifically oxidizes the furan without generating the broad radical damage associated with UV irradiation.

  • Quenching: Stop the reaction by removing the light source and adding a reducing agent (e.g., 10 mM DTT) if necessary to neutralize residual oxidants.

  • Self-Validation Checkpoint (Gel Shift Assay): Resolve the samples on an SDS-PAGE gel and perform a Western Blot probing for the bait protein. Validation: A successful cross-link is confirmed by the appearance of a distinct, higher-molecular-weight band corresponding exactly to the combined mass of the bait and prey proteins. The absence of a smear indicates the high specificity of the furan-oxo-enal intermediate.

Green Synthesis: Biocatalytic Generation of Furan UAAs

Historically, the synthesis of heavily modified UAAs has been a bottleneck due to complex, low-yield organic synthesis routes. However, recent advancements in chemobiocatalysis have enabled the green synthesis of furan amino acids directly from renewable biomass.

A breakthrough methodology utilizes a one-pot, two-step cascade starting from 5-hydroxymethylfurfural (HMF), a biomass-derived platform chemical [6].

  • Oxidation: A laccase-TEMPO system oxidizes HMF into 5-formyl-2-furancarboxylic acid (FFCA).

  • Transamination: A recombinant E. coli strain expressing an

    
    -transaminase converts FFCA into 5-aminomethyl-2-furancarboxylic acid (AMFC) using cheap ammonium formate as an amine donor.
    

This biocatalytic route achieves an 81% yield, providing a scalable, environmentally sustainable pipeline for generating furan-containing amino acid precursors for downstream structural biology applications [6].

References

  • Furan Photo-Oxidation Based Click Reactions: Labeling, Crosslinking and Conjugation of Peptides and Oligonucleotides under Physiological Conditions. TCI Chemicals.
  • Structural basis of furan-amino acid recognition by a polyspecific aminoacyl-tRNA-synthetase and its genetic encoding in human cells. PubMed.
  • Equipping Coiled-Coil Peptide Dimers With Furan Warheads Reveals Novel Cross-Link Partners. Frontiers.
  • Furan warheads for covalent trapping of weak protein-protein interactions: cross-linking of thymosin β4 to actin.
  • Cross-Linking Furan-Modified Kisspeptin-10 to the KISS Receptor. PubMed.
  • One-pot Twostep Chemobiocatalytic Synthesis of a Furan Amino Acid

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl (2S)-2-amino-3-(furan-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (2S)-2-amino-3-(furan-2-yl)propanoate (CAS: 146725-85-1), commonly referred to as L-2-furylalanine methyl ester, is a highly valuable non-canonical amino acid (ncAA) building block[1]. In modern drug development, incorporating heteroaromatic side chains into peptide scaffolds is a proven strategy to enhance binding affinity, modulate pharmacokinetics, and explore novel chemical space[2]. The furan moiety acts as an electron-rich bioisostere for phenyl or imidazole rings, offering unique hydrogen-bonding capabilities and π-π stacking interactions within target binding pockets[3]. This guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated experimental workflows for its integration into peptidomimetic drug discovery.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of Methyl (2S)-2-amino-3-(furan-2-yl)propanoate is critical for predicting its behavior in organic synthesis and biological systems.

PropertyValue
Chemical Name Methyl (2S)-2-amino-3-(furan-2-yl)propanoate
CAS Number 146725-85-1
Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
Appearance White to off-white powder/solid
Predicted Boiling Point ~240–250 °C
Predicted Density ~1.1–1.2 g/cm³
LogP (Predicted) ~0.8–1.2

Mechanistic Insights & Reactivity (Causality)

As an application scientist, it is imperative to understand why this specific esterified derivative is chosen over the free amino acid.

The Role of the Methyl Ester: Free L-2-furylalanine exists as a zwitterion, severely limiting its solubility in standard organic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF). Esterification masks the C-terminal carboxylic acid, rendering the molecule highly soluble and preventing unwanted oligomerization or side reactions during N-terminal derivatization[4]. Furthermore, the methyl ester acts as a transient protecting group that is stable under the mildly basic conditions used for N-protection but can be selectively cleaved later.

Electronic Nature of the Furan Ring: The furan-2-yl side chain is an electron-rich heteroaromatic system. The oxygen atom serves as a weak hydrogen bond acceptor, while the π-system engages in robust π-π stacking with aromatic target residues (e.g., Phenylalanine, Tyrosine)[3]. However, this electron-rich nature makes the furan ring susceptible to oxidative degradation (e.g., by Cytochrome P450 enzymes) or electrophilic aromatic substitution[3]. Consequently, synthetic workflows must avoid prolonged exposure to strong oxidizing agents or highly acidic conditions, which can induce ring-opening or polymerization.

Interactions Furan Furan-2-yl Ring (Electron-rich Heterocycle) PiPi Aromatic Target Residue (Phe, Tyr, Trp) Furan->PiPi π-π Stacking HBA Hydrogen Bond Donor (Target Backbone/Sidechain) Furan->HBA Oxygen H-Bond Acceptor Metab Cytochrome P450 (Oxidative Metabolism) Furan->Metab Epoxidation Risk

Pharmacophore interactions and metabolic liabilities of the furan-2-yl moiety.

Experimental Workflows & Protocols

The following protocols describe the transformation of Methyl (2S)-2-amino-3-(furan-2-yl)propanoate into an active building block for Solid Phase Peptide Synthesis (SPPS). Every protocol is designed as a self-validating system to ensure high fidelity at each step.

Protocol 1: N-Terminal Fmoc Protection

Objective: Synthesize Fmoc-L-2-furylalanine methyl ester. Causality: The Fmoc (Fluorenylmethyloxycarbonyl) group provides orthogonal protection that is stable to the acidic conditions of SPPS cleavage but easily removed by secondary amines (e.g., piperidine)[5].

  • Solvation: Dissolve 10 mmol of Methyl (2S)-2-amino-3-(furan-2-yl)propanoate in 50 mL of a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO3[6].

  • Temperature Control: Cool the biphasic mixture to 0 °C using an ice bath. Rationale: Controlling the exotherm prevents the degradation of the sensitive furan ring and minimizes the hydrolysis of Fmoc-Cl.

  • Reagent Addition: Add 11 mmol of 9-Fluorenylmethyl chloroformate (Fmoc-Cl) dropwise over 15 minutes.

  • Reaction: Stir the mixture for 2-4 hours, allowing it to gradually warm to room temperature.

  • Self-Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexanes/EtOAc 7:3). Stain the TLC plate with ninhydrin and heat. The primary amine starting material will stain a deep purple/red. The reaction is complete when this ninhydrin-positive spot completely disappears, indicating full conversion to the carbamate.

  • Workup: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the protected intermediate[4].

Protocol 2: C-Terminal Saponification

Objective: Hydrolyze the methyl ester to yield Fmoc-L-2-furylalanine (CAS: 159611-02-6)[7], ready for SPPS[5].

  • Solvation: Dissolve the crude Fmoc-protected ester in 40 mL of a 3:1 mixture of Tetrahydrofuran (THF) and water.

  • Hydrolysis: Add 1.2 equivalents of Lithium Hydroxide (LiOH) monohydrate at 0 °C[6]. Causality: LiOH is specifically chosen over NaOH or KOH because it is a milder base, minimizing the risk of premature Fmoc cleavage while effectively hydrolyzing the methyl ester.

  • Reaction: Stir for 1-2 hours at 0 °C.

  • Self-Validation (LC-MS): Analyze an aliquot via LC-MS. The product peak must demonstrate a mass shift corresponding to the exact loss of the methyl group (M-14). The absence of the starting mass confirms complete saponification.

  • Precipitation: Carefully acidify the mixture to pH 2-3 using 1M HCl. The free acid will precipitate out of the solution.

  • Isolation: Extract with DCM, dry over MgSO4, and evaporate to yield pure Fmoc-L-2-furylalanine[4].

Workflow A Methyl (2S)-2-amino-3-(furan-2-yl)propanoate (Starting Material) B N-Terminal Protection (Fmoc-Cl / NaHCO3) A->B C Fmoc-Protected Methyl Ester (Intermediate) B->C D C-Terminal Saponification (LiOH / THF / H2O) C->D E Fmoc-L-2-furylalanine (SPPS Building Block) D->E F Solid Phase Peptide Synthesis (Coupling Reagents) E->F G Peptidomimetic Drug Candidate F->G

Synthetic workflow from methyl ester to peptidomimetic drug candidate.

References

  • ChemicalBook: FMOC-L-2-FURYLALANINE | 159611-02-6
  • Sigma-Aldrich / Supplier Data: MEthyl (2s)-2-amino-3-(furan-2-yl)
  • Ambeed: 28920-43-6 | Fmoc-Chloride | Protective Groups
  • Ambeed: 159611-02-6 | Fmoc-3-(2-Furyl)-Ala-OH | Carboxylic Acids
  • NIH / PMC: Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applic
  • NIH / PMC: Biocompatible strategies for peptide macrocyclis
  • ACS Publications: Noncanonical Amino Acids in Bioc

Sources

safety and handling of (R)-2-Amino-3-(furan-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Safety, Handling, and Experimental Integration of (R)-2-Amino-3-(furan-2-yl)propanoic Acid in Advanced Peptide Synthesis

Executive Summary

In the rapidly evolving landscape of peptide engineering, the incorporation of unnatural amino acids is a critical strategy for enhancing proteolytic stability and introducing bio-orthogonal conjugation sites. (R)-2-Amino-3-(furan-2-yl)propanoic acid (also known as D-3-(2-furyl)alanine, CAS: 110772-46-8) is a highly specialized D-amino acid derivative[1]. By introducing an electron-rich furan moiety into the peptide backbone, researchers can unlock advanced downstream modifications, most notably site-specific Diels-Alder cycloadditions with maleimide-functionalized payloads.

However, the very electronic properties that make the furan ring synthetically valuable also render it susceptible to oxidative degradation and electrophilic attack. Furthermore, the compound possesses a specific hazard profile that demands rigorous handling protocols[1]. This whitepaper establishes a self-validating framework for the safe handling, storage, and experimental integration of (R)-2-Amino-3-(furan-2-yl)propanoic acid, ensuring both operator safety and the preservation of enantiomeric and structural integrity during Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Properties & Mechanistic Hazard Profile

To design a safe experimental workflow, one must first understand the intrinsic properties of the material. The off-white to light brown solid is biologically active, and its fine particulate nature presents specific exposure risks[2].

Table 1: Physicochemical Specifications
PropertyValue
Product Name (R)-2-Amino-3-(furan-2-yl)propanoic acid
CAS Number 110772-46-8
Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
Appearance Off-white to light brown solid
Purity ≥97.0%

According to the Globally Harmonized System (GHS), this compound presents several acute hazards[1]. The causality behind these hazards is rooted in its chemical structure: the amino acid backbone facilitates biological interaction, while the furan ring can act as a localized irritant to mucous membranes.

Table 2: GHS Hazard Classifications & Mitigation Strategies
Hazard CodeDescriptionMechanistic CauseMitigation Strategy
H302 Harmful if swallowedUnnatural amino acid bio-interactionStrictly prohibit food/drink; mandate post-handling washing[1].
H315 Causes skin irritationMild corrosivity of the functional groupsMandate nitrile gloves and lab coats[3].
H319 Causes serious eye irritationReactivity with ocular mucous membranesMandate tight-fitting safety goggles[3].
H335 May cause respiratory irritationAerosolization of fine powder particulatesHandle exclusively inside a certified fume hood[1].

Storage & Stability Logistics

The structural integrity of (R)-2-Amino-3-(furan-2-yl)propanoic acid is highly dependent on environmental conditions. The furan ring is an electron-rich diene, making it kinetically vulnerable to singlet oxygen, trace peroxides, and thermal degradation.

  • Powder Storage (-20°C): The lyophilized powder must be stored at -20°C[2]. Causality: Deep freezing suppresses the thermal oxidation of the furan ring and prevents moisture-induced degradation, ensuring a shelf life of up to 3 years[2].

  • Solvent Storage (-80°C): If the compound is dissolved in solvents like DMF or DMSO to create stock solutions, it must be stored at -80°C and utilized within 6 months[2]. Causality: Solvents often harbor dissolved oxygen or trace peroxides that accelerate the oxidative cleavage of the furan moiety. Ultra-low temperatures are required to arrest these kinetic liabilities.

Safety Protocols & Spill Response (A Self-Validating System)

A self-validating safety system ensures that every hazard has a corresponding, verifiable countermeasure. Operator exposure typically occurs during the weighing phase when the powder is transferred from the storage vial.

Step-by-Step Handling & Spill Protocol
  • Preparation: Verify that the fume hood is operational with the sash at the correct height to ensure negative pressure[1].

  • PPE Verification: Don standard nitrile gloves, a fastened lab coat, and safety goggles[3].

  • Weighing: Use an enclosed analytical balance inside the fume hood to prevent ambient air currents from aerosolizing the powder.

  • Spill Response (The "Wet Wipe" Rule): If a spill occurs, do not dry sweep . Causality: Dry sweeping aerosolizes the off-white powder, directly triggering the H335 respiratory irritation hazard[1]. Instead, gently cover the spill with damp absorbent pads (wetted with water or ethanol) to suppress dust, wipe the area, and dispose of the materials in a sealed hazardous waste container[4].

Handling Start Material Retrieval (-20°C Storage) PPE Don PPE & Prepare Fume Hood Start->PPE Weigh Weighing (Enclosed Balance) PPE->Weigh Spill Spill Detected? Weigh->Spill Clean Wet Wipe Protocol & Hazmat Disposal Spill->Clean Yes Proceed Proceed to SPPS Workflow Spill->Proceed No Clean->Proceed

Decision tree for the safe handling and spill response of (R)-2-Amino-3-(furan-2-yl)propanoic acid.

Experimental Workflow: Integration into SPPS

Coupling a D-amino acid with an electron-rich side chain requires precise chemical choreography. The following protocol outlines the integration of (R)-2-Amino-3-(furan-2-yl)propanoic acid into a standard Fmoc-SPPS workflow.

Step-by-Step Methodology

Phase 1: Resin Preparation & Deprotection

  • Swelling: Suspend the peptide resin in N,N-Dimethylformamide (DMF) for 30 minutes to maximize the polymer's surface area.

  • Fmoc Removal: Treat the resin with 20% piperidine in DMF for 15 minutes. Repeat once. Wash thoroughly with DMF (3x) to remove all traces of the base.

Phase 2: Activation & Coupling (The Critical Step) 3. Activation: In a separate vial, dissolve 3-4 equivalents of (R)-2-Amino-3-(furan-2-yl)propanoic acid and in DMF. Add 6-8 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: HATU is selected over weaker activators (like HBTU or DIC) because it rapidly forms the highly reactive OAt ester. This speed minimizes the lifespan of the activated intermediate, drastically reducing the probability of oxazolone formation—the primary mechanistic pathway for the racemization (epimerization) of the sensitive D-stereocenter.
  • Coupling: Transfer the activated mixture to the resin. Agitate for strictly 1-2 hours.
  • Causality: Prolonged coupling times increase the risk of epimerization. A self-validating system requires a Kaiser test at exactly 1 hour to confirm coupling completion before proceeding.

Phase 3: Cleavage & Scavenging 5. Cleavage Cocktail: Prepare a mixture of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% H2O.

  • Causality: TIPS is absolutely mandatory. During TFA-mediated cleavage, protecting groups (like t-Butyl or Trityl) form highly reactive carbocations. The electron-rich furan ring is exceptionally vulnerable to electrophilic aromatic substitution by these species. TIPS acts as a bulky carbocation scavenger, neutralizing the electrophiles before they can alkylate and destroy the furan moiety.

    SPPS Resin Resin Swelling (DMF, 30 min) Fmoc Fmoc Deprotection (20% Piperidine) Resin->Fmoc Activate Activate Furan-AA (HATU/DIPEA) Fmoc->Activate Couple Coupling Reaction (Strictly 1-2 hrs) Activate->Couple Cleave Cleavage & Scavenging (TFA/TIPS/H2O) Couple->Cleave

    Optimized SPPS coupling cycle for integrating furan-modified unnatural amino acids.

References

Sources

Methodological & Application

Application Notes and Protocols for the Use of Methyl (2S)-2-amino-3-(furan-2-YL)propanoate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemical Space of Peptides with a Furan-Containing Non-Canonical Amino Acid

The incorporation of non-canonical amino acids (NCAAs) into peptide sequences is a powerful strategy to enhance their therapeutic properties, including increased metabolic stability, improved binding affinity, and tailored pharmacokinetic profiles.[1] Methyl (2S)-2-amino-3-(furan-2-YL)propanoate, and its more commonly used Fmoc-protected counterpart, Fmoc-L-2-furylalanine, is a versatile NCAA that introduces a furan moiety into the peptide backbone.[2] This aromatic heterocycle offers unique opportunities for post-synthesis modification and can influence the overall conformation and biological activity of the peptide.

This guide provides a comprehensive overview of the application of Fmoc-L-2-furylalanine in solid-phase peptide synthesis (SPPS), detailing critical considerations, optimized protocols, and potential challenges.

Key Considerations for Incorporating Fmoc-L-2-furylalanine

The successful incorporation of Fmoc-L-2-furylalanine into a peptide sequence requires careful attention to the stability of the furan ring, particularly during the final cleavage and deprotection step.

1. Furan Ring Stability: The furan ring is susceptible to degradation under strongly acidic conditions, which are typically employed for the final cleavage of the peptide from the solid support and the removal of side-chain protecting groups.[3][4] This degradation can lead to the formation of by-products, complicating the purification of the target peptide. Research has shown that the stability of the furan moiety is position-dependent within the peptide sequence and can be influenced by neighboring amino acid residues.[5] Flanking the furan-containing residue with aromatic amino acids has been shown to suppress this degradation.[5]

2. Protecting Group Strategy: The standard Fmoc/tBu orthogonal protection strategy is well-suited for the synthesis of peptides containing Fmoc-L-2-furylalanine.[2][6] The α-amino group is protected with the base-labile Fmoc group, while acid-labile groups are used for the side chains of other amino acids in the sequence.[6]

3. Coupling Reagents: Standard coupling reagents used in Fmoc-SPPS are effective for the incorporation of Fmoc-L-2-furylalanine. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) provide rapid and efficient coupling.[7][8]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for the incorporation of Fmoc-L-2-furylalanine into a peptide sequence using Fmoc-based SPPS.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Washing (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA in DMF) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next residue Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection end of sequence Repeat->Fmoc_Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol 1: Fmoc-L-2-furylalanine Coupling

This protocol describes the manual coupling of Fmoc-L-2-furylalanine to a resin-bound peptide chain with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-L-2-furylalanine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • SPPS reaction vessel

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for at least 30 minutes in the SPPS reaction vessel.

    • Perform Fmoc deprotection of the N-terminal amino acid by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[9]

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-L-2-furylalanine (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution to activate it. The solution will typically change color.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 30-60 minutes at room temperature.

    • Monitor the reaction for completion using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling can be repeated.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 x 5 mL) and then with DCM (3 x 5 mL) to remove excess reagents and by-products.

The resin is now ready for the next cycle of deprotection and coupling.

ParameterRecommendationRationale
Coupling Reagent HBTUProvides rapid and efficient activation with minimal side reactions for most amino acids.[7][8]
Equivalents (Fmoc-AA:HBTU:DIPEA) 3-5 : 3-5 : 6-10Using an excess of reagents drives the coupling reaction to completion.
Solvent DMFExcellent solvent for swelling the resin and dissolving reagents.
Reaction Time 30-60 minutesTypically sufficient for complete coupling; can be extended for difficult sequences.
Monitoring Kaiser TestA reliable qualitative method to detect the presence of free primary amines.
Protocol 2: Cleavage and Deprotection of Furan-Containing Peptides

This protocol details the cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups, with specific considerations for the furan moiety.

Materials:

  • Dry peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 3,6-Dioxa-1,8-octanedithiol (DODT)

  • Water, deionized

  • Cold diethyl ether

  • Cleavage vessel

  • Centrifuge

Procedure:

  • Resin Preparation:

    • Ensure the final N-terminal Fmoc group has been removed.

    • Thoroughly wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare one of the following recommended cleavage cocktails:

      • Cocktail A: 95% TFA, 2.5% Water, 2.5% TIS

      • Cocktail B: 92.5% TFA, 2.5% Water, 2.5% TIS, 2.5% DODT

    • The choice of cocktail depends on the other amino acids present in the sequence. Cocktail B provides additional scavenging for residues like cysteine. The presence of water and TIS or DODT is crucial to minimize the degradation of the furan ring.[4]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Peptide Precipitation:

    • In a centrifuge tube, add a large volume of cold diethyl ether (at least 10 times the volume of the TFA filtrate).

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.

  • Purification:

    • Centrifuge the ether suspension to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage by-products.

    • Dry the peptide pellet under vacuum.

    • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions and Mitigation

The primary concern when working with furan-containing amino acids is the acid-catalyzed degradation of the furan ring during TFA cleavage.[4] This can lead to the formation of a bis-dithioacetal by-product if thiol-based scavengers like ethanedithiol are used.[4]

Mitigation Strategy:

  • Optimized Cleavage Cocktail: The use of a cleavage cocktail containing water and TIS or DODT is highly effective in minimizing this side reaction.[4] These scavengers efficiently quench the reactive carbocations generated during deprotection without promoting furan degradation.

  • Peptide Sequence Design: As mentioned, flanking the furan-containing residue with aromatic amino acids can provide a protective effect, further enhancing the stability of the furan moiety during cleavage.[5]

The following diagram illustrates the proposed mechanism of furan degradation and the protective role of scavengers.

Furan_Degradation cluster_degradation Degradation Pathway cluster_protection Protective Pathway Furan Furan-containing Peptide Protonation Protonation (TFA) Furan->Protonation H+ Carbocation Reactive Intermediate Protonation->Carbocation Degradation Degradation Products Carbocation->Degradation Side Reactions Scavengers Scavengers (TIS, Water, DODT) Quenching Quenching of Carbocations Scavengers->Quenching Stable_Peptide Intact Furan-containing Peptide Quenching->Stable_Peptide

Sources

Application Note: Protocol for the Incorporation of Furan-2-yl Alanine into Peptides via Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocol.

Mechanistic Rationale & Application Scope

Furan-2-yl alanine (commonly denoted as Fmoc-Ala(2-Fur)-OH or FurAla) is a highly versatile unnatural amino acid that is isosteric to histidine and isoelectronic to tyrosine 1. Its primary value in peptide engineering lies in its bioorthogonal reactivity.

During standard Solid-Phase Peptide Synthesis (SPPS) and under physiological conditions, the furan moiety remains completely chemically inert, preventing unwanted side reactions 2. However, the furan ring can be conditionally activated via targeted oxidation (e.g., using N-bromosuccinimide or singlet oxygen generated by a photosensitizer). This oxidation rapidly converts the furan into a highly reactive electrophilic keto-enal or enedial intermediate 2.

Once activated, this electrophile readily undergoes nucleophilic attack by proximal primary amines (such as the ε-amino group of a lysine residue or an external hydrazine label) to form stable pyrrole linkages. This self-validating cascade is widely exploited for site-selective peptide macrocyclization, protein-oligonucleotide cross-linking, and targeted fluorophore conjugation 1.

Required Materials & Reagents

Reagent CategorySpecific MaterialPurpose / Causality
Unnatural Amino Acid Fmoc-Ala(2-Fur)-OH (CAS: 159611-02-6) 3Building block for bioorthogonal incorporation.
Coupling Reagents HBTU (or HATU), DIPEAActivates the carboxylic acid for amide bond formation.
Solvents NMP, DMF, DCMNMP is preferred for furan coupling to enhance solubility and reaction kinetics.
Cleavage Scavengers Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), H₂OTIS acts as a soft nucleophile to trap carbocations, protecting the electron-rich furan ring from alkylation.
Oxidation Reagent N-bromosuccinimide (NBS)Chemically triggers the furan-to-enedial conversion.

Experimental Workflows

Protocol A: SPPS Incorporation of Fmoc-Ala(2-Fur)-OH

Expert Insight: While the furan ring is completely stable to the basic conditions of Fmoc deprotection (20% piperidine), the unnatural side chain introduces slight steric bulk. A double coupling strategy is strongly recommended to prevent deletion sequences and ensure high-fidelity synthesis 1.

  • Resin Preparation: Swell the peptidyl-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Activation: Dissolve 5.0 equivalents of Fmoc-Ala(2-Fur)-OH and 4.9 equivalents of HBTU in N-Methyl-2-pyrrolidone (NMP). Add 10.0 equivalents of DIPEA.

    • Self-Validating Step: The solution will turn pale yellow, indicating successful active ester formation.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 45 minutes. Drain and immediately repeat the coupling step with fresh reagents (Double Coupling) 1.

  • Washing & QC: Wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min). Perform a Kaiser test; a negative result (yellow beads) validates complete coupling.

SPPS_Workflow Resin Peptidyl-Resin (Free N-terminus) Activation Activate Fmoc-Ala(2-Fur)-OH (HBTU / DIPEA / NMP) Coupling Double Coupling Reaction (45 min, RT) Resin->Coupling Activation->Coupling QC Wash & Kaiser Test (Verify >98% Coupling) Coupling->QC Deprotection Fmoc Deprotection (20% Piperidine/DMF) QC->Deprotection Cleavage Global Cleavage (95% TFA, 2.5% TIS, 2.5% H2O) Deprotection->Cleavage

Figure 1: Optimized solid-phase peptide synthesis workflow for furan-2-yl alanine incorporation.

Protocol B: Cleavage and Global Deprotection

Expert Insight: The electron-rich nature of the furan ring makes it highly susceptible to electrophilic aromatic substitution by carbocations (e.g., t-butyl cations from protecting groups) generated during TFA cleavage. To prevent unwanted alkylation, a specialized scavenger cocktail containing Triisopropylsilane (TIS) and water is mandatory 1. Ethanedithiol (EDT) should generally be avoided, as thiols can complicate downstream furan oxidation.

  • Preparation: Wash the resin with DCM and dry under vacuum.

  • Cleavage Cocktail: Prepare a mixture of 95% TFA, 2.5% TIS, and 2.5% H₂O 1.

  • Reaction: Add the cocktail to the resin (approx. 10 mL per gram of resin) and agitate for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution directly into cold methyl tert-butyl ether (MTBE) to precipitate the crude peptide 1. Centrifuge, decant the supernatant, and wash the pellet twice with cold MTBE.

  • Lyophilization: Dissolve the pellet in a water/acetonitrile mixture and lyophilize to yield the crude furan-modified peptide.

Protocol C: Bioorthogonal Activation & Pyrrole Cyclization

Expert Insight: NBS provides a rapid, chemical oxidation route to convert the inert furan into the reactive enedial. Precise stoichiometric control is required to prevent over-oxidation of other sensitive residues (e.g., Met, Trp).

  • Peptide Dissolution: Dissolve the purified furan-peptide in an aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.4) at a concentration of 100–500 µM.

  • Oxidation: Add 1.0 to 1.2 equivalents of freshly prepared NBS solution.

    • Self-Validating Step: Monitor the reaction by LC-MS. The mass should increase by +16 Da (addition of one oxygen atom) within 5–10 minutes, confirming enedial formation 1.

  • Nucleophilic Capture: Allow the reaction to proceed at room temperature. If an internal nucleophile (like Lysine) is present at an appropriate spatial distance, spontaneous intramolecular cyclization will occur, forming a stable pyrrole linkage 1.

Furan_Activation Furan Furan-Modified Peptide (Inert Precursor) Oxidation Oxidation (NBS or 1O2) (Trigger Activation) Furan->Oxidation Enedial Keto-enal / Enedial (Reactive Electrophile) Oxidation->Enedial Nucleophile Nucleophilic Attack (Lysine, Hydrazine, etc.) Enedial->Nucleophile Conjugate Stable Pyrrole Conjugate (Cross-link / Macrocycle) Nucleophile->Conjugate

Figure 2: Bioorthogonal activation of furan-modified peptides via oxidation and nucleophilic capture.

Quantitative Data & Optimization

Table 1: Optimization of Fmoc-Ala(2-Fur)-OH Coupling Conditions

Coupling Reagents Equivalents (AA / Base) Solvent Time Coupling Efficiency (Kaiser Test)
HBTU / DIPEA 5.0 / 10.0 NMP 1 × 45 min ~85% (Positive/Yellow-Blue)
HBTU / DIPEA 5.0 / 10.0 NMP 2 × 45 min >98% (Negative/Yellow)

| HATU / DIPEA | 3.0 / 6.0 | DMF | 1 × 60 min | >95% (Trace Blue) |

Table 2: Cleavage Cocktail Scavenger Effects on Furan Integrity

Cleavage Cocktail (Ratio) Scavenger Rationale Furan Ring Integrity (LC-MS)
TFA / TIS / H₂O (95:2.5:2.5) TIS traps t-butyl cations without reacting with furan. Intact (>95% purity)
TFA / EDT / H₂O (95:2.5:2.5) EDT (thiol) can undergo side reactions with oxidized furan traces. Degradation/Adducts observed

| TFA / TIPS / Phenol (90:5:5) | Phenol provides extra protection for Tyr/Trp but is harder to remove. | Intact (>90% purity) |

References

1.[2] Title: Site-selective peptide and protein labelling & crosslinking - Books. Source: rsc.org. URL: 2.[3] Title: Fmoc-Ala(2-Furyl)-OH [159611-02-6]. Source: peptide.com. URL: 3.[1] Title: Pyrrole-Mediated Peptide Cyclization Identified through Genetically Reprogrammed Peptide Synthesis. Source: mdpi.com. URL:

Sources

Application Note: Methyl (2S)-2-amino-3-(furan-2-yl)propanoate in Advanced Peptidomimetics and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Structural Rationale

In the evolving landscape of biologicals-based drug design, the incorporation of non-canonical amino acids is a primary strategy for overcoming the inherent limitations of native peptides, such as rapid proteolytic degradation and lack of conformational rigidity. Methyl (2S)-2-amino-3-(furan-2-yl)propanoate (also known as L-2-Furylalanine methyl ester) serves as a highly versatile, chiral building block.

From a structural perspective, the 3-(furan-2-yl)alanyl (Fua) moiety is isosteric with histidine and isoelectronic with tyrosine and phenylalanine. However, the furan ring offers a unique pharmacological profile: it is smaller and more electron-rich than a phenyl ring, and its heteroatom acts as a localized hydrogen-bond acceptor. Beyond static binding interactions, the furan ring provides a site for bio-orthogonal covalent reactivity . It remains completely inert under standard physiological conditions and solid-phase peptide synthesis (SPPS) protocols, yet it can be selectively oxidized to a highly reactive keto-enal intermediate. This dual utility—as both a bioisosteric affinity enhancer and a latent electrophile for macrocyclization—makes this building block indispensable for modern drug discovery .

Pharmacophoric Optimization: Bioisosteric Replacement

The substitution of natural aromatic amino acids with furylalanine has been shown to drastically alter the binding thermodynamics of peptide ligands. Because macrocyclic peptides are constrained, they suffer a lower entropic penalty upon target binding compared to linear peptides. When optimizing these macrocycles, fine-tuning the electron density of the aromatic side chains is critical.

In the development of DNA-templated macrocyclic inhibitors for Src kinase, researchers discovered that replacing a standard phenylalanine residue with furylalanine resulted in an extraordinary >150-fold increase in inhibitory potency . The furan oxygen provides a critical hydrogen-bonding interaction within the kinase active site that a standard phenyl ring cannot achieve, while maintaining the necessary


 stacking geometry.
Quantitative Affinity Data in Src Kinase Inhibitors

The following table summarizes the structure-activity relationship (SAR) data when modifying the aromatic pharmacophore of a parent macrocyclic Src inhibitor:

Ligand ModificationTarget Kinase

(nM)

(µM)
Structural Rationale & Causality
Phenylalanine (Parent)Src Kinase~ 6003.10Provides baseline hydrophobic and

stacking interactions.
Cyclohexylalanine Src Kinase> 1000N/ALoss of aromaticity and planarity severely disrupts active-site binding.
Furylalanine (Fua)Src Kinase< 40.52Isoelectronic oxygen acts as an H-bond acceptor; optimized planar geometry tightens the binding pocket fit.

Bio-Orthogonal Macrocyclization via Furan Oxidation

The most transformative application of furylalanine derivatives is their use in site-selective peptide macrocyclization and protein-protein interaction (PPI) crosslinking. The methodology relies on the controlled oxidation of the furan ring using N-bromosuccinimide (NBS) or singlet oxygen (


).

The Causality of the Reaction:

  • Inertness: The furan ring does not react with biological nucleophiles (amines, thiols) in its native state, preventing premature crosslinking during synthesis or circulation.

  • Activation: Treatment with NBS oxidizes the furan to a 4-oxo-2-enal (keto-enal) intermediate.

  • Cyclization: This highly electrophilic keto-enal undergoes rapid intramolecular nucleophilic attack by a spatially adjacent primary amine (e.g., the

    
    -amino group of Lysine), followed by dehydration to form a highly stable, conformationally locked pyrrole macrocycle .
    

FuranPathway N1 1. Peptide Assembly (Fua Incorporation) N2 2. Furan-Peptide Precursor (Bio-orthogonal & Inert) N1->N2 N3 3. Selective Oxidation (NBS or Singlet Oxygen) N2->N3 N4 4. Keto-Enal Intermediate (Highly Electrophilic) N3->N4 N5 5. Nucleophilic Attack (e.g., Lysine ε-NH2) N4->N5 N6 6. Pyrrole Macrocycle (Conformationally Locked) N5->N6

Reaction workflow of furan-oxidation mediated peptide macrocyclization.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure high-fidelity synthesis and cyclization.

Protocol A: Preparation of Fmoc-Fua-OH from the Methyl Ester Precursor

Methyl (2S)-2-amino-3-(furan-2-yl)propanoate is supplied with a protected C-terminus. To utilize it in standard Fmoc-SPPS, the N-terminus must first be protected, followed by the selective saponification of the methyl ester. Performing the Fmoc protection prior to ester hydrolysis is a critical causal step; it prevents the free amino acid from undergoing intermolecular self-condensation (diketopiperazine formation) under basic conditions.

Step-by-Step Methodology:

  • N-Terminal Protection: Dissolve 1.0 eq of Methyl (2S)-2-amino-3-(furan-2-yl)propanoate in a 1:1 mixture of 1,4-Dioxane and 10% aqueous

    
    . Chill to 0°C.
    
  • Add 1.1 eq of Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) dropwise. Stir for 2 hours at room temperature.

  • Saponification: To the same reaction vessel, add 1.5 eq of Lithium Hydroxide (LiOH) dissolved in minimal water. Stir for 1.5 hours. Rationale: LiOH is chosen over NaOH to provide milder hydrolysis, minimizing the risk of Fmoc cleavage.

  • Workup: Acidify the aqueous layer to pH 2.0 using 1M HCl to precipitate the Fmoc-Fua-OH. Extract with Ethyl Acetate (3x), dry over

    
    , and concentrate under vacuum.
    
  • Self-Validation Checkpoint: Perform LC-MS analysis. The system is validated if the chromatogram shows a single major peak with an

    
     corresponding to 
    
    
    
    Da (Fmoc-Fua-OH). Absence of
    
    
    confirms complete methyl ester hydrolysis.
Protocol B: NBS-Mediated Intramolecular Macrocyclization

This protocol assumes the successful SPPS generation of a linear peptide containing both the Fua residue and a downstream Lysine residue.

Step-by-Step Methodology:

  • Sequence Design Pre-requisite: If the peptide sequence naturally contains Methionine, replace it with Norleucine (Nle) during SPPS. Rationale: Methionine is highly susceptible to unwanted oxidation by NBS. Norleucine acts as an isosteric, oxidation-resistant substitute, ensuring the furan ring is the sole target of activation.

  • Peptide Dissolution: Dissolve the purified linear Fua-peptide in a 50 mM Sodium Acetate buffer at pH 5.5 to a final concentration of 100 µM. Rationale: A slightly acidic pH stabilizes the transient keto-enal intermediate and prevents premature, non-specific background reactions.

  • Oxidation: Add exactly 1.0 equivalent of freshly prepared N-bromosuccinimide (NBS) in water. Incubate at 25°C for 15 minutes.

  • Cyclization Trigger: Adjust the pH of the reaction mixture to 7.5 using 0.1 M NaOH, and incubate for 2 hours. Rationale: Raising the pH partially deprotonates the

    
    -amino group of the target Lysine (
    
    
    
    ), significantly increasing its nucleophilicity to drive the pyrrole ring-closure.
  • Self-Validation Checkpoint: Analyze the reaction via MALDI-TOF Mass Spectrometry.

    • Intermediate Validation: Immediately after step 3, a mass shift of +16 Da confirms successful furan oxidation to the keto-enal.

    • Final Validation: After step 4, a mass shift of -18 Da (from the oxidized intermediate) confirms the dehydration and successful formation of the covalent pyrrole macrocycle.

References

  • Exploiting furan's versatile reactivity in reversible and irreversible orthogonal peptide labeling Chemical Communications (RSC Publishing) URL:[Link]

  • Highly Specific, Bi-substrate-Competitive Src Inhibitors from DNA-Templated Macrocycles National Institutes of Health (NIH) - PubMed Central URL:[Link]

  • Pyrrole-Mediated Peptide Cyclization Identified through Genetically Reprogrammed Peptide Synthesis Molecules (MDPI) URL:[Link]

Application Notes and Protocols for Solid-Phase Peptide Synthesis with Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide science, enabling the routine assembly of natural peptide sequences.[1][2] The true frontier of peptide chemistry, however, lies in the incorporation of unnatural amino acids (UAAs), a strategy that unlocks peptides with enhanced therapeutic properties, novel functionalities, and improved metabolic stability.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practices of SPPS involving UAAs. We will delve into the causality behind experimental choices, provide field-proven protocols, and address the unique challenges presented by these non-proteinogenic building blocks.

The Foundational Principles of SPPS: A Prerequisite for Success with Unnatural Amino Acids

The elegance of SPPS, first conceptualized by R. Bruce Merrifield, lies in its cyclical nature, where the growing peptide chain is anchored to an insoluble solid support, or resin.[2][5] This allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to a mere filtration and washing process.[1] The most prevalent strategy in modern SPPS is the Fmoc/tBu approach, which relies on an orthogonal protection scheme.[1][6][7] This means that the temporary Nα-amino protecting group (Fmoc) is removed under conditions that leave the permanent side-chain protecting groups (like tBu) and the resin linkage intact.[1]

The SPPS Cycle: A Symphony of Deprotection and Coupling

The synthesis of a peptide on a solid support is a series of repeated cycles, each consisting of two main steps:

  • Nα-Fmoc Deprotection: The cycle begins with the removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide. This is typically achieved using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8][9] The basic nature of piperidine facilitates the removal of the fluorenylmethyloxycarbonyl (Fmoc) group, liberating a free amine ready for the next coupling step.[1][9]

  • Amino Acid Coupling: The incoming Fmoc-protected amino acid is then activated and coupled to the newly freed amine of the growing peptide chain. This activation is crucial for the formation of the amide (peptide) bond. A variety of coupling reagents are available, with aminium/uronium salts like HBTU, HATU, and HCTU being among the most efficient, especially for challenging couplings.[10] These reagents, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), convert the carboxylic acid of the incoming amino acid into a highly reactive species, facilitating rapid and efficient peptide bond formation.[1][11]

This cyclical process is repeated until the desired peptide sequence is assembled.

SPPS_Cycle Resin_Peptide_Fmoc Resin-Bound Peptide (Fmoc-Protected) Resin_Peptide_NH2 Resin-Bound Peptide (Free Amine) Resin_Peptide_Fmoc->Resin_Peptide_NH2 Deprotection (20% Piperidine/DMF) Coupled_Peptide Resin-Bound Peptide (n+1) Resin_Peptide_NH2->Coupled_Peptide Coupling Activated_AA Fmoc-AA-OH + Coupling Reagent Activated_AA->Coupled_Peptide Coupled_Peptide->Resin_Peptide_Fmoc Next Cycle

Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Navigating the Challenges of Unnatural Amino Acids

The incorporation of UAAs introduces a layer of complexity to the standard SPPS workflow.[11] These challenges primarily stem from the unique steric and electronic properties of the UAA side chains.[11]

  • Steric Hindrance: Many UAAs possess bulky or sterically demanding side chains that can significantly slow down or even prevent complete coupling.[10][11] This is a common issue with α,α-disubstituted amino acids and N-methylated amino acids.[10][12] Incomplete coupling leads to the formation of deletion sequences, which are often difficult to separate from the target peptide.

  • Altered Reactivity: The functional groups present on UAA side chains may not be compatible with standard SPPS conditions.[11] They might interfere with the coupling reaction or be susceptible to undesired side reactions during deprotection or cleavage. This necessitates the use of carefully chosen orthogonal protecting groups.[6][13]

  • Solubility Issues: The incorporation of multiple hydrophobic UAAs can lead to peptide aggregation on the resin.[11] This can physically block reactive sites, leading to failed synthesis.

Strategic Solutions for Successful UAA Incorporation

A successful strategy for incorporating UAAs into peptides requires a proactive approach to address the challenges mentioned above.

The Power of Potent Coupling Reagents

For sterically hindered UAAs, standard coupling reagents may not be sufficient to achieve complete and rapid amide bond formation.[10][14] In these cases, more potent activating reagents are essential.

Coupling ReagentActivating SpeciesReactivityKey Considerations
HBTU/HCTU OBt/O-6-ClBt esterHighMore reactive than standard carbodiimides.[10]
HATU OAt esterVery HighGenerally considered one of the most effective reagents for difficult couplings due to the anchimeric assistance of the pyridine nitrogen in the HOAt leaving group.[15]
COMU Oxyma esterVery HighOffers comparable reactivity to HATU with the added benefits of being non-explosive and having better solubility.[16]
PyBOP/PyAOP OBt/OAt esterHigh/Very HighPhosphonium-based reagents that do not cause guanidinylation of the free amine, a potential side reaction with uronium-based reagents.

Table 1: Comparison of Common Coupling Reagents for Challenging Couplings.

Optimizing Reaction Conditions

Beyond the choice of coupling reagent, several other parameters can be adjusted to improve the efficiency of UAA incorporation:

  • Double Coupling: If a single coupling reaction is incomplete, a second coupling with a fresh solution of activated amino acid can be performed to drive the reaction to completion.[11]

  • Extended Reaction Times: For particularly slow couplings, extending the reaction time from the standard 30-60 minutes to several hours or even overnight can be beneficial.[10]

  • Solvent Choice: While DMF is the most common solvent for SPPS, for sequences prone to aggregation, a more polar solvent like N-methylpyrrolidone (NMP) can improve solvation and reaction efficiency.[10]

The Critical Role of Orthogonal Protecting Groups

The concept of orthogonality is paramount in the synthesis of complex peptides, especially those containing UAAs with reactive side chains.[13][17] An orthogonal protecting group strategy involves the use of multiple classes of protecting groups that can be removed under distinct chemical conditions.[6][13][17] This allows for the selective deprotection of a specific functional group while all others remain intact.[13][17]

Orthogonal_Protection Peptide Resin-Bound Peptide Nα-Fmoc Side-Chain-PG1 Side-Chain-PG2 Deprotection1 Deprotection Condition 1 (e.g., Base) Peptide:n->Deprotection1 Deprotection2 Deprotection Condition 2 (e.g., Acid) Peptide:s->Deprotection2 Deprotection3 Deprotection Condition 3 (e.g., Palladium Catalyst) Peptide:o->Deprotection3

Caption: The logical relationship of an orthogonal protection strategy.

Common orthogonal protecting group pairs include:

  • Fmoc/tBu: The standard for most SPPS, where the base-labile Fmoc group is used for Nα-protection and acid-labile groups like tert-butyl (tBu) are used for side-chain protection.[6]

  • Alloc/Allyl: The allyloxycarbonyl (Alloc) group is stable to both the basic conditions used for Fmoc removal and the acidic conditions for tBu removal.[7][17] It can be selectively removed using a palladium catalyst, making it ideal for on-resin cyclization or side-chain modification.[7]

  • Dde/ivDde: These protecting groups are removed under mild hydrazinolysis conditions, providing another layer of orthogonality.

Detailed Protocols for UAA Incorporation

The following protocols provide a framework for the successful incorporation of a sterically hindered UAA.

Protocol 1: Loading the First Amino Acid onto the Resin

The first step in SPPS is the covalent attachment of the first amino acid to the solid support.[8] The choice of resin is dictated by the desired C-terminal functionality of the final peptide (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).[1][8][9]

Materials:

  • Wang Resin (or other suitable resin)

  • Fmoc-protected amino acid (4 equivalents relative to resin loading)

  • N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DCM for at least 30 minutes in a reaction vessel.[8]

  • Drain the DCM.

  • In a separate vial, dissolve the Fmoc-protected amino acid, DIC, and DMAP in a minimal amount of DMF, then add DCM.

  • Add the amino acid solution to the swollen resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Drain the reaction solution and wash the resin thoroughly with DCM and DMF.

  • Cap any unreacted sites on the resin by treating with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Wash the resin with DMF, DCM, and methanol, and dry under vacuum.

Protocol 2: Iterative Deprotection and Coupling for Peptide Elongation

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) Piperidine in DMF

  • Fmoc-protected amino acid (natural or unnatural) (3-5 equivalents)

  • HATU (or other suitable coupling reagent) (3-5 equivalents)

  • DIPEA (6-10 equivalents)

  • DMF

Procedure:

  • Swell the Resin: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 10-15 minutes.[9]

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.[1]

  • Amino Acid Coupling (with pre-activation):

    • In a separate vial, dissolve the Fmoc-protected amino acid and HATU in DMF.

    • Add DIPEA to the solution to activate the amino acid. The solution will typically change color.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.[1]

    • Agitate the mixture for 30-60 minutes at room temperature. For sterically hindered UAAs, extend this time to 2 hours or perform a double coupling.[11]

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction, while a positive result (blue beads) indicates the presence of free amines and the need for a second coupling.

  • Repeat steps 2-5 for each amino acid in the sequence.

Protocol 3: Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and the side-chain protecting groups must be removed.[5] This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[18] Scavengers are added to the cleavage cocktail to trap the reactive carbocations generated during the deprotection of the side-chain protecting groups, thus preventing unwanted side reactions with sensitive amino acids like tryptophan, methionine, and cysteine.[18]

Materials:

  • Peptide-resin

  • Cleavage Cocktail (e.g., TFA/Triisopropylsilane (TIS)/Water 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM and dry it thoroughly.

  • In a fume hood, add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[1]

  • Agitate the mixture at room temperature for 2-3 hours.[1]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.[1]

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the peptide under vacuum.

Quality Control: Ensuring the Integrity of Your Unnatural Peptide

The final and arguably one of the most critical stages is the characterization of the synthesized peptide to confirm its identity and purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of a synthetic peptide.[19][20][21] Reversed-phase HPLC (RP-HPLC) separates the target peptide from deletion sequences, incompletely deprotected peptides, and other impurities based on hydrophobicity.[21]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, providing definitive evidence of its identity.[19][20][22] Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.[19]

On-Resin Modifications: Expanding the Chemical Diversity of Peptides

SPPS is not limited to the linear assembly of amino acids. A wide range of chemical modifications can be performed while the peptide is still attached to the resin.[23][24][25] This "on-resin" approach offers several advantages, including the use of excess reagents and simplified purification. Examples of on-resin modifications include:

  • N-terminal modification: Labeling with fluorescent dyes, PEGylation, or acylation.[24][26]

  • Side-chain modification: Utilizing orthogonally protected UAAs to introduce specific functionalities.

  • Cyclization: Forming cyclic peptides through head-to-tail, side-chain-to-side-chain, or side-chain-to-backbone linkages.[26][27]

Conclusion

The incorporation of unnatural amino acids via solid-phase peptide synthesis is a powerful strategy for the development of novel peptides with tailored properties. While the unique characteristics of UAAs present certain challenges, a thorough understanding of the underlying principles of SPPS, coupled with strategic choices of reagents and reaction conditions, can lead to the successful synthesis of these complex molecules. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the vast chemical space offered by unnatural amino acids and to push the boundaries of peptide science and drug discovery.

References

  • Albericio, F., & Kruger, H. G. (Year). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Organic Chemistry. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Woll, M. (Year). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Woll Bio. [Link]

  • Fiveable. (2025). Orthogonal Protection Definition. Fiveable. [Link]

  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

  • Piras, M., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry. [Link]

  • GenScript. (Year). Mastering Solid Phase Peptide Synthesis (SPPS). GenScript. [Link]

  • Lee, Y. S., et al. (Year). Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker. Organic & Biomolecular Chemistry. [Link]

  • Khemtemourian, L., et al. (Year). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. Protein and Peptide Letters. [Link]

  • Royal Society of Chemistry. (2007). Peptide synthesis. Amino Acids, Peptides and Proteins. [Link]

  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques: FAQs Answered by Experts. ResolveMass Laboratories Inc.[Link]

  • Acosta, G. A., et al. (Year). Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). Molecules. [Link]

  • Wikipedia. (Year). Peptide synthesis. Wikipedia. [Link]

  • Lee, Y. S., et al. (2017). Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker. RSC Publishing. [Link]

  • Wang, J., et al. (Year). Fmoc-based solid-phase peptide synthesis. Bio-protocol. [Link]

  • ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

  • ChemRxiv. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]

  • ScholarlyCommons. (Year). PHOTOCHEMICAL MODIFICATION OF PEPTIDES ON RESIN VIA CHARGE-TRANSFER COMPLEXES. University of Pennsylvania. [Link]

  • Frontiers. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Chemistry. [Link]

  • ASM Journals. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. [Link]

  • Biotage. (2023). How To Load The First Amino Acid Onto Wang Resin. Biotage. [Link]

  • Amerigo Scientific. (Year). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Amerigo Scientific. [Link]

  • Geylan, G., et al. (Year). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science. [Link]

  • Mant, C. T., & Hodges, R. S. (Year). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link]

  • Fields, G. B., & Fields, C. G. (Year). Acid Cleavage and Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Methods in Enzymology. [Link]

  • Oxford Academic. (Year). 3 Principles and Practice of Solid-Phase Peptide Synthesis. The Peptides. [Link]

  • AAPPTec. (Year). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. AAPPTec. [Link]

  • Albericio, F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Agilent. (Year). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]

  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. [Link]

  • Digital CSIC. (2014). Solid-phase peptide synthesis. Digital CSIC. [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Collins, J. M. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications. [Link]

  • Peptides. (Year). Cleavage Cocktails; Reagent B. Peptides. [Link]

  • CDN. (Year). Cleavage Cocktail Selection. CDN. [Link]

Sources

Application Notes & Protocols: Leveraging Furan-Modified Peptides for Covalent Protein Crosslinking

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Proximity-Driven Covalent Bonds

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular biology, disease progression, and drug mechanism of action. However, many of these interactions are transient and possess low to moderate binding affinities, making them challenging to isolate and characterize using traditional biochemical methods. Chemical crosslinking provides a powerful strategy to "trap" these fleeting interactions by forming stable, covalent bonds between interacting partners. This guide delves into the versatile chemistry of furan-modified peptides, which serve as highly adaptable tools for achieving specific and triggered protein crosslinking.

Furan-based chemical biology offers two primary, highly effective strategies for protein crosslinking, each with distinct activation mechanisms and applications: the Furan-Maleimide Diels-Alder Cycloaddition and Furan-Oxidation-Based Crosslinking . This document provides the scientific rationale, detailed step-by-step protocols, and expert insights for applying these advanced techniques in your research.

Chapter 1: Foundational Principles of Furan-Based Crosslinking

Furan, a five-membered aromatic heterocycle, can be readily incorporated into peptides via solid-phase synthesis using commercially available building blocks like Fmoc-β-(2-furyl)-L-alanine.[1][2] Once part of a peptide probe, the furan moiety can be activated for crosslinking through two distinct chemical pathways.

  • [4+2] Diels-Alder Cycloaddition: In this reaction, the furan ring acts as a diene that reacts with a dienophile, most commonly a maleimide group pre-installed on the target protein.[3] This bioorthogonal reaction forms a stable oxanorbornene adduct, effectively crosslinking the two molecules.[4] The reaction is thermally reversible, a property that can be exploited for certain applications, though this reversibility can also present challenges.[5][6]

  • Oxidation-Activated Crosslinking: The furan moiety can be viewed as a "caged" electrophile.[1] Upon oxidation, the aromatic furan ring is converted into a highly reactive cis-2-butene-1,4-dial (a keto-enal species).[7] This electrophile is readily attacked by proximal nucleophilic amino acid side chains, such as the ε-amino group of lysine, to form a stable covalent bond.[8][9] This activation can be precisely controlled, offering spatiotemporal resolution.[10]

cluster_0 Furan-Modified Peptide cluster_1 Target Protein cluster_2 Crosslinking Pathways cluster_3 Covalent Complex FuranPeptide Peptide-Furan DielsAlder Diels-Alder Cycloaddition FuranPeptide->DielsAlder Reacts with Oxidation Oxidation (¹O₂, NBS, ROS) FuranPeptide->Oxidation Activated by MaleimideProtein Protein-Maleimide MaleimideProtein->DielsAlder NucleophileProtein Protein-Lysine NucleophileProtein->Oxidation DA_Complex Stable Oxanorbornene Adduct DielsAlder->DA_Complex Forms Ox_Complex Stable Covalent Adduct Oxidation->Ox_Complex Traps Nucleophile

Figure 1: Overview of the two primary crosslinking strategies using furan-modified peptides.

Chapter 2: Protocol Suite I: Furan-Maleimide Diels-Alder Crosslinking

This approach is ideal for situations where two components can be separately and specifically functionalized—one with a furan and the other with a maleimide. The specificity of the Diels-Alder reaction in a biological context minimizes off-target reactions.

Causality Behind Experimental Choices
  • pH Control (6.5-7.5): The maleimide group is susceptible to hydrolysis at pH > 8.0, which opens the ring and renders it unreactive. Conversely, the thiol-Michael addition reaction with cysteine (for maleimide functionalization) is inefficient at acidic pH. The 6.5-7.5 range is a critical compromise for maleimide stability and efficient conjugation.[11]

  • Reducing Agents (TCEP): Protein cysteine residues often exist as oxidized disulfide bonds. To make them available for maleimide conjugation, a reducing agent is required. TCEP is often preferred over DTT because it does not contain a thiol and thus does not need to be rigorously removed before adding the maleimide linker.[12]

  • Stoichiometry: A molar excess of the furan-peptide relative to the maleimide-protein is often used to drive the crosslinking reaction to completion, especially given the reversible nature of the adduct formation.[4]

Experimental Workflow: Diels-Alder Pathway

Figure 2: Step-by-step workflow for the furan-maleimide crosslinking strategy.

Protocol 1: Synthesis of Furan-Modified Peptides via Fmoc-SPPS

This protocol outlines the standard procedure for incorporating a furan-containing amino acid into a peptide sequence.

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for a C-terminal amide).[2] Swell the resin in dimethylformamide (DMF) for at least 1 hour.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with 20% 4-methylpiperidine in DMF for 20-30 minutes.[2] Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: To couple a standard amino acid, use 5 equivalents of the Fmoc-protected amino acid, 5 equivalents of a coupling reagent (e.g., DIC), and 5 equivalents of an activator (e.g., OxymaPure) in DMF.[2] Allow the coupling reaction to proceed for 1-3 hours.

  • Incorporation of Furan: To incorporate the furan moiety, use Fmoc-β-(2-furyl)-L-alanine (or a similar derivative) during the designated coupling cycle, following the same procedure as in step 3.

  • Repeat: Repeat the deprotection and coupling cycles until the desired peptide sequence is synthesized.

  • Cleavage and Deprotection: Once synthesis is complete, wash the resin with dichloromethane (DCM). Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.

Protocol 2: Preparation of Maleimide-Functionalized Protein

This protocol focuses on labeling protein cysteine residues with a maleimide linker.

  • Protein Preparation: Dissolve the target protein in a degassed, thiol-free reaction buffer (e.g., PBS, pH 7.2) at a concentration of 1-10 mg/mL.[11][12]

  • (Optional) Reduction of Disulfides: If cysteine residues are oxidized, add a 10- to 20-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.[11] Note: If using DTT, it must be removed via a desalting column before proceeding.

  • Maleimide Linker Preparation: Prepare a 10 mM stock solution of the desired maleimide functionalized linker (e.g., a maleimide-PEG-biotin linker) in anhydrous DMSO.[13]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide linker stock solution to the protein solution while gently vortexing.[13] The final concentration of DMSO should not exceed 10% (v/v) to prevent protein denaturation.[11]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation, protected from light.

  • Purification: Remove the unreacted maleimide linker using a desalting column, dialysis, or size-exclusion chromatography, exchanging the buffer into the desired buffer for the subsequent crosslinking reaction.

Protocol 3: Furan-Maleimide Crosslinking Reaction
  • Reaction Setup: In a microcentrifuge tube, combine the maleimide-functionalized protein and the furan-modified peptide in a suitable reaction buffer (e.g., PBS, pH 7.2). A 5- to 10-fold molar excess of the furan-peptide is recommended.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 37°C for 1-2 hours to facilitate the cycloaddition. Reaction times and temperatures may require optimization depending on the specific reactants.

  • Analysis: Proceed directly to Protocol 4 for analysis. The reaction does not typically require quenching.

Protocol 4: Characterization of the Crosslinked Product
  • SDS-PAGE Analysis: Analyze the reaction mixture using SDS-PAGE. A successful crosslinking event will result in a new, higher molecular weight band corresponding to the peptide-protein conjugate. Compare this to controls of the protein and peptide alone.

  • Mass Spectrometry: For definitive confirmation, analyze the sample using MALDI-TOF or ESI-LC/MS. The observed mass should correspond to the theoretical mass of the furan-peptide-protein adduct.

  • Western Blot: If the peptide or linker contains an affinity tag (e.g., biotin, FLAG), the conjugate can be specifically detected by Western blot analysis.

Chapter 3: Protocol Suite II: Furan-Oxidation-Based Crosslinking

This method is exceptionally powerful for trapping weak or transient PPIs and can be triggered with high precision, even on the surface of living cells.[8][14] The furan acts as a proximity-activated "warhead."

Causality Behind Experimental Choices
  • Activation Method: The choice of oxidant dictates the experimental context.

    • NBS (N-Bromosuccinimide): A potent chemical oxidant suitable for in vitro experiments. It provides rapid and efficient furan activation but is not biocompatible.[1]

    • Singlet Oxygen (¹O₂): Generated by a photosensitizer (e.g., Rose Bengal) and light of a specific wavelength. This method is biocompatible and offers outstanding spatiotemporal control, as the reaction only occurs where and when light is applied.[10][15]

    • Endogenous ROS: In certain cell lines, NADPH oxidase (NOX) enzymes produce sufficient reactive oxygen species (ROS) at the cell surface to spontaneously oxidize the furan moiety, enabling crosslinking on live cells without external triggers.[9][14]

  • Target Nucleophile: The primary target for the activated furan is the lysine side chain, although other nucleophiles can also react.[8][9] The reaction is proximity-driven; only residues near the furan-peptide's binding site will be trapped.

Experimental Workflow: Oxidation-Activated Pathway

Figure 3: Step-by-step workflow for the furan-oxidation crosslinking strategy.

Protocol 5: Furan-Oxidation Crosslinking (In Vitro)

This protocol provides methods for both chemical and photochemical activation.

A) Chemical Activation with NBS

  • Reaction Setup: In a microcentrifuge tube, combine the target protein (e.g., 10 µM) and the furan-modified peptide (e.g., 20-50 µM) in a suitable buffer (e.g., PBS, pH 7.4). Incubate for 15-30 minutes at room temperature to allow for binding.

  • Activation: Add a freshly prepared solution of NBS to a final concentration of 1-2 molar equivalents relative to the furan peptide.

  • Incubation: Allow the reaction to proceed for 1-5 minutes at room temperature.

  • Quenching: Quench the reaction by adding a scavenger such as excess methionine or an antioxidant.

  • Analysis: Analyze the products by SDS-PAGE and/or mass spectrometry as described in Protocol 4.

B) Photochemical Activation with Singlet Oxygen

  • Reaction Setup: In a microcentrifuge tube (or a clear plate well), combine the target protein (10 µM), the furan-modified peptide (20-50 µM), and a photosensitizer (e.g., 10-20 µM Rose Bengal) in buffer. Incubate for 15-30 minutes in the dark.

  • Irradiation: Irradiate the sample with a suitable light source (e.g., a green LED light source, ~540 nm for Rose Bengal) for 5-30 minutes. The optimal irradiation time should be determined empirically.

  • Analysis: Analyze the products directly by SDS-PAGE and/or mass spectrometry.

Protocol 6: Furan-Oxidation Crosslinking on Live Cells

This advanced protocol leverages endogenous ROS to crosslink a peptide ligand to its cell surface receptor.[14][16]

  • Cell Culture: Plate cells (e.g., HEK293T, HeLa) in a suitable format (e.g., 6-well plate) and grow to 80-90% confluency.

  • Peptide Incubation: Wash the cells once with serum-free media or PBS. Add the furan-modified peptide ligand (often containing a biotin tag for detection) to the cells at a final concentration of 1-10 µM in serum-free media.

  • Crosslinking: Incubate the cells under normal cell culture conditions (37°C, 5% CO₂) for 1-4 hours. During this time, endogenous ROS production by the cells will oxidize the furan, leading to crosslinking with the target receptor.[14]

  • Cell Lysis: After incubation, wash the cells three times with cold PBS to remove unbound peptide. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Analysis by Western Blot:

    • Separate the cell lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a streptavidin-HRP conjugate to detect the biotinylated, crosslinked peptide-receptor complex. A high molecular weight band corresponding to the complex should be visible.

Chapter 4: Data Interpretation & Troubleshooting

Problem Probable Cause(s) Recommended Solution(s)
Low Crosslinking Yield (Diels-Alder) 1. Inefficient maleimide labeling of the target protein.[11]2. Hydrolysis of the maleimide group.[11]3. Retro-Diels-Alder reaction favoring starting materials.[5]1. Confirm maleimide labeling by MS. Ensure proper reduction of cysteines with TCEP.2. Maintain reaction pH between 6.5-7.5. Prepare maleimide linkers fresh.3. Increase concentration of reactants or gently increase reaction temperature (e.g., to 37°C).
Low Crosslinking Yield (Oxidation) 1. Inefficient oxidation of the furan moiety.2. Insufficient proximity between furan and a nucleophile.3. Quenching of reactive species by buffer components.1. Increase concentration of NBS or irradiation time/light intensity. Ensure photosensitizer is active.2. This may indicate the peptide is not binding as expected or no nucleophiles are in range.3. Avoid buffers containing primary amines (e.g., Tris) or antioxidants if possible.
Non-Specific Labeling 1. (Maleimide) Reaction pH is too high (>8.0), leading to reaction with lysines.[11]2. (Oxidation) Over-oxidation leading to reactive species diffusion.1. Strictly maintain pH in the 6.5-7.5 range.2. Reduce oxidant concentration or irradiation time. Include scavenger controls.
Protein Precipitation 1. High concentration of organic solvent (e.g., DMSO) from linker stock.[11]2. Protein instability in the chosen reaction buffer.1. Keep final DMSO/DMF concentration below 10%.2. Optimize buffer composition, pH, or salt concentration. Add stabilizing excipients if necessary.

References

  • Maleckis, A. et al. (2022). Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition. Molecules. [Link]

  • Miret-Casals, L. et al. (2023). Steering the Mechanism of the Furan-Maleimide Retro-Diels- Alder Reaction to a Sequential Pathway with an External Force. ORBi. [Link]

  • Kavun, E. et al. (2022). Substituent Effects on the Reversibility of Furan–Maleimide Cycloadditions. ResearchGate. [Link]

  • St. Amant, A. H. et al. (2020). Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. Scilit. [Link]

  • Hoogewijs, K. (2013). Synthesis of furan modified PNA for DNA cross-linking purposes. Ghent University. [Link]

  • Miret-Casals, L. et al. (2023). Bond breaking of furan–maleimide adducts via a diradical sequential mechanism under an external mechanical force. RSC Publishing. [Link]

  • Aslam, M. et al. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. Molecules. [Link]

  • St. Amant, A. H. et al. (2020). Tuning the Diels-Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. Semantic Scholar. [Link]

  • Vannecke, W. et al. (2017). Cross-Linking Furan-Modified Kisspeptin-10 to the KISS Receptor. ACS Chemical Biology. [Link]

  • Madder, A. et al. (2016). Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions. Chemical Communications. [Link]

  • Miret-Casals, L. et al. (2021). Furan warheads for covalent trapping of weak protein–protein interactions: cross-linking of thymosin β4 to actin. Chemical Communications. [Link]

  • Madder, A. et al. (2016). Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions. PubMed. [Link]

  • Gevaert, K. et al. (2022). Equipping Coiled-Coil Peptide Dimers With Furan Warheads Reveals Novel Cross-Link Partners. Frontiers in Chemistry. [Link]

  • De Smedt, L. et al. (2020). Furan-modified PNA probes for covalent targeting and ligation of nucleic acids. ResearchGate. [Link]

  • Vannecke, W. et al. (2019). Furan Cross-Linking Technology for Investigating GPCR-Ligand Interactions. Methods in Molecular Biology. [Link]

  • Miret-Casals, L. et al. (2023). Bond breaking of furan-maleimide adducts via a diradical sequential mechanism under an external mechanical force. ORBi. [Link]

  • Maleckis, A. et al. (2022). Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition. MDPI. [Link]

  • Zhang, M. et al. (2019). Dynamic Diels–Alder reactions of maleimide–furan amphiphiles and their fluorescence ON/OFF behaviours. Organic & Biomolecular Chemistry. [Link]

  • Madder, A. et al. (2016). Furan Oxidation Based Cross-Linking: A New Approach for the Study and Targeting of Nucleic Acid and Protein Interactions. ResearchGate. [Link]

  • Madder, A. et al. (2016). Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions. Semantic Scholar. [Link]

  • Maleckis, A. et al. (2021). Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. MDPI. [Link]

  • van der Mee, M. A. J. et al. (2020). Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications. MDPI. [Link]

  • Rulíšek, L. et al. (2005). An Experimental and Theoretical Study of Stereoselectivity of Furan-Maleic Anhydride and Furan-Maleimide Diels-Alder Reactions. PubMed. [Link]

  • Boyer, C. et al. (2009). Emerging Synthetic Techniques for Protein-Polymer Conjugations. Accounts of Chemical Research. [Link]

  • McKay, C. S. (2019). An Exploration of Chemoselectivity in Biological Systems. ProQuest. [Link]

  • Gibard, C. et al. (2017). Exploiting exo and endo furan-maleimide Diels–Alder linkages for the functionalization of organoruthenium complexes. Dalton Transactions. [Link]

  • Gevaert, K. & Madder, A. (2023). Cell surface biotinylation using furan cross-linking chemistry. Ghent University. [Link]

  • Impens, F. et al. (2022). Profiling the Cellular Surfaceome by Furan-Based Protein Biotinylation. Journal of Proteome Research. [Link]

Sources

Application Note: Enzymatic Synthesis of 2-Amino-3-(furan-2-yl)propionic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview and Industrial Relevance

The incorporation of non-canonical amino acids (ncAAs) into peptide therapeutics and engineered proteins has revolutionized modern drug discovery. Specifically, 2-amino-3-(furan-2-yl)propionic acid (commonly known as 3-(2-furyl)alanine) serves as a vital bioorthogonal building block. Its furan ring provides unique electronic properties, altered steric bulk compared to canonical aromatic amino acids, and a reactive handle for downstream modifications, such as Diels-Alder cycloadditions[1].

Historically, synthesizing enantiopure 3-(2-furyl)alanine relied on complex chemical asymmetric hydrogenation, which suffers from poor atom economy and requires expensive transition-metal catalysts. To address these bottlenecks, biocatalysis offers highly stereoselective, environmentally benign, and scalable alternatives. This application note details two field-proven enzymatic pathways for the synthesis of 3-(2-furyl)alanine: the Phenylalanine Ammonia-Lyase (PAL) route and the


-Transaminase (ATA)  route.

Mechanistic Rationale and Pathway Selection

Designing a robust biocatalytic process requires understanding the underlying enzymatic mechanisms to rationally manipulate thermodynamic equilibria.

The Phenylalanine Ammonia-Lyase (PAL) Pathway

PAL naturally catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. However, by exploiting the principle of microscopic reversibility, we can drive the enzyme to catalyze the asymmetric hydroamination of 3-(furan-2-yl)acrylic acid[2]. The enzyme utilizes a highly electrophilic 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) prosthetic group, which activates the


-unsaturated double bond of the substrate.
  • Causality for Reaction Design: Because the amination direction is thermodynamically unfavorable, the reaction must be flooded with a massive excess of ammonia (typically 5–6 M) at an elevated pH (pH 10.0) to shift the equilibrium toward the amino acid product via Le Chatelier's principle[3].

The -Transaminase (ATA) Pathway

Transaminases offer an alternative route by converting 3-(furan-2-yl)pyruvic acid into the target amino acid using an amino donor (e.g., isopropylamine or L-alanine). This reaction is strictly dependent on the pyridoxal-5'-phosphate (PLP) cofactor, which forms a Schiff base intermediate to transfer the amine group[4].

  • Causality for Reaction Design: Transaminase reactions are equilibrium-limited and prone to product inhibition. To create a self-validating, high-yield system, we utilize isopropylamine (IPA) as the amino donor. The byproduct, acetone, can be continuously removed via evaporation or coupled enzymatic reduction, driving the reaction to completion.

BiosyntheticPathways Sub1 3-(furan-2-yl)acrylic acid (Precursor A) PAL Phenylalanine Ammonia-Lyase (PAL) [MIO-dependent mechanism] Sub1->PAL + NH3 (High Conc.) pH 10.0 Sub2 3-(furan-2-yl)pyruvic acid (Precursor B) TA ω-Transaminase (ATA) [PLP-dependent mechanism] Sub2->TA + Amino Donor (e.g., IPA) pH 7.5 Prod 2-amino-3-(furan-2-yl)propionic acid (Target ncAA) PAL->Prod Hydroamination (Atom Economic) TA->Prod Asymmetric Amination (Strict Stereocontrol)

Enzymatic routes for 3-(2-furyl)alanine synthesis via PAL and Transaminase.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls are embedded to ensure that each step acts as a quality gate before proceeding to downstream purification.

Workflow Prep 1. Reaction Setup Substrate & Biocatalyst Biotrans 2. Biotransformation Thermodynamic Control Prep->Biotrans Optimize pH/Temp Quench 3. Quench & Filter Protein Precipitation Biotrans->Quench Monitor Conversion Purif 4. Purification Ion-Exchange / prep-HPLC Quench->Purif Remove Unreacted QA 5. QA / QC Chiral HPLC & NMR Purif->QA Lyophilize Product

Step-by-step experimental workflow for biocatalytic synthesis and validation.

Protocol A: PAL-Catalyzed Hydroamination

Objective: Synthesize L-3-(2-furyl)alanine via direct amination of 3-(furan-2-yl)acrylic acid.

  • Buffer Preparation: Prepare a 6 M ammonia solution by mixing aqueous

    
     and 
    
    
    
    . Adjust the pH strictly to 10.0 using
    
    
    or
    
    
    . Rationale: A highly concentrated ammonia buffer is mandatory to reverse the natural deamination activity of PAL[3].
  • Substrate Solubilization: Dissolve 50 mM of 3-(furan-2-yl)acrylic acid into 100 mL of the prepared ammonia buffer. Stir at 30°C until complete dissolution is achieved.

  • Biocatalyst Addition: Add 5 mg/mL of purified recombinant PAL (or equivalent whole-cell biocatalyst).

  • Reaction Incubation & Monitoring: Incubate the mixture at 30°C with gentle orbital shaking (150 rpm) for 24–48 hours.

    • Self-Validation Step: At 12h and 24h, withdraw 100 µL aliquots, dilute 1:10 in mobile phase, and analyze via reverse-phase HPLC (UV detection at 254 nm) to track the depletion of the acrylic acid precursor.

  • Reaction Quenching: Once conversion plateaus (typically >80%), quench the reaction by carefully adding 6 M

    
     to drop the pH to 2.0.
    
    • Rationale: This dual-purpose step denatures the PAL enzyme (halting the reaction) and protonates the unreacted 3-(furan-2-yl)acrylic acid, drastically reducing its aqueous solubility and causing it to precipitate.

  • Filtration and Purification: Centrifuge the quenched mixture at 10,000 x g for 15 minutes to remove the precipitated precursor and denatured protein. Load the supernatant onto a strong cation-exchange resin (e.g., Dowex 50WX8,

    
     form). Wash with deionized water, and elute the target amino acid using 1 M 
    
    
    
    .
  • Lyophilization: Concentrate the eluate under reduced pressure and lyophilize to yield the pure 3-(2-furyl)alanine powder.

Protocol B: Transaminase-Catalyzed Asymmetric Amination

Objective: Synthesize L- or D-3-(2-furyl)alanine from 3-(furan-2-yl)pyruvic acid using an engineered transaminase[4].

  • Cofactor and Buffer Setup: Prepare 100 mM potassium phosphate buffer (pH 7.5). Supplement with 0.1 mM Pyridoxal-5'-phosphate (PLP). Rationale: PLP saturation prevents apoenzyme formation and maintains the structural integrity of the active site during prolonged incubations.

  • Substrate and Donor Addition: Add 50 mM 3-(furan-2-yl)pyruvic acid and 250 mM isopropylamine (IPA) to the buffer. Adjust the final pH back to 7.5 if necessary.

  • Enzyme Addition: Introduce 2 mg/mL of the engineered

    
    -transaminase.
    
  • Incubation: Incubate at 35°C, 200 rpm for 24 hours. Keep the reaction vessel partially open (covered with a breathable membrane) to allow the volatile acetone byproduct to escape, driving the reaction forward.

  • Quenching & Ultrafiltration: Quench the reaction by heating to 70°C for 10 minutes, followed by rapid cooling on ice. Remove the precipitated protein via a 10 kDa MWCO ultrafiltration spin column.

  • Purification: Purify the filtrate using preparative reverse-phase HPLC (C18 column, gradient elution with Water/Acetonitrile containing 0.1% TFA).

Comparative Process Metrics

To assist process chemists in selecting the optimal route for scale-up, the quantitative data and operational parameters of both pathways are summarized below.

ParameterPAL Pathway (Hydroamination)Transaminase Pathway (Amination)
Starting Material 3-(furan-2-yl)acrylic acid3-(furan-2-yl)pyruvic acid
Atom Economy 100% (Direct addition of

)
~60% (Requires sacrificial amino donor)
Stereoselectivity (ee) >98% (L-enantiomer specific)>99% (L- or D- depending on ATA variant)
Thermodynamic Driver High reactant concentration (6 M

)
Byproduct removal (Acetone evaporation)
Downstream Processing Simple Ion-Exchange ChromatographyPreparative HPLC often required
Primary Industrial Use Cost-effective scale-up of L-enantiomersSynthesis of D-enantiomers / strict stereocontrol

Analytical QA/QC Validation

To ensure the trustworthiness of the synthesized 3-(2-furyl)alanine, the following analytical validations must be performed on the final lyophilized product:

  • Chiral HPLC:

    • Purpose: To confirm the enantiomeric excess (ee) of the product.

    • Method: Use a chiral stationary phase (e.g., Crownpak CR(+)) with a perchloric acid aqueous mobile phase (pH 1.5). The L- and D-enantiomers must show baseline separation. Target acceptance criteria: >99% ee.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To verify the regiochemistry of the furan ring and the integrity of the

      
      -chiral center.
      
    • Expected Signals (

      
       NMR, 
      
      
      
      ): The furan ring protons typically appear at distinct chemical shifts (
      
      
      ~7.4 ppm for C5-H, ~6.4 ppm for C4-H, and ~6.2 ppm for C3-H). The
      
      
      -proton of the amino acid should appear as a characteristic doublet of doublets around
      
      
      3.8 - 4.0 ppm, confirming the successful amination of the aliphatic chain.

References

  • Title: ChemInform Abstract: 2-Amino-3-(5-phenylfuran-2-yl)propionic Acids and 5-Phenylfuran-2-ylacrylic Acids Are Novel Substrates of Phenylalanine Ammonia-Lyase. Source: ResearchGate URL: [2]

  • Title: One-Pot Enzymatic Synthesis of D-Arylalanines Using Phenylalanine Ammonia Lyase and L-Amino Acid Deaminase Source: PubMed (NIH) URL:

  • Title: WO2018231462A1 - Engineered transaminase polypeptides for industrial biocatalysis Source: Google Patents URL: [4]

  • Title: Noncanonical Amino Acids: Bringing New-to-Nature Functionalities to Biocatalysis | Chemical Reviews Source: ACS Publications URL: [1]

  • Title: Synthesis of enantiopure L-(5-phenylfuran-2-yl)alanines by a sequential multienzyme process Source: ResearchGate URL: [3]

Sources

Application Notes & Protocols for the Development of Antimicrobial Agents from 3-Aryl-3-(Furan-2-yl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Furan Scaffold in Antimicrobial Drug Discovery

The furan ring system is a cornerstone in medicinal chemistry, forming the basic skeleton of numerous biologically active compounds.[1][2] Its unique steric and electronic properties allow it to act as a bioisostere for other aromatic rings, like phenyl groups, often improving metabolic stability and drug-receptor interactions.[3] Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[3][4][5] The urgent need for new antimicrobial agents to combat rising drug resistance makes scaffolds like furan particularly valuable in drug discovery pipelines.[4]

This guide focuses on a promising class of these compounds: 3-aryl-3-(furan-2-yl)propanoic acid derivatives . Recent studies have shown that these molecules exhibit significant antimicrobial activity against a range of pathogens, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and yeast-like fungi (Candida albicans).[6][7][8] This document provides a comprehensive overview and detailed protocols for the synthesis, characterization, and biological evaluation of these derivatives, designed for researchers and professionals in the field of drug development.

Section 1: Synthesis and Purification

The core synthetic strategy for obtaining 3-aryl-3-(furan-2-yl)propanoic acid derivatives is the hydroarylation of a 3-(furan-2-yl)propenoic acid precursor. This reaction, a type of Friedel-Crafts alkylation, is effectively catalyzed by a Brønsted superacid such as trifluoromethanesulfonic acid (TfOH).

Causality of Experimental Design:

The use of a superacid like TfOH is critical. It protonates the starting furan derivative, creating a highly reactive O,C-diprotonated electrophilic species.[6][7] This "superelectrophilic activation" is necessary to drive the reaction, allowing the electron-rich arene to attack the carbon-carbon double bond, thus forming the desired 3-aryl-3-(furan-2-yl)propanoic acid structure.[6][8]

Logical Workflow for Synthesis and Purification

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification & Characterization A Starting Materials: - 3-(Furan-2-yl)propenoic acid (1) - Arene (e.g., Toluene) B Reaction: Hydroarylation in Triflic Acid (TfOH) 0°C, 2 hours A->B Add to superacid C Reaction Quench & Extraction: - Pour into H2O - Extract with Chloroform B->C Workup D Purification: Column Chromatography (Silica Gel) C->D Crude product E Characterization: - NMR (1H, 13C) - IR Spectroscopy - Mass Spectrometry (HRMS) D->E Purified fractions F Pure Target Compound: 3-Aryl-3-(furan-2-yl)propanoic acid (2) E->F Verified Structure

Caption: General workflow for the synthesis and purification of target compounds.

Protocol 1: Synthesis of 3-(Furan-2-yl)-3-(4-methylphenyl)propanoic acid

This protocol is adapted from established methods for the hydroarylation of furan derivatives.[6]

Materials:

  • 3-(Furan-2-yl)propenoic acid

  • Toluene (or other desired arene)

  • Trifluoromethanesulfonic acid (TfOH)

  • Dichloromethane (CH2Cl2)

  • Chloroform

  • Sodium sulfate (Na2SO4), anhydrous

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine 3-(furan-2-yl)propenoic acid (0.36 mmol), toluene (0.1 mL), and dichloromethane (1 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triflic acid (0.5 mL, 6.45 mmol) to the stirred mixture. Caution: TfOH is a strong, corrosive acid. Handle with appropriate personal protective equipment (PPE) in a fume hood.

  • Stir the reaction mixture at 0 °C for 2 hours. The solution will typically darken.

  • After 2 hours, carefully pour the reaction mixture into 50 mL of cold water to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x 50 mL).

  • Combine the organic extracts and wash them with water (3 x 50 mL) to remove residual acid.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The result is the crude product.

Protocol 2: Purification by Column Chromatography

Rationale: Column chromatography is essential for separating the desired product from unreacted starting materials and any side products formed during the reaction.[9] The choice of solvent system (eluent) is determined by the polarity of the target compound.

Materials:

  • Crude product from Protocol 1

  • Silica gel (for column chromatography)

  • Solvents for eluent (e.g., hexane, ethyl acetate)

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Develop an Eluent System: Use TLC to determine an appropriate solvent system. A good system will show clear separation of spots, with the product having an Rf value of approximately 0.3-0.4.[9] A common starting point is a mixture of hexane and ethyl acetate.

  • Pack the Column: Prepare a chromatography column by packing it with silica gel as a slurry in the least polar eluent mixture. Ensure the packing is uniform and free of air bubbles.[9]

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elute the Column: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-(furan-2-yl)-3-(4-methylphenyl)propanoic acid.

Section 2: Structural Characterization

Confirming the chemical structure and purity of the synthesized compounds is a non-negotiable step. A combination of spectroscopic methods provides a complete picture of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule. Specific chemical shifts and splitting patterns confirm the successful addition of the aryl group and the integrity of the furan and propanoic acid moieties.[6][10]

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups. A strong absorption band around 1700 cm⁻¹ indicates the carboxylic acid carbonyl (C=O) group, while a broad absorption around 3000 cm⁻¹ signifies the O-H group.[6][11]

  • High-Resolution Mass Spectrometry (HRMS): Determines the exact mass of the compound, which allows for the confirmation of its elemental composition and molecular formula with high accuracy.[6]

Technique Purpose Example Observation for Target Compound[6]
¹H NMR Maps proton environmentsSignals for aromatic protons, furan protons, and aliphatic protons of the propanoic acid chain.
¹³C NMR Maps carbon skeletonSignals for carbonyl carbon (~177 ppm), aromatic/furan carbons, and aliphatic carbons (~40 ppm).
IR Identifies functional groupsBroad O-H stretch (~3000 cm⁻¹), C=O stretch (~1701 cm⁻¹).
HRMS Confirms molecular formulaCalculated m/z for [M+H]⁺ matches the observed m/z to within a few ppm.
Table 1: Key Characterization Techniques and Expected Observations.

Section 3: In Vitro Antimicrobial Activity Screening

The primary goal is to determine the antimicrobial efficacy of the newly synthesized compounds. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]

Logical Workflow for Antimicrobial Screening

AntimicrobialWorkflow A Prepare Standardized Inoculum (e.g., 0.5 McFarland standard) C Inoculate Wells with Bacterial/Fungal Suspension A->C B Prepare Serial Dilutions of Test Compound in 96-well plate B->C D Incubate Plate (e.g., 37°C for 24h) C->D E Add Viability Indicator (Optional) (e.g., Resazurin) D->E F Read Results & Determine MIC E->F G Controls: - Positive (Microbe, no compound) - Negative (Medium, no microbe) - Solvent (Microbe + solvent) G->F Compare against SAR_Logic cluster_cycle Lead Optimization Cycle A Synthesis of Analogues Based on initial SAR data, design and synthesize a new library of derivatives with varied substituents on the aryl ring. B Biological Evaluation Antimicrobial Screening (MIC) Cytotoxicity Assay (IC₅₀) A:f0->B:f0 C Data Analysis Calculate Therapeutic Index (TI) Refine Structure-Activity Relationship (SAR) B:f1->C:f1 B:f2->C:f1 C:f0->A:f0 Iterative Refinement Optimized Optimized Lead Candidate (High Potency, Low Toxicity) C:f0->Optimized Identify Candidate with High TI Initial Initial Hit Compound (e.g., Compound 2c) Initial->A:f0 Begin Optimization

Caption: Iterative cycle for lead optimization based on SAR data.

References

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (2024). IntechOpen. Available at: [Link]

  • Voskressensky, L. G., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available at: [Link]

  • Tala, S. R., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Biointerface Research in Applied Chemistry, 11(2), 8613-8624. Available at: [Link]

  • Stiefel, P., et al. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 1520, 71-83. Available at: [Link]

  • Possible pathways that suggested for antimicrobial effects of furan natural derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Nivrutti, N. P., et al. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. Available at: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry. Available at: [Link]

  • Voskressensky, L. G., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Voskressensky, L. G., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. Available at: [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]

  • Cockerill, F. R., et al. (2012). Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Available at: [Link]

  • Trubiano, J. A., et al. (2021). Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. Frontiers in Pharmacology, 12, 706454. Available at: [Link]

  • Wanger, A. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Infectious Disease Reports, 14(2), 23. Available at: [Link]

  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). AZoM.com. Available at: [Link]

  • Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. Available at: [Link]

  • New screening method finds novel approaches to combat antimicrobial resistant bacteria. (2025). University of Oxford. Available at: [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2021). PLoS Computational Biology. Available at: [Link]

  • Jaber, A. A., & Al-Janabi, H. S. (2024). Antimicrobial Susceptibility Testing. StatPearls. Available at: [Link]

  • Young, K., et al. (2015). Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. Antimicrobial Agents and Chemotherapy, 59(7), 3853-3862. Available at: [Link]

  • Starting 3-(furan-2-yl)propenoic acid derivatives 1a–i used in this study. (n.d.). ResearchGate. Available at: [Link]

  • Al-Shwyeh, H. A., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Molecules, 23(12), 3120. Available at: [Link]

  • Blessington, B., et al. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 396, 177-182. Available at: [Link]

  • Sarrión, M. N., et al. (2001). Separation of Aryl Propionic Acids by Capillary Liquid Chromatography. Journal of Chromatographic Science, 39(8), 323-328. Available at: [Link]

  • Separation of Propionic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available at: [Link]

  • Shelar, U. B. (2022). Overview of Antimicrobial Properties of Furan. Journal of Current Pharma Research, 14(3), 25-32. Available at: [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (2013). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Borisov, A. V., et al. (2020). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules, 25(18), 4261. Available at: [Link]

  • Plausible reaction mechanism of the reaction of 3-(furan-2-yl)propenoic... (n.d.). ResearchGate. Available at: [Link]

  • (PDF) FT-IR, FT-Raman, NMR and FMO Analysis of 3-(2- Furyl) Propionic Acid By Quantum Chemical Calculations. (2016). ResearchGate. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). MDPI. Available at: [Link]

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Application Notes & Protocols: Incorporation of Fluorinated Amino Acids into Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Fluorine Advantage in Peptide Science

The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in peptide chemistry, drug discovery, and materials science.[1][2][3] While peptides are an attractive therapeutic modality due to their high specificity and low toxicity, their application is often limited by poor metabolic stability and conformational flexibility.[2] Fluorination offers a unique solution to these challenges. The introduction of fluorine, the most electronegative element, can profoundly alter the physicochemical properties of amino acids and, by extension, the peptides that contain them.

Key benefits of incorporating fluorinated amino acids include:

  • Enhanced Metabolic Stability: Fluorine can shield adjacent peptide bonds from enzymatic degradation, increasing the in vivo half-life of peptide drugs.[4][5]

  • Modulation of Physicochemical Properties: Fluorination can tune properties like lipophilicity, pKa, and electrostatic interactions, which are critical for membrane permeability and target binding.[1][2]

  • Conformational Control: The unique steric and electronic properties of fluorine, including the gauche effect, can be used to stabilize specific secondary structures such as α-helices and β-sheets, pre-organizing a peptide for receptor binding.[1][2][6]

  • ¹⁹F NMR Probe: The fluorine atom serves as a highly sensitive, background-free NMR probe for studying peptide structure, dynamics, and interactions with biological targets.[7][8][9]

This guide provides a comprehensive overview of the strategies and protocols for incorporating fluorinated amino acids into peptides, focusing on solid-phase peptide synthesis (SPPS), and discusses subsequent purification and characterization techniques.

Part 1: Synthetic Strategies and Considerations

The most common method for synthesizing peptides containing fluorinated amino acids is Fmoc-based solid-phase peptide synthesis (SPPS).[10][11][12] However, the strong electron-withdrawing nature of fluorine can present unique challenges, particularly during the amino acid coupling step.[1][2]

Choosing the Right Fluorinated Amino Acid

A diverse array of fluorinated amino acids is commercially available or can be synthesized.[1][13] The choice depends on the desired application. They can be broadly categorized as:

  • Aliphatic: (e.g., hexafluoroleucine, trifluoroalanine) - Primarily used to enhance hydrophobicity and thermal stability.[4][14]

  • Aromatic: (e.g., 4-fluoro-phenylalanine) - Often used to modulate electronic properties and as ¹⁹F NMR probes.

  • Proline Analogues: (e.g., 4-fluoroproline) - Powerful tools for influencing peptide conformation.[2]

The Challenge of Coupling

The primary challenge in synthesizing fluorinated peptides via SPPS is the reduced nucleophilicity of the amino group on the fluorinated amino acid.[1][2] The electronegative fluorine atoms pull electron density away from the amine, making it a less effective nucleophile for attacking the activated carboxyl group of the growing peptide chain. This can lead to slow or incomplete coupling reactions and lower overall yields.

Selecting the Optimal Coupling Reagent

To overcome the challenge of reduced reactivity, more potent coupling reagents are often required. Standard carbodiimide reagents like DCC or DIC, even with additives like HOBt, may prove insufficient.[15] Uronium/aminium or phosphonium salt-based reagents are highly recommended.

Expert Insight: The choice of coupling reagent is critical. While standard reagents may suffice for a single, simple fluorinated residue, sequences with multiple or sterically hindered fluorinated amino acids demand higher-reactivity reagents to drive the reaction to completion and avoid deletion sequences.

Reagent Class Examples Reactivity Key Considerations
Carbodiimides DCC, DICStandardOften require additives (e.g., HOBt, Oxyma Pure) to reduce racemization. May be insufficient for difficult couplings.[15][16]
Uronium/Aminium Salts HBTU, TBTU, HCTUHighVery popular and effective. Byproducts are generally soluble. A slight risk of guanidinylation of the N-terminal amine if used in large excess.[17]
Uronium/Aminium Salts (HOAt-based) HATUVery HighHOAt-based active esters are more reactive than HOBt-based ones. Excellent for sterically hindered or poorly reactive amino acids.[17]
Uronium/Aminium Salts (Oxyma-based) COMUVery HighConsidered a safer alternative to potentially explosive benzotriazole-based reagents (HBTU, HATU).[17][18][19] Shows excellent coupling efficiency.[18]
Phosphonium Salts PyBOP, PyAOPHighEfficient reagents that do not cause guanidinylation side reactions.

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for the key workflows in synthesizing and characterizing fluorinated peptides.

Workflow for Fluorinated Peptide Synthesis and Analysis

The overall process can be visualized as a multi-stage workflow, from initial synthesis to final characterization, ensuring the identity and purity of the target peptide.

F_Peptide_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Resin Resin Preparation (Swelling) SPPS Fmoc-SPPS Cycles (Deprotection, Coupling, Capping) Resin->SPPS Iterative Cycles Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage Final Cycle Precipitation Crude Peptide Precipitation & Lysis Cleavage->Precipitation HPLC Preparative RP-HPLC Precipitation->HPLC MS Mass Spectrometry (LC-MS, MALDI-TOF) HPLC->MS Purity & Identity Check NMR 19F NMR Spectroscopy MS->NMR Confirm Incorporation CD Circular Dichroism NMR->CD Structural Analysis Final Pure, Characterized Fluorinated Peptide CD->Final

Caption: Overall workflow for fluorinated peptide synthesis.

Protocol 1: Automated Fmoc-SPPS of a Peptide Containing 4-Fluoro-L-phenylalanine

This protocol outlines the automated synthesis of a model decapeptide (Tyr-Gly-Gly-Phe(4-F)-Leu-Arg-Arg-Ile-Arg-Lys) on a 0.1 mmol scale.

Materials:

  • Fmoc-Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-protected amino acids (including Fmoc-L-Phe(4-F)-OH)

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing Solvents: DMF, Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

  • Resin Preparation: Swell 200 mg of Fmoc-Rink Amide resin in DMF for 30 minutes in the reaction vessel of an automated peptide synthesizer.

  • First Amino Acid Coupling (Manual or Automated):

    • Perform an initial Fmoc deprotection with 20% piperidine/DMF.

    • Couple the first amino acid (Fmoc-Lys(Boc)-OH).

  • Automated Synthesis Cycles (for each subsequent amino acid):

    • Fmoc Deprotection: Treat the resin with 20% piperidine/DMF for 5-10 minutes. Wash thoroughly with DMF.

    • Amino Acid Coupling:

      • Prepare the amino acid solution: Dissolve 0.5 mmol (5 eq) of the Fmoc-amino acid and 0.48 mmol (4.8 eq) of HATU in DMF.

      • Add 1.0 mmol (10 eq) of DIPEA to the amino acid solution to activate.

      • Immediately add the activated amino acid solution to the resin.

      • Allow to couple for 45-60 minutes. For the Fmoc-L-Phe(4-F)-OH step, extend the coupling time to 90 minutes or perform a double coupling.

    • Washing: Wash the resin extensively with DMF and IPA to remove excess reagents.

  • Final Deprotection: After the final coupling cycle, remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add 10 mL of the cleavage cocktail to the resin and shake at room temperature for 3 hours.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Rationale & Expertise:

  • Why HATU? HATU is chosen for its high reactivity, which is necessary to overcome the reduced nucleophilicity of any subsequent fluorinated amino acid's N-terminus and to ensure efficient coupling for all residues, minimizing deletion byproducts.[17]

  • Extended Coupling Time: The electronegativity of fluorine on the phenyl ring slightly deactivates the amino group of the next residue to be coupled. Extending the reaction time for the residue after the fluorinated one (or for the fluorinated residue itself if it's sterically demanding) ensures the reaction goes to completion.[1][2]

  • Cleavage Cocktail: TIS is included as a scavenger to prevent side reactions with sensitive residues like Trp or Met. While not in this specific sequence, it is good practice.

Part 3: Purification and Characterization

Purification by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.

Expert Insight: Fluorination typically increases the hydrophobicity of a peptide.[14] Therefore, expect a fluorinated peptide to have a longer retention time on an RP-HPLC column compared to its non-fluorinated analogue. The elution gradient may need to be adjusted accordingly (e.g., extended or steepened at higher organic solvent concentrations).

Characterization: Confirming Success

Multiple analytical techniques are required to confirm the successful synthesis and purity of the fluorinated peptide.

F_Peptide_Characterization cluster_primary Primary Structure & Purity cluster_secondary Incorporation & Conformation Peptide Purified Fluorinated Peptide MS Mass Spectrometry (LC-MS / MALDI-TOF) Peptide->MS Confirms Mass (Identity) HPLC_A Analytical RP-HPLC Peptide->HPLC_A Confirms Purity NMR 19F NMR Peptide->NMR Confirms F-incorporation & local environment CD Circular Dichroism Peptide->CD Assesses Secondary Structure

Caption: Key characterization techniques for fluorinated peptides.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF is used to confirm that the peptide has the correct molecular weight, verifying the incorporation of the fluorinated amino acid.

  • ¹⁹F NMR Spectroscopy: This is the definitive technique to confirm the presence and local environment of the fluorine atom.[8][9] Since biological systems have virtually no fluorine background, ¹⁹F NMR provides a clean signal.[8][9] The chemical shift of the ¹⁹F signal is highly sensitive to the local environment, providing information on protein folding and binding events.[9]

  • Circular Dichroism (CD) Spectroscopy: CD is used to assess the secondary structure of the peptide in solution. This is particularly important as a key application of fluorination is to induce or stabilize specific conformations, such as α-helices.[20] A comparison of the CD spectra of the fluorinated and non-fluorinated peptide can provide direct evidence of conformational ordering.

Part 4: Applications and Expected Outcomes

The successful incorporation of fluorinated amino acids can lead to significant improvements in peptide properties, which can be quantified.

Impact of Fluorination on Peptide Properties (Representative Data)
Property Non-Fluorinated Peptide Fluorinated Peptide Rationale / Effect Reference
Proteolytic Stability t₁/₂ = 15 min (in serum)t₁/₂ = 120 min (in serum)Fluorine atoms sterically and electronically shield the adjacent peptide bond from protease cleavage.[4][5]
Helicity (CD) 15% Helical Content45% Helical ContentThe gauche effect and increased hydrophobicity of fluorinated residues can stabilize α-helical secondary structures.[14][21]
Receptor Binding Affinity (Kd) 50 nM10 nMPre-organization of the peptide into its bioactive conformation reduces the entropic penalty of binding.[6]
RP-HPLC Retention Time 18.5 min22.1 minIncreased hydrophobicity from C-F bonds leads to stronger interaction with the stationary phase.[14]

Conclusion

The incorporation of fluorinated amino acids is a validated and powerful strategy for enhancing the therapeutic potential and utility of peptides. While the synthesis requires special consideration, particularly regarding the choice of coupling reagents and reaction times, the challenges are readily overcome with modern SPPS protocols. The profound and often predictable effects on metabolic stability, conformation, and binding affinity make peptide fluorination an essential technique for researchers, scientists, and drug development professionals. The use of ¹⁹F NMR as a direct analytical tool further enhances the value of this approach, providing unique insights into peptide structure and function.

References

  • Broguiere, N., et al. (2018). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. Available at: [Link]

  • O'Hagan, D. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry. Available at: [Link]

  • O'Hagan, D. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Semantic Scholar. Available at: [Link]

  • Boutureira, O., et al. (2009). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry. Available at: [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. Available at: [Link]

  • Broguiere, N., et al. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. Available at: [Link]

  • Basak, S., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. bioRxiv. Available at: [Link]

  • Koksch, B. (2015). Chapter 4. Fluorinated Amino Acids, Peptides, and Proteins. ResearchGate. Available at: [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. PubMed. Available at: [Link]

  • Zhou, J., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. Available at: [Link]

  • Korn, P., et al. (2018). Systematic Evaluation of Fluorination as Modification for Peptide-Based Fusion Inhibitors against HIV-1 Infection. ChemMedChem. Available at: [Link]

  • Jbara, M., et al. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers. Available at: [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. Available at: [Link]

  • Henry, K. E., & Gellman, S. H. (2025). 19F NMR-tags for peptidyl prolyl conformation analysis. Chemical Science. Available at: [Link]

  • Choe, J., et al. (2019). Fluorinated peptide biomaterials. Wiley Online Library. Available at: [Link]

  • Henry, K. E., & Gellman, S. H. (2025). 19F NMR-tags for peptidyl prolyl conformation analysis. RSC Publishing. Available at: [Link]

  • Berger, B. W., et al. (2011). Structural basis for the enhanced stability of highly fluorinated proteins. PNAS. Available at: [Link]

  • CSBio. (n.d.). Optimizing Peptide Coupling: Key Techniques. CSBio. Available at: [Link]

  • Jäger, E., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids. Available at: [Link]

  • Soloshonok, V. A., & Izawa, K. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Available at: [Link]

  • Carpino, L. A., et al. (1993). Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-PhaseAssembly of Peptides Incorporating Sterically Hindered Residues. The Journal of Organic Chemistry. Available at: [Link]

  • Peng, H., et al. (2022). Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for 19F-MRI. Chemistry – A European Journal. Available at: [Link]

  • O'Hagan, D. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. ANU Open Research. Available at: [Link]

  • Marsh, E. N. G. (2014). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chemical Biology. Available at: [Link]

  • Weist, M. R., et al. (2017). Synthesis of intrinsically disordered fluorinated peptides for modular design of high-signal 19F MRI agents. Biopolymers. Available at: [Link]

  • Chaume, G., et al. (2024). Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Dunne, J. F., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Furan Ring Stability & Troubleshooting in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams facing unexpected yield losses, API degradation, or formulation failures involving furan-containing compounds. The furan ring is a double-edged sword: it provides excellent rigid, hydrophobic geometry for target binding, but its electron-rich aromatic system is notoriously unstable under standard synthetic and physiological conditions.

This guide is designed to move beyond basic textbook definitions. Here, we will dissect the exact mechanistic causality of furan degradation, provide actionable troubleshooting FAQs, and establish self-validating experimental protocols to rigorously profile your compounds.

Mechanistic Causality: The "Why" Behind Furan Instability

To troubleshoot furan degradation, you must first understand the thermodynamic and kinetic drivers of its reactivity in different pH environments.

The Acidic Vulnerability Cascade

Furan is an electron-rich heteroaromatic ring. Unlike benzene, the oxygen atom in furan donates one of its lone pairs to the


-system to satisfy Hückel's rule (4n+2). In acidic conditions, this electron density makes the ring highly susceptible to electrophilic attack by protons.

Crucially, protonation does not preferentially occur on the oxygen atom. Instead, diffusion of an acidic proton leads to protonation at the carbon atoms, which is the rate-limiting step of the degradation process. Computational dynamics show that protonation at the


 position (C2/C5) is approximately 7 kcal/mol less activated (faster) than at the 

position (C3/C4) [1][1].

Once protonated, the ring loses its aromaticity, forming a highly reactive oxocarbenium-like intermediate. This intermediate undergoes rapid nucleophilic attack by water to form a furanol (e.g., 2,5-dihydro-2-furanol). Subsequent protonation of the furanol at the ring oxygen triggers the irreversible opening of the ring, yielding 1,4-dicarbonyl compounds (like succinaldehyde) [1][1]. These dicarbonyls are highly prone to condensation, leading to the dark, insoluble polymers (humins/resins) often observed in degraded samples.

Mechanism N1 Furan Ring N2 Protonated Furan N1->N2 H+ (Rate-limiting) N3 Furanol Intermediate N2->N3 + H2O N4 1,4-Dicarbonyl N3->N4 Ring Opening N5 Polymerization N4->N5 Condensation

Acid-catalyzed furan ring opening and subsequent polymerization pathway.

Stability in Basic Conditions

In contrast to acids, furans are generally stable in mild to moderate basic conditions because the electron-rich


-cloud repels nucleophiles like hydroxide ions. However, degradation can still occur under specific extremes:
  • Strong Organometallic Bases: Reagents like

    
    -butyllithium will quantitatively deprotonate the acidic 
    
    
    
    proton, forming 2-furyllithium.
  • Hot Alkaline Aqueous Media: Prolonged exposure to strong aqueous bases (e.g., NaOH at 80 °C) can induce slow degradation or side reactions, such as the Cannizzaro reaction in formyl-substituted furans (like furfural) [2][2].

Troubleshooting Guide (FAQs)

Q: My furan-containing API degrades completely during the aqueous acidic workup of my reaction. How can I recover my product? A: The low pH of your aqueous layer is driving the hydration and ring-opening cascade. Solution: Never subject unprotected furans to strong mineral acids (HCl, H2SO4) during workup. Quench your reactions with a mild buffer (e.g., saturated


 or phosphate buffer at pH 7.4) before phase separation. If an acidic environment is absolutely required to protonate a basic amine on your molecule, use the weakest possible organic acid (like acetic acid) and perform the extraction at 0 °C to kinetically slow the ring-opening process.

Q: We observe dark, insoluble resins forming at the bottom of our storage flasks over time. What is happening? A: You are witnessing auto-catalyzed polymerization. Furan exposure to air can lead to the formation of peroxides (2,5-addition of oxygen), which slowly decompose to generate trace acids [3][3]. These trace acids initiate the ring-opening to 1,4-dicarbonyls, which then polymerize into humins. Solution: Furan derivatives should be stabilized with a small amount of an antioxidant (like hydroquinone or BHT), stored over mild basic alumina to scavenge trace acids, and kept under an inert argon atmosphere at -20 °C.

Q: How can I synthetically modify my furan lead compound to improve its acid stability for oral dosing (stomach acid exposure)? A: Because protonation is driven by the electron density of the ring, you must reduce this density. Introducing strong electron-withdrawing groups (EWGs)—such as fluorine, trifluoromethyl (


), or carboxylic acids (

)—at the

or

positions markedly improves the furan ring's stability under acidic conditions by destabilizing the intermediate oxocarbenium ion [2][2].

Workflow S1 Observe API Degradation S2 Check Reaction pH S1->S2 S3 Acidic (pH < 4) S2->S3 S4 Basic (pH > 10) S2->S4 S5 Buffer Workup / Use EWGs S3->S5 Prevent Ring Opening S6 Lower Temp / Avoid Strong Base S4->S6 Prevent Deprotonation

Troubleshooting workflow for furan degradation in synthetic processes.

Self-Validating Experimental Protocol: Kinetic Stability Profiling

To accurately determine the half-life (


) of a furan derivative, you cannot simply run a reaction and check a TLC plate. Ring-opened products often lack a UV chromophore and will be invisible to standard UV-Vis detectors, leading to false mass-balance assumptions.

Use the following self-validating LC-MS protocol to profile pH-dependent degradation.

Step 1: Substrate & Matrix Preparation

  • Prepare a 10 mM stock solution of the furan substrate in a non-nucleophilic, polar aprotic solvent (e.g., LC-MS grade Acetonitrile).

  • Prepare the test matrices: 0.1 M HCl (pH 1, simulating stomach acid) and 0.1 M NaOH (pH 13, simulating harsh basic conditions).

Step 2: Controlled Incubation

  • In a thermoshaker set to 37 °C, add 50

    
    L of the furan stock to 950 
    
    
    
    L of the test matrix (final concentration: 0.5 mM).
  • Start the timer.

Step 3: Self-Validating Quench (CRITICAL)

  • Causality: You must instantly halt the reaction before analysis, but the quench itself must not destroy the API.

  • Validation Control (

    
    ): Before starting the main experiment, take 950 
    
    
    
    L of the test matrix, immediately neutralize it with an equal volume of cold quenching buffer (e.g., 0.2 M Phosphate buffer pH 7.4 for the acid test), and then spike in the 50
    
    
    L furan stock. Analyze this via LC-MS. If degradation is observed here, your analytical method or quench buffer is incompatible with the API.
  • Sampling: At

    
     hours, withdraw 100 
    
    
    
    L of the reaction mixture and immediately inject it into 100
    
    
    L of the cold quenching buffer containing a stable-isotope-labeled internal standard.

Step 4: LC-MS Quantification

  • Analyze the quenched samples using LC-MS (ESI+ or ESI- depending on the molecule).

  • Do not rely on UV traces. Track the Extracted Ion Chromatogram (EIC) of the parent mass

    
    , as well as the 
    
    
    
    Da (hydration) and
    
    
    Da (ring-opened diol) masses to confirm the mechanistic pathway.

Step 5: Kinetic Calculation

  • Plot

    
     versus time. A linear fit confirms pseudo-first-order kinetics, allowing you to extract the rate constant (
    
    
    
    ) and calculate
    
    
    .

Quantitative Kinetic Data Summary

The stability of the furan ring is highly dependent on its substituents. Below is a consolidated table of kinetic degradation data for common furanic platform chemicals under stress conditions, demonstrating the first-order nature of their decomposition and the high activation energies required [4][4].

SubstrateTest ConditionsKinetic OrderActivation Energy (

)
Primary Degradation Pathway
Furan (Unsubstituted) Dilute Acid (pH < 3), 80 °C1st Order~80 - 90 kJ/molRing opening to succinaldehyde & polymerization
5-Hydroxymethylfurfural (5-HMF)

(aq), 100–170 °C
1st Order110 kJ/molHydration to levulinic acid & formic acid
2-Hydroxyacetylfuran (2-HAF)

(aq), 100–170 °C
1st Order98.7 ± 2.2 kJ/molRing opening, levulinic acid, & humin formation
Furfural NaOH (aq), 80 °CComplexN/A (Base-mediated)Cannizzaro reaction & slow resin formation

Note: 2-HAF exhibits a lower activation energy than 5-HMF, indicating it is less stable under identical acidic conditions. This highlights how side-chain electronics drastically alter ring stability.

References

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels.[Link]

  • Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. ACS Sustainable Chemistry & Engineering.[Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ResearchGate.[Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.[Link]

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Technical Support Center: Troubleshooting Peptide Coupling Reactions with Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Solid Phase Peptide Synthesis (SPPS) Support Center. Steric hindrance—caused by α,α-dialkyl groups (e.g., Aib), N-alkylation (e.g., N-methyl amino acids), or β-branching (e.g., Val, Ile, Thr)—dramatically increases the activation energy required for successful amide bond formation.

This guide provides diagnostic workflows, causality-driven FAQs, and self-validating protocols to rescue failing syntheses.

Part 1: Diagnostic FAQs & Root Cause Analysis

Q1: I am trying to couple an amino acid onto an N-methylated residue (e.g., Fmoc-Ala-OH onto N-Me-Val-Resin). My LC-MS shows a +98 Da adduct and the synthesis has completely stalled. What went wrong? Root Cause: The +98 Da mass shift is the definitive signature of guanidinylation [1]. You likely used a uronium/aminium-based coupling reagent like HATU or HBTU. Because the resin-bound N-methyl amine is sterically hindered, it acts as a very slow nucleophile. Instead of attacking the desired active ester, the unreacted amine directly attacks the electrophilic carbon of the excess HATU molecule. This forms a stable tetramethylguanidinium adduct, permanently capping your peptide chain. The Fix: Immediately switch to a phosphonium-based reagent (e.g., PyAOP)[4] or a carbodiimide system (DIC/Oxyma) [3]. These reagents lack the aminium carbon and physically cannot cause guanidinylation.

Q2: My sequence contains consecutive Aib (α-aminoisobutyric acid) residues. Even with HATU, the coupling is incomplete after 4 hours. How do I force this reaction? Root Cause: Aib residues possess gem-dimethyl groups at the alpha-carbon, creating a massive steric shield. Furthermore, consecutive Aib residues strongly induce rigid


-helical secondary structures, causing the peptide backbone to fold and bury the N-terminal amine.
The Fix:  Overcoming this requires both high thermal energy and highly reactive leaving groups. Switch to Microwave-Assisted SPPS (MW-SPPS) at 75°C–90°C using COMU or DIC/Oxyma Pure [3]. The thermal energy increases molecular collision rates and briefly denatures the rigid helical structures, exposing the amine.

Q3: The synthesis fails around residue 10, which is a stretch of Val and Ile residues. Is this pure steric hindrance? Root Cause: While β-branched amino acids are hindered, sequence-dependent failure at this length is typically caused by on-resin aggregation . The hydrophobic Val/Ile side chains promote inter-chain hydrogen bonding between adjacent peptide backbones, creating an impenetrable beta-sheet gel that blocks reagent diffusion [2]. The Fix: Introduce chaotropic salts (e.g., 0.1 M LiCl in DMF) into your coupling solvent. The lithium ions coordinate with the backbone carbonyls, disrupting the inter-chain hydrogen bonding network and re-swelling the resin.

Part 2: Mechanistic Workflows

To systematically troubleshoot hindered couplings, follow the diagnostic decision tree below.

TroubleshootingWorkflow Start Incomplete Coupling Detected (Positive Chloranil/Kaiser Test) CheckAA Identify Source of Steric Hindrance Start->CheckAA NMethyl N-Methylated Amine (Secondary Amine) CheckAA->NMethyl AlphaAlkyl α,α-Dialkyl (e.g., Aib, Iva) CheckAA->AlphaAlkyl BetaBranch β-Branched / Aggregation (e.g., Val, Ile, Thr) CheckAA->BetaBranch NMethylAction Use PyAOP / HOAt Avoid Uronium Reagents (Prevents Guanidinylation) NMethyl->NMethylAction AlphaAlkylAction Use COMU or DIC/Oxyma Apply Microwave Heating (75°C - 90°C) AlphaAlkyl->AlphaAlkylAction BetaBranchAction Add 0.1M LiCl or use Pseudoproline Dipeptides to disrupt aggregation BetaBranch->BetaBranchAction Evaluate Verify via Microcleavage & LC-MS Analysis NMethylAction->Evaluate AlphaAlkylAction->Evaluate BetaBranchAction->Evaluate

Fig 1. Diagnostic decision tree for troubleshooting sterically hindered peptide couplings.

The Danger of Uronium Reagents with Slow Amines

Understanding the kinetics of side-reactions is critical. The diagram below illustrates why standard reagents fail with N-methylated amino acids.

Guanidinylation SlowAmine Sterically Hindered Resin-Bound Amine (e.g., N-Me-Val) PeptideBond Successful Peptide Bond (Slow Pathway) SlowAmine->PeptideBond Attack on Ester Guanidino Tetramethylguanidinium Adduct (+98 Da Chain Termination) SlowAmine->Guanidino Direct attack on Uronium carbon (Fast Pathway) Uronium Uronium/Aminium Reagent (e.g., HATU, HBTU) ActiveEster OAt / OBt Active Ester (Desired Intermediate) Uronium->ActiveEster Base (DIPEA) Uronium->Guanidino Excess Reagent ActiveEster->PeptideBond Nucleophilic Attack

Fig 2. Kinetic competition leading to guanidinylation chain termination in hindered amines.

Part 3: Quantitative Reagent Selection

Selecting the correct coupling chemistry is the most critical variable. Use the table below to match the reagent to your specific steric challenge [1, 3].

ReagentChemical ClassBest ApplicationGuanidinylation RiskThermal Stability (MW-SPPS)
HATU AminiumPrimary amines, slight hindranceHigh (Fatal for N-Me AAs)Poor (Degrades >60°C)
COMU Uronium (Oxyma)Aib, highly hindered primary AAsModerateModerate (Up to 75°C)
PyAOP PhosphoniumN-methyl amino acidsZero Good
DIC / Oxyma Carbodiimide + AdditiveUniversal, Consecutive AibZero Excellent (Stable >90°C)

Part 4: Self-Validating Experimental Protocols

Do not rely blindly on automated synthesizers when dealing with hindered residues. Implement these self-validating protocols to ensure step-by-step success.

Protocol A: Microwave-Assisted Coupling of α,α-Dialkyl Amino Acids (e.g., Aib)

Causality: Carbodiimides (DIC) paired with Oxyma Pure exhibit superior thermal stability compared to uronium salts, making them ideal for high-temperature microwave couplings required to overcome Aib's steric shield [3].

Methodology:

  • Preparation: Swell the resin in DMF for 20 minutes.

  • Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-Aib-OH and 4.0 equivalents of Oxyma Pure in DMF (0.1 M concentration). Add 4.0 equivalents of DIC. Stir for 2 minutes to pre-activate.

  • Coupling: Transfer the activated mixture to the resin.

  • Microwave Application: Heat the reaction vessel to 75°C for 15 minutes using dynamic microwave irradiation.

  • Washing: Drain and wash the resin with DMF (5 x 1 min).

  • Self-Validation (Microcleavage):

    • Extract ~1 mg of resin.

    • Treat with 50 µL of Cleavage Cocktail (95% TFA / 2.5% TIPS / 2.5% H₂O) for 30 minutes.

    • Evaporate TFA, reconstitute in MeCN/H₂O, and analyze via LC-MS to confirm the mass shift of the coupled Aib residue before proceeding to Fmoc deprotection.

Protocol B: PyAOP-Mediated Coupling to N-Methyl Amines

Causality: PyAOP is a phosphonium salt. It effectively activates the incoming amino acid as an highly reactive HOAt ester without presenting an electrophilic aminium carbon, completely eliminating the risk of guanidinylation [4].

Methodology:

  • Solvent Modification: Swell the resin in a 1:1 (v/v) mixture of DMF and DCM. Why? DCM provides superior swelling properties for polystyrene resins, helping to physically open the polymer matrix and expose buried N-methyl sites.

  • Activation: Dissolve 3.0 equivalents of the incoming Fmoc-AA-OH, 3.0 equivalents of PyAOP, and 3.0 equivalents of HOAt in the DMF/DCM mixture.

  • Base Addition: Add 6.0 equivalents of DIPEA to the mixture. The solution will turn yellow.

  • Coupling: Add immediately to the resin and agitate at room temperature for 2 hours.

  • Double Coupling: Drain the reaction and strictly repeat steps 2–4 with fresh reagents.

  • Self-Validation (Chloranil Test):

    • Standard Kaiser tests yield false negatives for secondary amines.

    • Extract a few resin beads and add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF.

    • Let stand for 5 minutes. A dark blue/green bead indicates unreacted N-methyl amines (incomplete coupling). A colorless/yellow bead confirms successful coupling.

References

Validation & Comparative

Comparative Analysis of Furan-2-yl Alanine vs. Phenylalanine in Peptide Engineering

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of peptide drug development, aromatic amino acids are fundamental for establishing hydrophobic cores and driving protein-protein interactions (PPIs). Phenylalanine (Phe) has historically served as the quintessential inert hydrophobic anchor. However, the strategic substitution of Phe with the non-canonical amino acid furan-2-yl alanine (also known as 2-furylalanine or Fur) introduces a paradigm shift.

By replacing the carbocyclic benzene ring with a heterocyclic furan ring, researchers can manipulate steric volume, alter target selectivity, and introduce "Trojan horse" inducible reactivity for site-selective crosslinking. This guide provides an objective, data-driven comparison of these two residues, detailing their physicochemical divergence and providing validated protocols for their application.

Physicochemical Divergence and Target Selectivity

The fundamental difference between Phe and 2-furylalanine lies in the geometry and electronic nature of their respective side chains. While both are aromatic, the furan ring is a 5-membered heterocycle containing an oxygen atom, which acts as a weak hydrogen-bond acceptor and significantly reduces the residue's overall lipophilicity and van der Waals volume compared to the 6-membered phenyl ring.

Table 1: Physicochemical and Functional Comparison
PropertyPhenylalanine (Phe)Furan-2-yl Alanine (2-Furylalanine)
Side Chain Structure Benzene (6-membered, carbocyclic)Furan (5-membered, heterocyclic)
Steric Volume Large van der Waals volumeReduced volume (isosteric with Histidine)
Hydrophobicity (LogP) Highly lipophilicModerate (Oxygen acts as H-bond acceptor)
Chemical Reactivity Inert under physiological conditionsInducible reactivity (via oxidation)
Primary Utility Structural anchor, hydrophobic packingTarget selectivity tuning, covalent crosslinking
Structural Causality in Pocket Binding

The reduced volume of 2-furylalanine makes it an exceptional tool for targeting restricted hydrophobic pockets where Phe causes steric clashes.

BindingLogic Phe Phenylalanine (Phe) Large Hydrophobic Volume CycA Cyclin A2 Pocket (Accommodates larger rings) Phe->CycA High Affinity CycD Cyclin D1 Pocket (Restricted volume, Val60) Phe->CycD Steric Clash Fur 2-Furylalanine (Fur) Reduced Volume & Heteroatom Fur->CycA Lower Affinity Fur->CycD High Affinity

Binding affinity logic of Phe vs. 2-Furylalanine in Cyclin A2 and D1 hydrophobic pockets.

Case Study: Modulating Kinase Inhibitor Selectivity

A prime example of leveraging 2-furylalanine's reduced volume is found in the development of Cyclin-Dependent Kinase (CDK) inhibitors. In a structural analysis of CGI peptides [1], researchers compared the binding of peptide inhibitors to the hydrophobic grooves of Cyclin A2 and Cyclin D1.

The Mechanistic Driver: Cyclin D1 possesses a highly restricted primary hydrophobic pocket because it contains a Valine residue (Val60) at a critical position where Cyclin A2 contains a larger Leucine (Leu214). When standard Phe-containing peptides attempt to bind Cyclin D1, the large phenyl ring is sterically displaced. By substituting Phe with 2-furylalanine, the closer proximity of the furan heteroatom to Val60 prevents this displacement, shifting the peptide's selectivity toward the CDK4/Cyclin D1 complex.

Table 2: CDK Kinase Activity Inhibition (Fold Decrease vs. Native)

Data represents the fold decrease in kinase activity upon substitution in different peptide contexts. [1]

Peptide ContextAmino Acid SubstitutionCDK2 / Cyclin A2CDK4 / Cyclin D1Selectivity Shift
p107 2-Furylalanine (X1)2.8-fold decrease2.6-fold decreaseNeutral / Slight D1 preference
p21 2-Furylalanine (X1)4.7-fold decrease7.6-fold decreaseStrong D1 preference
p107 2-Thienylalanine (X2)8.2-fold decrease3.9-fold decreaseA2 preference (due to bulky Sulfur)

Harnessing Inducible Reactivity: The Furan Oxidation Pathway

Unlike Phenylalanine, which remains permanently inert, 2-furylalanine acts as a "Trojan horse." It remains stable during standard Solid-Phase Peptide Synthesis (SPPS) and physiological circulation but can be selectively activated via oxidation (using Singlet Oxygen or N-bromosuccinimide) [2].

Oxidation triggers a ring-opening event, converting the furan into a highly reactive cis-butene-1,4-dial (a 4-oxo-enal) intermediate. This electrophile rapidly undergoes nucleophilic attack by adjacent Lysine or Cysteine side chains, enabling site-selective peptide cyclization or protein-protein crosslinking [3].

Workflow A 1. Peptide Synthesis (SPPS or FIT) V1 Validation: ESI-MS (Confirm Base Mass) A->V1 B 2. Oxidative Activation (NBS or Singlet Oxygen) V1->B C 3. Reactive Intermediate (cis-butene-1,4-dial) B->C V2 Validation: MALDI-TOF (Confirm +16 Da Shift) C->V2 D 4. Nucleophilic Trapping (Lysine / Cysteine) V2->D E 5. Stable Conjugate (Pyrrole Cyclization) D->E V3 Validation: 1H-NMR (Confirm Pyrrole Protons) E->V3

Self-validating workflow for 2-Furylalanine oxidative activation and peptide cyclization.

Self-Validating Experimental Protocol: Furan-Mediated Cyclization

To ensure high-fidelity results, the following protocol for pyrrole-mediated peptide cyclization incorporates mandatory self-validation checkpoints [3]. This method utilizes N-bromosuccinimide (NBS) for rapid, controlled furan oxidation.

Step 1: Peptide Synthesis and Purification
  • Action: Synthesize the target peptide containing Fmoc-L-2-furylalanine and a nucleophilic residue (e.g., Lysine) spaced 3–5 residues apart using standard Fmoc-SPPS. Cleave from the resin using a standard TFA/TIPS/H2O cocktail.

  • Causality: The furan ring is completely stable under acidic cleavage conditions, unlike other reactive crosslinkers that might degrade.

  • Validation Checkpoint 1: Purify via RP-HPLC and analyze via ESI-MS. Pass criteria: Observation of the exact theoretical mass of the linear, unoxidized peptide.

Step 2: Oxidative Activation
  • Action: Dissolve the purified peptide in 500 mM HEPES buffer (pH 7.5) to a final concentration of 100 µM. Add 1.0 equivalent of freshly prepared N-bromosuccinimide (NBS) solution. Incubate on ice for 15 minutes.

  • Causality: NBS acts as a mild, chemoselective oxidant. It specifically attacks the electron-rich furan ring to yield the cis-butene-1,4-dial intermediate without oxidizing native inert residues (like Phe, Leu, or Val).

  • Validation Checkpoint 2: Quench a 1 µL aliquot and analyze via MALDI-TOF MS. Pass criteria: A mass shift of +16 Da, corresponding to the addition of one oxygen atom during the furan ring-opening.

Step 3: Nucleophilic Trapping and Imine Formation
  • Action: Adjust the pH of the reaction mixture to 5.5 using dilute phosphoric acid. Incubate at room temperature for 2 hours.

  • Causality: Lowering the pH protonates competing external nucleophiles but optimizes the intramolecular attack of the Lysine ε-amino group onto the dialdehyde, driving the formation of a cyclic imine intermediate.

Step 4: Reductive Aromatization
  • Action: Add 5 equivalents of Sodium Cyanoborohydride (NaCNBH₃) and incubate for an additional 4 hours.

  • Causality: NaCNBH₃ is a mild reducing agent that drives the dehydration and aromatization of the intermediate, yielding a highly stable, irreversible pyrrole crosslink.

  • Validation Checkpoint 3: Isolate the final product via HPLC and analyze via ¹H-NMR. Pass criteria: Disappearance of the furan protons and the emergence of distinct pyrrole proton signals (typically around 6.0–6.5 ppm), alongside a final mass shift corresponding to the loss of H₂O.

References

  • Structural and functional analysis of cyclin D1 reveals p27 and substrate inhibitor binding requirements Source: National Institutes of Health (NIH) / PubMed Central URL:[Link] [1]

  • Site-selective peptide and protein labelling & crosslinking Source: Royal Society of Chemistry (RSC) URL:[Link] [2]

  • Pyrrole-Mediated Peptide Cyclization Identified through Genetically Reprogrammed Peptide Synthesis Source: MDPI - Biomedicines URL:[Link] [3]

The Alchemist's Choice: A Comparative Guide to Peptide Coupling Reagents for Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

For the Modern Peptide Chemist: Navigating the Complexities of Incorporating Novel Moieties

The incorporation of unnatural amino acids (UAAs) into peptide scaffolds has become a cornerstone of modern drug discovery and materials science. These novel building blocks offer unparalleled opportunities to enhance peptide stability, modulate biological activity, and introduce unique functionalities. However, the very structural diversity that makes UAAs so valuable also presents significant challenges to the synthetic chemist. Steric hindrance, altered electronics, and unique side-chain functionalities can render standard peptide coupling protocols inefficient, leading to low yields, incomplete reactions, and a high risk of racemization.

This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of commonly used peptide coupling reagents for the successful incorporation of UAAs. Moving beyond a simple catalog of reagents, we will delve into the mechanistic underpinnings of their performance, supported by experimental data, to empower you to make informed decisions for your most challenging synthetic targets.

The Challenge of the Unnatural: Why Standard Couplings Falter

The smooth formation of a peptide bond is a finely tuned orchestration of activation and nucleophilic attack. The introduction of a UAA can disrupt this harmony in several ways:

  • Steric Hindrance: Bulky side chains, α,α-disubstitution, or N-methylation can physically obstruct the approach of the incoming amine to the activated carboxylic acid, dramatically slowing down the coupling reaction.

  • Electronic Effects: Electron-withdrawing or -donating groups on the UAA side chain can alter the reactivity of the carboxyl group or the nucleophilicity of the amine, respectively.

  • Conformational Constraints: Cyclic or otherwise conformationally restricted UAAs can impose geometric constraints that are unfavorable for the transition state of the coupling reaction.

  • Side-Chain Reactivity: The unique functional groups present in some UAAs may be incompatible with standard coupling conditions, leading to unwanted side reactions.

Overcoming these hurdles requires a judicious selection of the coupling reagent, as their mechanisms of action and inherent reactivity vary significantly.

A Comparative Analysis of Coupling Reagent Classes

Peptide coupling reagents can be broadly categorized into three main classes: carbodiimides, phosphonium salts, and aminium/uronium salts. Each class offers a distinct set of advantages and disadvantages when faced with the challenge of coupling UAAs.

Carbodiimides: The Workhorses with a Need for Support

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are among the oldest and most cost-effective coupling reagents.[1] Their mechanism involves the formation of a highly reactive O-acylisourea intermediate. However, this intermediate is prone to rearrangement into an unreactive N-acylurea and can also lead to racemization via the formation of a 5(4H)-oxazolone intermediate.[2][3]

For the coupling of UAAs, particularly those prone to racemization, the use of carbodiimides alone is generally not recommended. Their efficacy is dramatically improved by the addition of nucleophilic additives that intercept the O-acylisourea to form a more stable and less racemization-prone active ester.

  • HOBt (1-Hydroxybenzotriazole): The classic additive, HOBt, has been a mainstay in peptide synthesis for decades. While effective at suppressing racemization with many standard amino acids, its performance with sterically hindered UAAs can be sluggish.[4]

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A significant advancement over HOBt, OxymaPure offers superior racemization suppression and often leads to higher coupling efficiencies, especially for challenging sequences.[5] Its non-explosive nature also presents a significant safety advantage over benzotriazole-based additives.[5] The DIC/Oxyma combination has proven particularly effective for the iterative coupling of the sterically demanding α,α-disubstituted amino acid, 2-aminoisobutyric acid (Aib).

Phosphonium Salts: Robust Reagents for Hindered Couplings

Phosphonium salts, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), represent a significant step up in reactivity. They react with the carboxylate to form an acyloxyphosphonium salt, which then converts to a reactive OBt or OAt ester.

A key advantage of phosphonium reagents is that they do not react with the free N-terminal amine of the peptide chain, a side reaction that can occur with aminium/uronium salts, leading to chain termination.[5] This makes them particularly well-suited for segment and cyclization reactions.

  • PyBOP: A widely used and effective reagent, PyBOP demonstrates good performance in many standard and moderately challenging couplings. However, for highly hindered residues like N-methylated amino acids, it can be inefficient.[6]

  • PyAOP: The 7-aza-benzotriazole analogue of PyBOP, PyAOP, is a more reactive reagent due to the electronic properties of the HOAt moiety. It has shown particular efficacy in the coupling of N-methylated amino acids.[4]

  • PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate): This highly reactive phosphonium salt has been successfully employed for the coupling of N-methylated and other sterically hindered amino acids where other reagents have failed.[7] However, its high reactivity can also increase the risk of racemization if not carefully controlled.[8]

Aminium/Uronium Salts: The Powerhouses of Modern Peptide Synthesis

This class of reagents, which includes well-known examples like HBTU, HATU, and the more recent COMU, are among the most efficient coupling reagents available today.[1] They rapidly generate active esters, leading to fast reaction times and high yields, even for difficult couplings.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): For many years, HBTU was the gold standard for peptide coupling. It offers a good balance of reactivity and cost-effectiveness. However, for particularly challenging UAAs, it can be outperformed by more modern reagents.[9]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): The incorporation of the 7-aza-hydroxybenzotriazole (HOAt) moiety makes HATU significantly more reactive than HBTU.[6] It is widely regarded as one of the most effective coupling reagents for sterically hindered and N-methylated amino acids, consistently providing high yields and low levels of racemization.[6][9]

  • HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): HCTU offers a compelling balance of high reactivity, often comparable to HATU, with a lower cost.[10] It has been successfully used for the rapid synthesis of peptides containing D-amino acids and other challenging sequences.[11]

  • COMU® ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a third-generation uronium salt based on OxymaPure, COMU combines high reactivity with an excellent safety profile.[12] It has demonstrated performance equal to or even exceeding that of HATU in many cases, particularly in terms of racemization suppression.[13] The by-products of COMU are also more water-soluble, facilitating purification and aligning with the principles of green chemistry.[5]

Quantitative Data Summary

The following tables summarize the performance of various coupling reagents for different classes of unnatural amino acids, based on data from the cited literature. It is important to note that direct comparisons can be challenging as results are often dependent on the specific peptide sequence and reaction conditions.

Table 1: Performance of Coupling Reagents for Sterically Hindered Amino Acids (e.g., D-Leucine, α,α-disubstituted, N-methylated)

Coupling ReagentClassTypical Reaction TimeCoupling Efficiency (Yield)PurityRisk of EpimerizationReference(s)
HATU Aminium Salt20 - 45 min> 99.5%Very HighVery Low[6][9]
COMU Aminium SaltFastHighVery HighVery Low[12][13]
HCTU Aminium SaltFastHighHighLow[10][11]
PyAOP Phosphonium Salt30 - 60 minHighHighLow[4]
PyBOP Phosphonium Salt30 - 60 min98 - 99%HighLow[9]
HBTU Aminium Salt30 - 60 min98 - 99.5%HighLow to Moderate[7][9]
DIC/Oxyma Carbodiimide60 - 120 min95 - 98%GoodLow
DIC/HOBt Carbodiimide60 - 120 min95 - 98%GoodLow[9]

Table 2: Performance of Coupling Reagents for Conformationally Constrained and β-Amino Acids

Coupling ReagentClassApplication ExamplePerformance NotesReference(s)
HATU Aminium SaltTic, HOTicEffective in overcoming coupling difficulties.
DIC/HOAt CarbodiimideTic, HOTicEffective in overcoming coupling difficulties.
PyBOP Phosphonium SaltCyclic β-sugar amino acidsFound to be the optimal reagent in a comparative study.[14]

Experimental Protocols

The following are generalized protocols for the solid-phase peptide synthesis (SPPS) of peptides containing unnatural amino acids. The key variable is the coupling step.

General SPPS Workflow

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Repeat for each amino acid Washing2 Washing Coupling->Washing2 Washing2->Deprotection Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Purification Purification Cleavage->Purification

Caption: A simplified workflow for solid-phase peptide synthesis.

Protocol 1: Coupling of a Sterically Hindered UAA using HATU
  • Resin Preparation: Following standard Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF.

  • Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-protected UAA (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation solution and mix for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 30-60 minutes. For particularly difficult couplings, the reaction time may be extended, or a double coupling may be performed.[15]

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

Protocol 2: Coupling of an α,α-Disubstituted UAA (e.g., Aib) using DIC/Oxyma
  • Resin Preparation: As in Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-Aib-OH (3 equivalents) and OxymaPure (3 equivalents) in DMF.

  • Carbodiimide Addition: Add DIC (3 equivalents) to the solution and mix briefly.

  • Coupling Reaction: Immediately add the coupling solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing and Monitoring: As in Protocol 1.

Mechanistic Insights: Why Reagent Choice Matters

The superior performance of modern aminium and phosphonium salts in coupling UAAs can be attributed to several factors at the molecular level.

Coupling_Mechanism cluster_Aminium Aminium/Uronium Salt (e.g., HATU) cluster_Carbodiimide Carbodiimide (e.g., DIC/Oxyma) cluster_Racemization Racemization Pathway HATU_activation R-COOH + HATU Fast Activation Highly Reactive OAt-ester Oxazolone Activated Amino Acid Oxazolone Formation Racemization HATU_activation:f0->Oxazolone:f0 Slow Amine R'-NH2 HATU_activation:f2->Amine Fast Coupling DIC_activation R-COOH + DIC O-acylisourea Oxyma Oxyma-ester DIC_activation:f1->Oxazolone:f0 Can be significant DIC_activation:f3->Amine Coupling Peptide Peptide Bond Amine->Peptide

Caption: Competing pathways of peptide bond formation and racemization.

The key to minimizing racemization is to ensure that the rate of aminolysis of the active intermediate is significantly faster than the rate of oxazolone formation. Reagents like HATU and COMU generate highly reactive active esters that are rapidly consumed by the incoming amine, thus minimizing the lifetime of the activated species and suppressing the racemization pathway.[12] In contrast, the O-acylisourea intermediate formed by carbodiimides can have a longer lifetime, increasing the opportunity for both rearrangement and racemization. Additives like Oxyma mitigate this by rapidly converting the O-acylisourea to a more stable active ester.

Conclusion and Recommendations

The successful incorporation of unnatural amino acids is a critical enabler of innovation in peptide-based therapeutics and materials. While the challenges are significant, a rational approach to the selection of coupling reagents can lead to high-yielding and stereochemically pure products.

  • For Routine and Cost-Effective Synthesis of Less Hindered UAAs: The DIC/Oxyma system provides a safe, economical, and often effective solution.

  • For Sterically Hindered and N-Methylated Amino Acids: HATU remains a gold standard, offering high reactivity and excellent suppression of racemization. COMU is an equally, if not more, potent alternative with a superior safety profile and "greener" credentials.

  • For Extremely Challenging Couplings (e.g., multiple contiguous α,α-disubstituted residues): More specialized reagents such as PyBroP or the conversion to acyl fluorides may be necessary.

  • For Fragment Condensation and Cyclization: Phosphonium reagents like PyAOP are often the preferred choice to avoid the potential for guanidinylation side reactions.

Ultimately, the optimal coupling strategy is dependent on the specific unnatural amino acid and the peptide sequence. It is always advisable to perform small-scale test couplings to identify the most effective reagent and conditions for a new and challenging synthetic target. By understanding the principles outlined in this guide, researchers can navigate the complexities of UAA incorporation with greater confidence and success.

References

  • Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Microbiology. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Omega. [Link]

  • Highlights in synthesis - unnatural amino acids. BioAscent. [Link]

  • Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory. [Link]

  • Coupling Reagents. AAPPTEC. [Link]

  • Reprogramming natural proteins using unnatural amino acids. RSC Publishing. [Link]

  • Fast conventional Fmoc solid-phase peptide synthesis with HCTU. PubMed. [Link]

  • Comparative study of methods to couple hindered peptides. PubMed. [Link]

  • α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. CORE. [Link]

  • Yield and purity of the synthesized peptides by the three protocols. ResearchGate. [Link]

  • Combined Unnatural Amino Acid Incorporation & Click-Chemistry l Protocol Preview. YouTube. [Link]

  • Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations. PMC. [Link]

  • Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes. Springer Nature Experiments. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. [Link]

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A Comparative Guide to Assessing the Toxicity of Furan Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. However, the bioactivation of the furan ring can lead to the formation of reactive metabolites, raising significant toxicological concerns, including cytotoxicity, genotoxicity, and carcinogenicity. A thorough and nuanced assessment of the toxicological profile of furan derivatives is therefore paramount in drug discovery and development. This guide provides a comparative analysis of key in vitro and in vivo methodologies for evaluating the toxicity of furan derivatives, offering insights into the rationale behind experimental choices and the interpretation of results to empower researchers in making informed decisions.

The Underpinning of Furan Derivative Toxicity: Metabolic Activation

The toxicity of many furan derivatives is not inherent to the parent molecule but arises from its metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver.[1][2] The central mechanism involves the oxidation of the furan ring to form a highly reactive and electrophilic intermediate, cis-2-butene-1,4-dial.[3][4] This reactive metabolite can covalently bind to cellular macromolecules, including proteins and DNA, initiating a cascade of toxic events.[2][3] Understanding this mechanism is crucial as it dictates the choice of appropriate in vitro and in vivo models, which must possess the necessary metabolic competence to unmask the potential toxicity of these compounds.

Below is a diagram illustrating the metabolic activation pathway of furan derivatives.

Furan Furan Derivative CYP450 Cytochrome P450 (e.g., CYP2E1) Furan->CYP450 Metabolic Activation ReactiveMetabolite cis-2-butene-1,4-dial (Reactive Electrophile) CYP450->ReactiveMetabolite Macromolecules Cellular Macromolecules (Proteins, DNA) ReactiveMetabolite->Macromolecules Covalent Binding Adducts Macromolecular Adducts Macromolecules->Adducts Toxicity Cellular Toxicity (Cytotoxicity, Genotoxicity, Carcinogenicity) Adducts->Toxicity

Caption: Metabolic activation of furan derivatives leading to cellular toxicity.

In Vitro Assessment of Furan Derivative Toxicity: A Multi-pronged Approach

In vitro assays are indispensable tools for the initial screening and mechanistic investigation of furan derivative toxicity. They offer high throughput, cost-effectiveness, and a controlled environment to dissect specific cellular responses. However, the choice of assay is critical and should be guided by the toxicological endpoint of interest.

Assessing Cytotoxicity: Beyond Simple Cell Death

Cytotoxicity assays are fundamental for determining the concentration at which a furan derivative induces cell death. While several assays are available, they rely on different cellular processes, and a comparative understanding is key to robust data interpretation.

Comparative Overview of Common Cytotoxicity Assays

AssayPrincipleAdvantagesLimitations
MTT Assay Measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.[5][6][7]Well-established, sensitive, and widely used.Can be affected by compounds that interfere with mitochondrial respiration or have reducing properties. Indirect measure of cell viability.[8]
LDH Release Assay Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage.[1][9][10]Direct measure of cell membrane integrity and necrosis. Non-destructive to remaining cells.Less sensitive for detecting apoptosis. Can be influenced by serum LDH in the culture medium.[11]
Neutral Red Uptake Assay Based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[12][13][14]Simple, inexpensive, and reproducible.Can be influenced by compounds that alter lysosomal pH.

Experimental Protocols

Step-by-Step Protocol: MTT Assay for Furan Derivative Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of a furan derivative.

Materials:

  • 96-well flat-bottom cell culture plates

  • Target cell line (e.g., HepG2 for hepatotoxicity studies)

  • Complete cell culture medium

  • Furan derivative stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the furan derivative in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and an untreated control.[4]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value using a suitable software.[3]

Step-by-Step Protocol: LDH Release Assay for Furan Derivative Cytotoxicity

Objective: To quantify furan derivative-induced cell membrane damage.

Materials:

  • 96-well flat-bottom cell culture plates

  • Target cell line

  • Complete cell culture medium

  • Furan derivative stock solution

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[1]

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells. Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.[1]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.[1]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]

  • Absorbance Measurement: Add the stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (typically 490 nm).[1]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which normalizes the sample LDH release to the spontaneous and maximum release controls.[1]

Uncovering Genotoxic Potential: Assessing DNA Damage

Given that the reactive metabolite of furan derivatives can bind to DNA, assessing their genotoxic potential is crucial. The Comet and Micronucleus assays are two widely accepted methods for this purpose.

Comparative Overview of Genotoxicity Assays

AssayPrincipleAdvantagesLimitations
Comet Assay (Single Cell Gel Electrophoresis) Measures DNA strand breaks in individual cells. Damaged DNA fragments migrate further in an electric field, creating a "comet" shape.[15]Highly sensitive for detecting a broad range of DNA damage. Applicable to various cell types.Can be influenced by apoptosis-related DNA fragmentation. Requires specialized equipment and software for analysis.
Micronucleus Assay Detects the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[5][16]Relatively simple and cost-effective. Can detect both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events.Less sensitive than the Comet assay for detecting low levels of DNA damage.

Experimental Protocols

Step-by-Step Protocol: Alkaline Comet Assay for Furan Derivative Genotoxicity

Objective: To detect DNA strand breaks induced by a furan derivative.

Materials:

  • Microscope slides pre-coated with normal melting point agarose (NMPA)

  • Low melting point agarose (LMPA)

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR Green)

  • Fluorescence microscope with appropriate filters

  • Comet assay analysis software

Procedure:

  • Cell Preparation and Embedding: Harvest cells after treatment with the furan derivative. Mix a small number of cells with LMPA and pipette onto a pre-coated slide. Cover with a coverslip and allow to solidify at 4°C.[17]

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to remove cell membranes and proteins, leaving behind the nucleoids.[17]

  • Alkaline Unwinding and Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for a specific period (e.g., 20-40 minutes). Apply a voltage to separate the DNA fragments.[17]

  • Neutralization and Staining: Neutralize the slides with neutralization buffer and then stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., % tail DNA, tail moment).[17]

Step-by-Step Protocol: In Vitro Micronucleus Assay for Furan Derivative Genotoxicity

Objective: To assess the clastogenic and aneugenic potential of a furan derivative.

Materials:

  • Appropriate cell line (e.g., CHO, TK6) or human peripheral blood lymphocytes

  • Cell culture medium and supplements

  • Furan derivative stock solution

  • Cytochalasin B (to block cytokinesis)

  • Fixative (e.g., methanol:acetic acid)

  • DNA staining solution (e.g., Giemsa or a fluorescent dye)

  • Microscope

Procedure:

  • Cell Culture and Treatment: Culture cells and treat them with various concentrations of the furan derivative for a period that allows for at least one cell division.[2]

  • Cytokinesis Block: Add cytochalasin B to the culture medium to arrest cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone mitosis are scored.[16]

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto clean microscope slides and allow them to air dry.

  • Staining: Stain the slides with a suitable DNA stain.[2]

  • Scoring: Under a microscope, score a predetermined number of binucleated cells (e.g., 1000-2000) for the presence of micronuclei.[2]

  • Data Analysis: Calculate the frequency of micronucleated cells for each treatment group and compare it to the control group. Statistical analysis is used to determine if there is a significant increase in micronucleus formation.[2]

Delving Deeper: Mechanistic Insights into Apoptosis

Many furan derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death. Investigating the specific apoptotic pathways involved can provide valuable information about the compound's mechanism of action. Furan derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][18]

Key molecular players in furan-induced apoptosis include:

  • Caspases: A family of proteases that execute the apoptotic program. Initiator caspases (e.g., caspase-8 and -9) activate executioner caspases (e.g., caspase-3).[18]

  • Bcl-2 Family Proteins: These proteins regulate the intrinsic pathway by controlling mitochondrial outer membrane permeabilization. Pro-apoptotic members (e.g., Bax, Bak) promote apoptosis, while anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibit it.[7]

  • p53: A tumor suppressor protein that can induce apoptosis in response to DNA damage.[7]

  • PI3K/Akt/mTOR Pathway: This signaling pathway is crucial for cell survival and proliferation, and its inhibition by some furan derivatives can lead to apoptosis.[4]

The following diagram illustrates the key signaling pathways involved in furan derivative-induced apoptosis.

Furan Furan Derivative PI3K PI3K/Akt/mTOR Pathway Furan->PI3K Inhibition p53 p53 Activation Furan->p53 DeathReceptor Death Receptors (e.g., TNFR) Furan->DeathReceptor Activation Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) PI3K->Bcl2 Inhibits pro-apoptotic members p53->Bcl2 Mitochondria Mitochondria Casp9 Caspase-9 Mitochondria->Casp9 Cytochrome c release Bcl2->Mitochondria Casp3 Caspase-3 Casp9->Casp3 Casp8 Caspase-8 DeathReceptor->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathways of furan derivative-induced apoptosis.

In Vivo Toxicity Assessment: From Rodent Models to Emerging Alternatives

While in vitro assays provide valuable mechanistic data, in vivo studies are essential for understanding the systemic toxicity of furan derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties and their effects on different organ systems.

The Gold Standard: Rodent Models

Rodent models, primarily rats and mice, have been the cornerstone of in vivo toxicity testing for decades.[19][20] These studies typically involve the administration of the furan derivative via a relevant route of exposure (e.g., oral gavage to mimic dietary intake) over a defined period.

Key Endpoints in Rodent Toxicity Studies:

  • Clinical Observations: Monitoring for signs of toxicity, such as changes in body weight, food and water consumption, and behavior.

  • Clinical Pathology: Analysis of blood and urine samples to assess organ function (e.g., liver enzymes, kidney function markers).

  • Histopathology: Microscopic examination of tissues, particularly the liver, to identify cellular damage, inflammation, and pre-neoplastic or neoplastic lesions.[19]

  • Genotoxicity: In vivo comet and micronucleus assays can be performed on tissues from treated animals to assess DNA damage in a systemic context.[15][20]

A long-term (e.g., 2-year) bioassay in rodents is often required to assess the carcinogenic potential of a compound.[21]

An Emerging Alternative: Galleria mellonella Larvae

The larvae of the greater wax moth, Galleria mellonella, have gained traction as a cost-effective and ethically favorable alternative model for preliminary in vivo toxicity screening.[8][22][23] This invertebrate model shares some physiological and immunological similarities with mammals.

Advantages of the G. mellonella Model:

  • Low cost and easy to maintain.

  • High throughput potential.

  • No ethical restrictions for invertebrate use.

  • Results can be obtained rapidly.

Toxicity Assessment in G. mellonella:

  • Survival Assays: Larvae are injected with the test compound, and survival is monitored over time to determine the lethal dose (LD50).

  • Phenotypic Observations: Monitoring for changes in larval movement, melanization (a sign of immune response), and pupation rates.

While promising, it is crucial to note that the G. mellonella model has limitations, including differences in metabolism and physiology compared to mammals. Therefore, results from this model should be interpreted with caution and often require confirmation in mammalian systems.[24][25]

The Future of Furan Derivative Toxicity Testing: 3D Cell Culture and Organoids

Traditional 2D cell cultures lack the complex cell-cell and cell-matrix interactions of native tissues, which can limit their predictive value. Three-dimensional (3D) cell culture models, such as spheroids and organoids, are emerging as more physiologically relevant in vitro systems for toxicity testing.[26][27][28]

Advantages of 3D Models:

  • Mimic Tissue Architecture: Better recapitulate the in vivo microenvironment.

  • Improved Cell Function: Cells in 3D models often exhibit more differentiated and physiologically relevant functions.

  • More Predictive of In Vivo Toxicity: Can provide more accurate predictions of drug-induced liver injury (DILI) and other organ-specific toxicities.[29]

For furan derivatives, where liver metabolism is key to toxicity, 3D liver organoid models hold particular promise for more accurately predicting hepatotoxicity.[27][30]

Conclusion: A Strategic and Integrated Approach to Toxicity Assessment

Assessing the toxicity of furan derivatives requires a strategic and integrated approach that combines a battery of in vitro assays with well-designed in vivo studies. The choice of methodologies should be driven by a clear understanding of the potential mechanisms of toxicity and the specific questions being addressed. By carefully selecting and comparing the results from a range of assays, from high-throughput in vitro screens to more complex in vivo and 3D models, researchers can build a comprehensive toxicological profile of furan derivatives, enabling the selection of safer and more effective drug candidates. This commitment to rigorous and mechanistically informed toxicity testing is essential for navigating the challenges of drug development and ultimately ensuring patient safety.

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A Comparative Guide to the Biological Effects of (R)- and (S)-2-Amino-3-(furan-2-yl)propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comparative analysis of the potential biological effects of the (R) and (S) enantiomers of the non-proteinogenic amino acid, 2-amino-3-(furan-2-yl)propanoic acid. While direct comparative studies on the biological activities of these specific enantiomers are not extensively available in current literature, this guide synthesizes foundational principles of stereopharmacology, data from analogous furan-containing compounds, and established experimental methodologies to offer a predictive framework for their differential bioactivities. The guide is intended to equip researchers with the rationale and practical tools to investigate the distinct pharmacological and toxicological profiles of these chiral molecules.

Introduction: The Significance of Chirality in Biological Systems

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug discovery and development. Enantiomers, the (R) and (S) forms of a chiral molecule, can exhibit profoundly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).

2-Amino-3-(furan-2-yl)propanoic acid is a non-proteinogenic amino acid that incorporates a furan moiety, a heterocyclic ring known to be a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds.[1][2] The furan ring's electronic properties and ability to participate in various intermolecular interactions make it an attractive component in the design of novel therapeutics.[2] Given the chiral center at the alpha-carbon, understanding the distinct biological profiles of the (R) and (S) enantiomers is paramount for any potential therapeutic application.

While specific data on the differential effects of (R)- and (S)-2-amino-3-(furan-2-yl)propanoic acid is sparse, the well-established principles of stereospecificity in drug action, combined with findings for structurally related compounds, provide a strong basis for postulating distinct biological outcomes. This guide will explore these potential differences and provide the experimental framework to elucidate them.

The Furan Scaffold: A Source of Diverse Bioactivity

The furan ring is a versatile heterocyclic motif found in a wide array of natural products and synthetic pharmaceuticals. Its derivatives have been reported to exhibit a broad spectrum of biological activities, including:

  • Antimicrobial activity: Furan-containing compounds have shown efficacy against various bacterial and fungal strains.[3][4] For instance, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated inhibitory activity against Escherichia coli, Staphylococcus aureus, and Candida albicans.[3][4]

  • Anticancer properties: Certain furan-based molecules have been investigated for their cytotoxic effects against cancer cell lines.

  • Neuroactivity: The structural resemblance of some furan-containing amino acids to endogenous neurotransmitters suggests their potential to interact with neural receptors.[5]

The incorporation of a furan ring into an amino acid structure creates a molecule with the potential for unique biological interactions, driven by the combined properties of both the amino acid backbone and the heterocyclic side chain.

Postulated Differential Biological Effects of (R) and (S) Enantiomers

Based on studies of analogous chiral amino acids, it is highly probable that the (R) and (S) enantiomers of 2-amino-3-(furan-2-yl)propanoic acid will exhibit distinct biological profiles. The spatial arrangement of the amino, carboxyl, and furan groups will dictate their interaction with chiral biological targets.

Receptor Binding and Enzyme Inhibition
  • (S)-Enantiomer: In nature, the vast majority of proteinogenic amino acids are in the L-configuration, which corresponds to the (S)-configuration for most.[6] Therefore, it is plausible that the (S)-enantiomer of 2-amino-3-(furan-2-yl)propanoic acid may be more readily recognized by enzymes and transporters that handle natural amino acids. For example, it could act as a competitive inhibitor or a substrate for aminoacyl-tRNA synthetases, potentially disrupting protein synthesis in a stereospecific manner.[7]

  • (R)-Enantiomer: The (R)-enantiomer, being the "unnatural" form, may interact with different biological targets or exhibit a different mode of action. It might not be a substrate for the same enzymes as the (S)-enantiomer, which could lead to a different metabolic fate and potentially a longer biological half-life. In some cases, D-amino acids (often corresponding to the R-configuration) have been found to have unique physiological roles, for instance, as modulators of neurotransmitter receptors.[8]

Pharmacokinetics and Metabolism

The stereochemistry of a chiral drug can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolism: Enzymes involved in drug metabolism, such as cytochrome P450s, are stereoselective. It is likely that the (R) and (S) enantiomers of 2-amino-3-(furan-2-yl)propanoic acid will be metabolized at different rates, leading to different plasma concentrations and durations of action.

  • Toxicity: Differential metabolism can also lead to the formation of different metabolites, one of which may be more toxic than the others. Therefore, one enantiomer could have a more favorable safety profile.

The following diagram illustrates the hypothetical differential interaction of the (R) and (S) enantiomers with a chiral biological target, leading to distinct biological responses.

G cluster_enantiomers Enantiomers cluster_target Chiral Biological Target cluster_response Biological Response S-Enantiomer S-Enantiomer Receptor/Enzyme Receptor/Enzyme S-Enantiomer->Receptor/Enzyme High Affinity Binding R-Enantiomer R-Enantiomer R-Enantiomer->Receptor/Enzyme Low/No Affinity Binding Therapeutic Effect Therapeutic Effect Receptor/Enzyme->Therapeutic Effect Activation/Inhibition No/Different Effect No/Different Effect Receptor/Enzyme->No/Different Effect

Caption: Hypothetical stereospecific interaction of enantiomers with a biological target.

Experimental Protocols for Comparative Analysis

To empirically determine the differential biological effects of the (R) and (S) enantiomers of 2-amino-3-(furan-2-yl)propanoic acid, a series of well-defined experiments are necessary. The initial and most critical step is the separation of the racemic mixture into its constituent enantiomers.

Chiral Separation of (R) and (S) Enantiomers by HPLC

Objective: To resolve and isolate the (R) and (S) enantiomers from a racemic mixture of 2-amino-3-(furan-2-yl)propanoic acid.

Methodology:

  • Column Selection: A chiral stationary phase (CSP) is essential. For underivatized amino acids, macrocyclic glycopeptide-based columns (e.g., teicoplanin or vancomycin-based CSPs) or ligand-exchange columns are often effective.

  • Mobile Phase Preparation:

    • For macrocyclic glycopeptide columns, a polar ionic or polar organic mobile phase is typically used. A starting point could be a mixture of methanol or acetonitrile and an aqueous buffer (e.g., ammonium acetate or formate) with a small amount of acid (e.g., acetic or formic acid) to control ionization.

    • For ligand-exchange chromatography, the mobile phase will contain a metal salt, typically copper(II) sulfate, in an aqueous buffer.

  • Sample Preparation: Dissolve the racemic 2-amino-3-(furan-2-yl)propanoic acid in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25 °C (can be varied to optimize separation)

    • Detection: UV at a wavelength where the furan ring absorbs (e.g., ~220 nm or ~254 nm).

  • Optimization: Systematically vary the organic modifier concentration, buffer pH, and column temperature to achieve baseline separation (Resolution > 1.5).

  • Fraction Collection: Once an optimized separation method is established, preparative or semi-preparative HPLC can be used to collect the separated enantiomers for subsequent biological assays.

The following diagram outlines the workflow for chiral separation and subsequent biological testing.

G Racemic Mixture Racemic Mixture Chiral HPLC Chiral HPLC Racemic Mixture->Chiral HPLC S-Enantiomer S-Enantiomer Chiral HPLC->S-Enantiomer R-Enantiomer R-Enantiomer Chiral HPLC->R-Enantiomer Biological Assays Biological Assays S-Enantiomer->Biological Assays R-Enantiomer->Biological Assays Comparative Analysis Comparative Analysis Biological Assays->Comparative Analysis

Caption: Workflow for chiral separation and comparative biological evaluation.

Comparative Biological Assays

Once the enantiomers are isolated, their biological activities can be compared using a variety of in vitro assays.

4.2.1. Antimicrobial Susceptibility Testing

Objective: To determine and compare the minimum inhibitory concentration (MIC) of the (R) and (S) enantiomers against a panel of microorganisms.

Methodology (Broth Microdilution):

  • Prepare Stock Solutions: Dissolve each enantiomer in a suitable solvent (e.g., water or DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each enantiomer in a suitable microbial growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

4.2.2. In Vitro Cytotoxicity Assay

Objective: To assess and compare the cytotoxic effects of the (R) and (S) enantiomers on a panel of human cell lines.

Methodology (MTT Assay):

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of each enantiomer for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each enantiomer.

Data Summary and Interpretation

The quantitative data obtained from the aforementioned assays should be tabulated for clear comparison.

Table 1: Hypothetical Comparative Biological Activity Data

AssayParameter(R)-Enantiomer(S)-Enantiomer
Antimicrobial MIC vs. E. coli (µg/mL)>12864
MIC vs. S. aureus (µg/mL)12832
Cytotoxicity IC50 vs. HeLa cells (µM)>10050
IC50 vs. HEK293 cells (µM)>100>100

Interpretation: In this hypothetical scenario, the (S)-enantiomer exhibits greater antimicrobial activity and selective cytotoxicity against the HeLa cancer cell line compared to the (R)-enantiomer, which is largely inactive. This would suggest that the (S)-enantiomer is the eutomer for these particular biological effects.

Conclusion and Future Directions

While direct experimental data comparing the biological effects of (R)- and (S)-2-amino-3-(furan-2-yl)propanoic acid is currently lacking in the public domain, the foundational principles of stereochemistry in pharmacology strongly suggest that they will exhibit distinct biological profiles. This guide provides a framework for the systematic investigation of these differences, from chiral separation to comparative in vitro assays.

Future research should focus on the enantioselective synthesis of these compounds and a comprehensive evaluation of their activities across a range of biological targets. Such studies are essential to unlock the full therapeutic potential of furan-containing amino acids and to identify the eutomer for specific applications, thereby optimizing efficacy and minimizing potential off-target effects.

References

  • Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link][3]

  • Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. [Link][4]

  • Koehler, C., et al. (2014). Structural basis of furan-amino acid recognition by a polyspecific aminoacyl-tRNA-synthetase and its genetic encoding in human cells. Chembiochem, 15(12), 1788-1792. [Link][7]

  • Mellor, L. D., et al. (2020). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. International Journal of Molecular Sciences, 21(17), 6197. [Link][9]

  • Rani, N., & Sharma, A. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link][1]

  • Rani, N., & Sharma, A. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link][2]

  • Chemchart. (n.d.). 2-Amino-3-(furan-2-yl)propanoic acid (4066-39-1). [Link][10]

  • Forró, E. (n.d.). Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O. [Link][11]

  • Klepacz, A., & Cierpiał, T. (2004). Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus. Archiv der Pharmazie, 337(9), 508-512. [Link][12]

  • Chattopadhyay, B., & Ganesan, A. (2019). Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. ACS Omega, 4(1), 22-30. [Link][8]

  • Kalyaev, M. V., et al. (2022). Plausible reaction mechanism of the reaction of 3-(furan-2-yl)propenoic... ResearchGate. [Link][13]

  • Rahman, M. A., et al. (2020). Features, roles and chiral analyses of proteinogenic amino acids. AIMS Molecular Science, 7(3), 269-296. [Link][14]

  • LibreTexts. (2020). 25.2: Structure and Stereochemistry of the Amino Acids. Chemistry LibreTexts. [Link][6]

Sources

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